Haloperidol 4-azidobenzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
117345-85-4 |
|---|---|
Molecular Formula |
C28H26ClFN4O3 |
Molecular Weight |
521 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] 4-azidobenzoate |
InChI |
InChI=1S/C28H26ClFN4O3/c29-23-9-7-22(8-10-23)28(37-27(36)21-5-13-25(14-6-21)32-33-31)15-18-34(19-16-28)17-1-2-26(35)20-3-11-24(30)12-4-20/h3-14H,1-2,15-19H2 |
InChI Key |
ZMHKRNQMMRWKIP-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)N=[N+]=[N-])CCCC(=O)C4=CC=C(C=C4)F |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)N=[N+]=[N-])CCCC(=O)C4=CC=C(C=C4)F |
Other CAS No. |
117345-85-4 |
Synonyms |
azido-haloperidol haloperidol 4-azidobenzoate |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Haloperidol 4-azidobenzoate: A Photoaffinity Probe for the Dopamine D2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Haloperidol 4-azidobenzoate, a potent tool in the study of the dopamine D2 receptor (D2R). This document details its chemical structure, physicochemical properties, and its application as a photoaffinity label for elucidating the structure and function of the D2R. Detailed experimental protocols for its synthesis and use in photoaffinity labeling experiments are also provided to facilitate its application in the laboratory.
Chemical Structure and Properties
This compound is a derivative of the well-known antipsychotic drug haloperidol. The core structure of haloperidol is modified by the esterification of its hydroxyl group with 4-azidobenzoic acid. This modification introduces a photoactivatable azido group, transforming the molecule into a powerful photoaffinity label.
Chemical Structure:
The chemical structure of this compound is as follows:
Note: A placeholder image URL is used above. A 2D chemical structure drawing would be inserted here.
Physicochemical Properties:
A summary of the known and estimated physicochemical properties of this compound is presented in Table 1. The key experimental value is its high binding affinity for the D2 dopamine receptor.
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₇ClFN₅O₃ | Calculated |
| Molecular Weight | 549.99 g/mol | Calculated |
| Binding Affinity (KD) for D2 Dopamine Receptor | 15 nM | [1] |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol) | Inferred |
| Photoreactivity | Forms a reactive nitrene upon UV irradiation | General knowledge of aryl azides |
Mechanism of Action as a Photoaffinity Label
This compound acts as a photoaffinity label by a two-step mechanism. First, owing to the structural similarity of its haloperidol moiety to the natural ligand dopamine, it binds reversibly and with high affinity to the dopamine D2 receptor.[1] Upon exposure to ultraviolet (UV) light, the aryl azide group is photolysed to a highly reactive nitrene intermediate. This transient species can then form a stable, covalent bond with nearby amino acid residues within the binding pocket of the receptor. This irreversible labeling allows for the identification and characterization of the ligand-binding domain of the D2R.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a standard esterification reaction between haloperidol and 4-azidobenzoic acid. A common method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
Materials:
-
Haloperidol
-
4-Azidobenzoic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve haloperidol (1 equivalent) and 4-azidobenzoic acid (1.2 equivalents) in anhydrous dichloromethane.
-
Add 4-dimethylaminopyridine (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of dicyclohexylcarbodiimide (1.2 equivalents) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.
Photoaffinity Labeling of the D2 Dopamine Receptor
This protocol describes the photoaffinity labeling of the D2 dopamine receptor in bovine striatal membranes, followed by identification of the labeled protein.
Materials:
-
Bovine striatal membranes
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)
-
UV lamp (e.g., 254 nm or 365 nm)
-
SDS-PAGE gels
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the D2 dopamine receptor or against haloperidol
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
Part 1: Membrane Preparation and Binding
-
Prepare bovine striatal membranes according to standard protocols.
-
Resuspend the membranes in assay buffer to a final protein concentration of approximately 1-2 mg/mL.
-
Incubate the membrane suspension with this compound (e.g., 10-50 nM) in the dark for 60 minutes at room temperature to allow for reversible binding. For competition experiments, pre-incubate the membranes with a competing ligand (e.g., excess haloperidol or spiperone) for 30 minutes before adding the photoaffinity probe.
Part 2: Photolabeling and SDS-PAGE
-
Place the samples on ice and irradiate with a UV lamp for a predetermined time (e.g., 5-15 minutes). The optimal wavelength and duration should be determined empirically.
-
Quench the photoreaction by adding a sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Denature the proteins by heating the samples at 95 °C for 5 minutes.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). A 10% or 12% acrylamide gel is typically suitable for resolving a 94 kDa protein.
Part 3: Immunoblotting
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-D2R or anti-haloperidol) overnight at 4 °C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the labeled protein using a chemiluminescent substrate and an imaging system. A band at approximately 94 kDa should be observed, corresponding to the labeled D2 dopamine receptor.[1]
Visualizations
Diagram of the Photoaffinity Labeling Workflow:
Caption: Workflow for photoaffinity labeling of the D2 dopamine receptor.
Diagram of the Signaling Pathway Interaction:
Caption: Interaction of this compound with the D2R signaling pathway.
References
An In-depth Technical Guide to the Synthesis of Azido-Haloperidol for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of azido-haloperidol, a valuable tool in neuroscience and pharmacology research. Azido-haloperidol, chemically known as [4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] 4-azidobenzoate, is a photoaffinity label designed to investigate the dopamine D2 receptor, a key target in the treatment of psychosis. This document details the synthetic route, experimental protocols, and relevant biological context for its application.
Introduction
Haloperidol is a potent antipsychotic drug that exerts its therapeutic effects primarily through antagonism of the dopamine D2 receptor.[1] To further elucidate the molecular interactions between haloperidol and its receptor, photoaffinity labels have been developed. Azido-haloperidol is one such derivative, where a photoreactive azido group is incorporated into the molecule. Upon photoactivation, the azido group forms a highly reactive nitrene, which can covalently bind to the receptor in close proximity to the ligand binding site. This allows for the identification and characterization of the receptor's ligand-binding domains.
This guide outlines a two-stage synthesis of azido-haloperidol, commencing with the preparation of 4-azidobenzoic acid, followed by its esterification with the tertiary hydroxyl group of haloperidol.
Quantitative Data
The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.
Table 1: Properties of Key Compounds
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Haloperidol | 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | C₂₁H₂₃ClFNO₂ | 375.86 |
| 4-Aminobenzoic acid | 4-aminobenzoic acid | C₇H₇NO₂ | 137.14 |
| 4-Azidobenzoic acid | 4-azidobenzoic acid | C₇H₅N₃O₂ | 163.14 |
| Azido-Haloperidol | [4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] 4-azidobenzoate | C₂₈H₂₆ClFN₄O₃ | 521.00 |
Table 2: Reagents for Synthesis
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) |
| Sodium Nitrite | NaNO₂ | 69.00 |
| Sodium Azide | NaN₃ | 65.01 |
| Hydrochloric Acid | HCl | 36.46 |
| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 |
| Dichloromethane | CH₂Cl₂ | 84.93 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 |
| Sodium Bicarbonate | NaHCO₃ | 84.01 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |
Experimental Protocols
Stage 1: Synthesis of 4-Azidobenzoic Acid
This procedure involves the diazotization of 4-aminobenzoic acid followed by reaction with sodium azide.
Materials:
-
4-Aminobenzoic acid
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL beaker, dissolve 10.0 g of 4-aminobenzoic acid in 100 mL of deionized water and 25 mL of concentrated hydrochloric acid. Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a solution of 5.5 g of sodium nitrite in 20 mL of deionized water dropwise to the cooled solution. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a slight color change.
-
In a separate 500 mL beaker, dissolve 7.5 g of sodium azide in 50 mL of deionized water and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Nitrogen gas will be evolved. Allow the reaction to proceed for 1 hour in the ice bath.
-
Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the 4-azidobenzoic acid.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water.
-
Recrystallize the crude product from a minimal amount of hot ethanol/water to obtain pure 4-azidobenzoic acid as a crystalline solid.
-
Dry the product in a desiccator.
Stage 2: Synthesis of Azido-Haloperidol (Haloperidol 4-azidobenzoate)
This stage employs the Steglich esterification method, which is suitable for the esterification of sterically hindered tertiary alcohols.
Materials:
-
Haloperidol
-
4-Azidobenzoic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Diethyl Ether
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3.76 g (10 mmol) of haloperidol and 1.63 g (10 mmol) of 4-azidobenzoic acid in 100 mL of anhydrous dichloromethane.
-
Add 0.12 g (1 mmol) of 4-dimethylaminopyridine (DMAP) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 2.27 g (11 mmol) of dicyclohexylcarbodiimide (DCC) to the cooled solution with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Filter the reaction mixture to remove the precipitated DCU.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure azido-haloperidol.
Visualizations
Synthetic Workflow
Caption: Synthetic route for azido-haloperidol.
Dopamine D2 Receptor Signaling Pathway
References
Probing the Dopamine D2 Receptor: A Technical Guide to Haloperidol 4-Azidobenzoate as a Photoaffinity Label
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the mechanism of action and application of haloperidol 4-azidobenzoate, a potent photoaffinity label for the dopamine D2 receptor. This document provides a comprehensive overview of the underlying principles, experimental protocols, and data interpretation for researchers in neuropharmacology, chemical biology, and drug discovery.
Core Principles: The Mechanism of Action
This compound is a powerful tool for irreversibly labeling the dopamine D2 receptor, a key target in the treatment of various neuropsychiatric disorders. Its utility stems from its design as a photoaffinity label, which combines the pharmacological specificity of haloperidol with the photoreactive properties of an aryl azide group.
The mechanism unfolds in a two-stage process:
-
Reversible Binding: In the absence of light, this compound acts as a high-affinity antagonist, binding reversibly to the dopamine D2 receptor. This initial binding is dictated by the pharmacophore, the haloperidol moiety, which directs the molecule to the receptor's binding pocket.
-
Irreversible Covalent Bonding: Upon exposure to ultraviolet (UV) light, the 4-azido group is photoactivated, leading to the extrusion of nitrogen gas (N₂) and the formation of a highly reactive nitrene intermediate. This short-lived, highly reactive species rapidly inserts into nearby chemical bonds within the receptor's binding site, forming a stable, covalent bond. This irreversible linkage permanently attaches the haloperidol derivative to the receptor, allowing for its subsequent identification and characterization.
The specificity of this process is crucial. The irreversible labeling can be prevented by the presence of other competing dopaminergic agonists or antagonists, which occupy the binding site and prevent the initial reversible binding of the photolabel. This competition is a key control in validating the specificity of the photoaffinity labeling.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters reported for this compound in its interaction with the dopamine D2 receptor.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (KD) | 15 nM | Bovine Striatal Membranes | [1] |
| Molecular Weight of Labeled Polypeptide | 94 kDa | Bovine Striatal Membranes | [1] |
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental approach, the following diagrams illustrate the dopamine D2 receptor signaling pathway and the general workflow for photoaffinity labeling experiments.
References
The Advent of a Targeted Probe: A Technical Guide to the Discovery and History of Haloperidol 4-azidobenzoate
For Immediate Release
This whitepaper provides a comprehensive technical overview of the discovery, history, and experimental application of Haloperidol 4-azidobenzoate, a pivotal tool in the study of dopamine receptors. Designed for researchers, scientists, and professionals in drug development, this document details the synthesis, characterization, and utilization of this photoaffinity label, presenting quantitative data in accessible formats and outlining key experimental protocols.
Introduction: The Quest for Receptor-Specific Probes
The study of neurotransmitter receptors is fundamental to understanding the mechanisms of both therapeutic drugs and neurological and psychiatric disorders. Haloperidol, a butyrophenone antipsychotic, is a potent antagonist of the dopamine D2 receptor and has been a cornerstone in the treatment of schizophrenia and other psychoses.[1] To elucidate the precise binding interactions and subunit composition of the D2 receptor, researchers required a tool that could irreversibly bind to the receptor upon activation. This need led to the development of photoaffinity labels, molecules that are inert until activated by light, at which point they form a covalent bond with their target. This compound, also known as azido-haloperidol, emerged from this line of inquiry as a highly specific and effective photoaffinity probe for the D2 dopamine receptor.[2]
Discovery and Synthesis
The development of this compound was first described in a 1988 publication by Kanety and Fuchs.[2] The compound was synthesized to serve as a photoaffinity ligand for the D2-dopamine receptor. The synthesis involves the chemical modification of haloperidol, a well-characterized D2 antagonist, with a photoactivatable 4-azidobenzoyl group.
Chemical Properties
| Property | Value | Source |
| IUPAC Name | [4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] 4-azidobenzoate | PubChem |
| Molecular Formula | C28H26ClFN4O3 | PubChem |
| Molecular Weight | 521.0 g/mol | PubChem |
| CAS Number | 117345-85-4 | PubChem |
Experimental Protocols
The primary application of this compound is in photoaffinity labeling experiments to identify and characterize the D2 dopamine receptor.
Synthesis of this compound
The synthesis of this compound involves the esterification of the hydroxyl group of haloperidol with 4-azidobenzoic acid. This is a standard chemical reaction that can be achieved using a coupling agent such as dicyclohexylcarbodiimide (DCC) in an appropriate organic solvent.
Reaction Scheme:
Haloperidol + 4-Azidobenzoic Acid --(DCC)--> this compound + Dicyclohexylurea
General Protocol:
-
Dissolve haloperidol and 4-azidobenzoic acid in an anhydrous organic solvent (e.g., dichloromethane or dimethylformamide).
-
Add a coupling agent, such as DCC, to the reaction mixture.
-
Stir the reaction at room temperature for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the crude product using column chromatography on silica gel.
-
Characterize the final product by mass spectrometry and NMR spectroscopy to confirm its identity and purity.
Photoaffinity Labeling of the D2 Dopamine Receptor
This protocol outlines the general steps for using this compound to label the D2 dopamine receptor in a membrane preparation.
Materials:
-
Bovine striatal membranes (or other tissue/cell preparation rich in D2 receptors)
-
This compound
-
UV light source (e.g., a mercury lamp)
-
Competing dopaminergic ligands (e.g., haloperidol, (+)-butaclamol, spiperone) for control experiments
-
Buffer solutions for binding and washing
-
SDS-PAGE reagents and equipment
-
Western blotting apparatus
-
Anti-haloperidol antibodies (for immunodetection)
Procedure:
-
Incubation: Incubate the membrane preparation with this compound in the dark to allow for reversible binding to the D2 receptors. For control experiments, include a competing ligand in the incubation mixture to demonstrate the specificity of binding.
-
Photolysis: Expose the samples to UV light to activate the azido group, leading to the formation of a highly reactive nitrene that covalently binds to the receptor.
-
Washing: Wash the membranes to remove any unbound photolabel.
-
SDS-PAGE: Solubilize the membrane proteins and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a nitrocellulose membrane.
-
Immunodetection: Probe the membrane with anti-haloperidol antibodies to specifically detect the protein that has been covalently labeled with this compound.
-
Visualization: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to visualize the labeled protein band.
Quantitative Data
The initial characterization of this compound demonstrated its high affinity for the D2 dopamine receptor.
| Parameter | Value | Tissue Source | Reference |
| Dissociation Constant (KD) | 15 nM | Bovine striatal membranes | Kanety & Fuchs, 1988[2] |
This binding affinity is comparable to that of haloperidol itself, indicating that the addition of the 4-azidobenzoyl group does not significantly impair its ability to bind to the D2 receptor.
Visualizations
Dopamine D2 Receptor Signaling Pathway
References
Haloperidol 4-Azidobenzoate: A Technical Guide to its Application as a D2 Dopamine Receptor Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of haloperidol 4-azidobenzoate, a photoaffinity label specifically designed for the investigation of the D2 dopamine receptor. Haloperidol, a potent D2 antagonist, is chemically modified with a photoactivatable azido group, enabling the formation of a covalent bond with the receptor upon UV irradiation. This allows for the irreversible labeling and subsequent identification and characterization of the D2 receptor protein. This document details the synthesis, binding properties, and experimental protocols for the use of this compound as a molecular probe. It is intended to serve as a valuable resource for researchers in the fields of neuropharmacology, molecular biology, and drug discovery.
Introduction
The D2 dopamine receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a key target in the treatment of various neuropsychiatric disorders, including schizophrenia.[1] Haloperidol is a widely used antipsychotic medication that exerts its therapeutic effects primarily through antagonism of the D2 receptor.[1] To elucidate the molecular structure and function of the D2 receptor, specific molecular probes are indispensable. This compound was developed as a photoaffinity label to covalently tag the D2 receptor, facilitating its isolation and characterization. This guide provides an in-depth look at the available data and methodologies for utilizing this important research tool.
Synthesis of this compound
Synthesis of 4-Azidobenzoic Acid
The precursor, 4-azidobenzoic acid, is synthesized from 4-aminobenzoic acid via a diazotization reaction followed by treatment with sodium azide.
Experimental Protocol: Synthesis of 4-Azidobenzoic Acid
-
Materials: 4-aminobenzoic acid, concentrated hydrochloric acid, sodium nitrite, sodium azide, water, ethyl acetate, sodium sulfate.
-
Procedure:
-
Suspend 4-aminobenzoic acid in water and cool to 0°C in an ice bath.
-
Slowly add concentrated hydrochloric acid with vigorous stirring.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature at 0°C.
-
Stir the mixture for 30 minutes at 0°C.
-
Slowly add a solution of sodium azide in water. Vigorous gas evolution will be observed.
-
Allow the reaction to stir for an additional 1-2 hours at room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield 4-azidobenzoic acid as a solid.
-
Esterification of Haloperidol with 4-Azidobenzoyl Chloride
The final step involves the conversion of 4-azidobenzoic acid to its more reactive acid chloride, followed by esterification with the hydroxyl group of haloperidol.
Proposed Experimental Protocol:
-
Step 1: Synthesis of 4-Azidobenzoyl Chloride
-
Reflux 4-azidobenzoic acid in an excess of thionyl chloride for 2-3 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain 4-azidobenzoyl chloride.
-
-
Step 2: Esterification with Haloperidol
-
Dissolve haloperidol in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine, pyridine).
-
Cool the solution to 0°C.
-
Slowly add a solution of 4-azidobenzoyl chloride in the same solvent.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, water, and brine.
-
Dry the organic layer and purify the crude product by column chromatography to yield this compound.
-
Quantitative Data
The binding affinity of this compound for the D2 dopamine receptor is a critical parameter for its use as a photoaffinity probe. The available data is summarized in the table below. For comparison, binding data for the parent compound, haloperidol, is also included.
| Compound | Receptor | Preparation | Ligand | Parameter | Value | Reference |
| This compound | D2 Dopamine | Bovine striatal membranes | Azido-haloperidol | Kd | 15 nM | Kanety & Fuchs, 1988 |
| Haloperidol | D2 Dopamine | Not Specified | Haloperidol | IC50 | 0.16 - 0.7 nM | AAT Bioquest |
| Haloperidol | D2 Dopamine | Not Specified | Haloperidol | Ki | 0.66 - 2.84 nM | AAT Bioquest |
Experimental Protocols
Reversible Binding Assay
Prior to photoaffinity labeling, it is essential to characterize the reversible binding of this compound to the D2 receptor.
Experimental Protocol:
-
Materials: Bovine striatal membranes, [3H]-spiperone (a D2 receptor antagonist radioligand), this compound, incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2), glass fiber filters, scintillation cocktail.
-
Procedure:
-
Prepare a suspension of bovine striatal membranes in incubation buffer.
-
In a series of tubes, add a fixed concentration of [3H]-spiperone and varying concentrations of this compound.
-
For non-specific binding, add a high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol).
-
Initiate the binding reaction by adding the membrane suspension.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold incubation buffer.
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
-
Calculate the specific binding at each concentration of this compound and determine the Kd or IC50 value by non-linear regression analysis.
-
Photoaffinity Labeling
This protocol describes the irreversible covalent labeling of the D2 receptor with this compound.
Experimental Protocol:
-
Materials: Bovine striatal membranes, this compound, incubation buffer, UV lamp (with appropriate wavelength for photoactivation of the azide group, typically around 254 nm), quenching solution (e.g., a buffer containing a scavenger for reactive nitrenes, such as dithiothreitol), SDS-PAGE reagents, Western blotting apparatus, anti-D2 receptor antibody or anti-haloperidol antibody.
-
Procedure:
-
Incubate bovine striatal membranes with this compound in the dark under the same conditions as the reversible binding assay.
-
As a control for specificity, perform a parallel incubation in the presence of an excess of a competing D2 ligand (e.g., 10 µM haloperidol or (+)-butaclamol).
-
Place the samples on ice and expose them to UV light for a predetermined duration (e.g., 5-15 minutes).
-
Quench the photoreaction by adding a quenching solution.
-
Wash the membranes by centrifugation to remove unbound probe.
-
Solubilize the membrane proteins and separate them by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an anti-D2 receptor antibody or an anti-haloperidol antibody to identify the covalently labeled protein.
-
Signaling Pathways and Experimental Workflows
D2 Dopamine Receptor Signaling Pathway
The D2 dopamine receptor is a Gi/o-coupled receptor. Upon activation by an agonist, it inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Workflow for Photoaffinity Labeling
The following diagram illustrates the key steps involved in a photoaffinity labeling experiment using this compound.
Conclusion
References
Probing Sigma Receptors: A Technical Guide to the Binding Characteristics of Haloperidol 4-Azidobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Sigma Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of Haloperidol and its reduced metabolite for sigma-1 (σ1) and sigma-2 (σ2) receptors, providing a comparative baseline for the expected affinity of its azido-derivatives.
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Dopamine D2 Receptor Ki (nM) | Reference |
| Haloperidol | ~2-4 | High Affinity | High Affinity | [2] |
| Reduced Haloperidol | Potent Affinity | Lower Affinity | Substantially Lower Affinity | [3] |
Experimental Protocols
Radioligand Binding Assay for Sigma Receptors
This protocol outlines a standard method for determining the binding affinity of a test compound, such as Haloperidol 4-azidobenzoate, for sigma-1 and sigma-2 receptors through competitive displacement of a radiolabeled ligand.[4][5][6]
Materials:
-
Membrane Preparation: Guinea pig liver membranes or cell lines expressing sigma receptors.[4]
-
Radioligands:
-
Assay Buffer: Tris-HCl (50 mM; pH 8.0).[6]
-
Non-specific Binding Control: Haloperidol (10 µM) or another suitable high-affinity sigma receptor ligand.[6]
-
Test Compound: this compound at various concentrations.
-
Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.[7]
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of membrane preparation (typically 50-120 µg of protein for tissue membranes).[8]
-
50 µL of test compound (this compound) at various concentrations or buffer for total binding.
-
50 µL of non-specific binding control (e.g., 10 µM Haloperidol) for determining non-specific binding.
-
50 µL of radioligand solution (e.g., a final concentration of 1.0 nM --INVALID-LINK---pentazocine for σ1).[6]
-
-
Incubation: Incubate the plate at 37°C for a predetermined time to reach equilibrium (e.g., 6 hours for --INVALID-LINK---pentazocine).[6]
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.[8]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Photoaffinity Labeling of Sigma Receptors
This generalized protocol describes the use of a photoaffinity label like this compound to covalently label sigma receptors.[9]
Materials:
-
Membrane Preparation: As described in the radioligand binding assay.
-
Photoaffinity Label: this compound (ideally radiolabeled, e.g., with ³H or ¹²⁵I).
-
UV Light Source: A UV lamp with an appropriate wavelength for activating the azide group (typically 254 nm).
-
Quenching Solution: A solution to scavenge unreacted photolabel, such as dithiothreitol (DTT).
-
SDS-PAGE reagents and equipment.
-
Autoradiography or phosphorimaging system.
Procedure:
-
Binding: Incubate the membrane preparation with the photoaffinity label in the dark to allow for reversible binding to the sigma receptors. Include control tubes with an excess of a non-photolabile competing ligand (e.g., Haloperidol) to determine non-specific labeling.
-
Photolysis: Expose the samples to UV light for a specific duration to activate the azido group, leading to the formation of a highly reactive nitrene that covalently binds to nearby amino acid residues in the receptor's binding pocket.
-
Quenching: Add a quenching solution to stop the reaction.
-
SDS-PAGE: Solubilize the membrane proteins and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Detection: Visualize the covalently labeled receptor protein by autoradiography or phosphorimaging if a radiolabeled photoaffinity probe was used. A specifically labeled band should appear at the molecular weight corresponding to the sigma receptor, and the intensity of this band should be reduced in the control samples containing the competing ligand.
Visualizations
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining ligand binding affinity using a radioligand assay.
Experimental Workflow for Photoaffinity Labeling
Caption: Key steps in a photoaffinity labeling experiment to identify ligand-binding proteins.
Simplified Sigma-1 Receptor Signaling Pathway
Caption: A simplified representation of the sigma-1 receptor's role in modulating calcium signaling.
References
- 1. Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Purification, pharmacological characterization and photoaffinity labeling of sigma receptors from rat and bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Photoreactive Derivatives of Haloperidol for Receptor Mapping
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of photoreactive derivatives of haloperidol for the identification and characterization of its binding partners, primarily the dopamine D2 receptor. Haloperidol, a potent antipsychotic, exerts its therapeutic effects through interaction with various neurotransmitter receptors. Photoaffinity labeling, a powerful technique that utilizes photoreactive probes, allows for the covalent modification of these receptors, enabling their isolation and detailed study. This guide delves into the synthesis of these crucial chemical tools, detailed experimental protocols for their application, and the interpretation of the resulting data.
Introduction to Photoreactive Haloperidol Derivatives
Photoaffinity labeling is a technique used to identify and study receptor-ligand interactions. It involves the use of a ligand that has been chemically modified to include a photoreactive group. Upon exposure to ultraviolet (UV) light, this group becomes highly reactive and forms a covalent bond with the nearest amino acid residues of the binding protein. This irreversible linkage allows for the identification and characterization of the receptor.
For haloperidol, the development of photoreactive derivatives has been instrumental in unequivocally identifying the dopamine D2 receptor as its primary target. One of the most well-characterized photoreactive derivatives is azido-haloperidol . This compound retains a high affinity for the D2 receptor and, upon photolysis, forms a reactive nitrene that covalently attaches to the receptor.
Quantitative Data on Photoreactive Haloperidol Derivatives
The effectiveness of a photoreactive probe is determined by its binding affinity for the target receptor and its efficiency in forming a covalent bond upon photoactivation. The following table summarizes the available quantitative data for photoreactive haloperidol derivatives.
| Derivative | Receptor | Binding Affinity (Kd) | Labeled Protein Molecular Weight | Reference |
| Azido-haloperidol | Dopamine D2 Receptor | 15 nM | 94 kDa | [1] |
This table will be expanded as more quantitative data on other photoreactive haloperidol derivatives become available through ongoing research.
Experimental Protocols
This section provides detailed methodologies for the synthesis of photoreactive haloperidol derivatives and their application in receptor mapping experiments.
Synthesis of Azido-haloperidol
Photoaffinity Labeling of the Dopamine D2 Receptor
This protocol outlines the general steps for using a photoreactive haloperidol derivative, such as azido-haloperidol, to label the dopamine D2 receptor in a biological sample (e.g., cell membranes).
Materials:
-
Biological sample expressing the dopamine D2 receptor (e.g., bovine striatal membranes)
-
Photoreactive haloperidol derivative (e.g., azido-haloperidol)
-
Binding buffer (e.g., Tris-HCl buffer with appropriate ions)
-
UV lamp (emitting at a wavelength that activates the photoreactive group)
-
Quenching solution (to stop the photoreaction)
-
SDS-PAGE reagents and equipment
-
Western blotting reagents and equipment
-
Antibody specific to haloperidol or a tag incorporated into the derivative (for immunodetection)
Procedure:
-
Incubation: Incubate the biological sample with the photoreactive haloperidol derivative in the binding buffer. This is typically done in the dark to prevent premature activation of the probe. The concentration of the probe should be optimized based on its binding affinity.
-
Photolysis: Expose the sample to UV light for a predetermined amount of time. The duration and intensity of the UV exposure need to be carefully optimized to maximize labeling efficiency while minimizing damage to the biological sample.
-
Quenching: Stop the photoreaction by adding a quenching solution.
-
Sample Preparation for Analysis: Prepare the labeled sample for analysis by techniques such as SDS-PAGE. This may involve solubilizing the membranes and denaturing the proteins.
-
SDS-PAGE and Western Blotting: Separate the labeled proteins by SDS-PAGE and transfer them to a membrane for Western blotting.
-
Immunodetection: Detect the covalently labeled receptor using an antibody that recognizes the haloperidol moiety or an incorporated tag. The size of the detected protein can then be determined.
Visualization of Key Processes
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows involved in photoreactive haloperidol research.
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Haloperidol acts as an antagonist, blocking the effects of dopamine.
Caption: Dopamine D2 receptor signaling pathway antagonism by haloperidol.
Experimental Workflow for Receptor Mapping
The following diagram illustrates the key steps involved in using photoreactive haloperidol derivatives to identify and map receptor binding sites.
Caption: General experimental workflow for receptor mapping.
Conclusion and Future Directions
Photoreactive derivatives of haloperidol are invaluable tools for the precise identification and characterization of its receptor binding partners. The ability to form a covalent bond upon photoactivation has provided definitive evidence for the interaction of haloperidol with the dopamine D2 receptor. Future research in this area will likely focus on the development of new photoreactive probes with improved efficiency and specificity. Furthermore, the application of advanced proteomic techniques, in conjunction with these probes, will enable a more detailed mapping of the haloperidol binding site and the identification of other potential off-target interactions, providing crucial insights for the development of safer and more effective antipsychotic drugs.
References
Understanding Photoaffinity Labeling with Aryl Azides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of photoaffinity labeling (PAL) using aryl azides, a powerful technique for identifying and characterizing ligand-binding proteins and elucidating their interactions. From fundamental principles to detailed experimental protocols and data analysis, this document serves as a technical resource for researchers in academia and the pharmaceutical industry.
Core Principles of Aryl Azide Photoaffinity Labeling
Photoaffinity labeling is a chemical biology technique used to covalently link a ligand (or "bait") to its interacting protein target (or "prey") through a light-activated chemical reaction. Aryl azides are a popular class of photoactivatable crosslinkers due to their relative stability in the dark and their high reactivity upon photoactivation.
The core principle involves a three-step process:
-
Binding: A photoaffinity probe, which consists of a ligand of interest derivatized with an aryl azide moiety and often a reporter tag (e.g., biotin, alkyne), is introduced to a biological system (e.g., cell lysate, intact cells). The probe binds non-covalently to its specific protein target.
-
Photoactivation: Upon irradiation with ultraviolet (UV) light, typically in the range of 260-365 nm, the aryl azide group absorbs a photon and releases a molecule of nitrogen gas (N₂).[1] This process generates a highly reactive and short-lived intermediate called a nitrene.
-
Covalent Crosslinking: The generated nitrene rapidly and indiscriminately inserts into nearby chemical bonds, primarily C-H and N-H bonds of amino acid residues within the binding pocket of the target protein. This forms a stable, covalent bond, permanently linking the probe to its target.
The resulting covalently labeled protein can then be detected, enriched, and identified using various biochemical and analytical techniques, most notably mass spectrometry.
Photochemistry of Aryl Azides
Upon photolysis, the aryl azide forms a singlet nitrene, which is a highly reactive species. This singlet nitrene can undergo several reactions:
-
Direct Insertion: It can directly insert into C-H, N-H, and O-H bonds of amino acid side chains.
-
Intersystem Crossing: The singlet nitrene can undergo intersystem crossing to a more stable triplet nitrene state. Triplet nitrenes are less reactive and can participate in hydrogen abstraction reactions.
-
Ring Expansion: The singlet nitrene can rearrange to form a dehydroazepine intermediate, which is susceptible to nucleophilic attack, particularly by primary amines like the side chain of lysine.[2]
The presence of primary amines (e.g., in Tris or glycine buffers) can quench the desired insertion reaction by reacting with the dehydroazepine intermediate, and should therefore be avoided during the photoactivation step.[3]
Design and Synthesis of Aryl Azide Photoaffinity Probes
A successful photoaffinity labeling experiment relies on a well-designed probe. A typical probe consists of three key components:
-
Specificity Moiety: This is the ligand or pharmacophore that provides the binding affinity and specificity for the target protein.
-
Photoreactive Group: The aryl azide group that enables covalent crosslinking upon UV activation.
-
Reporter Tag: A functional handle for detection and/or enrichment of the labeled protein. Common tags include biotin for affinity purification and fluorescent dyes or radioisotopes for detection. More recently, "clickable" tags like alkynes or azides (for use in copper-catalyzed or strain-promoted azide-alkyne cycloaddition) have become popular for their versatility.
The selection and placement of the linker connecting these three components are crucial to ensure that the probe retains its binding affinity for the target and that the photoreactive group is positioned within the binding site for efficient crosslinking.
Quantitative Data on Photoaffinity Probes
The efficiency of photoaffinity labeling can be influenced by several factors, including the quantum yield of the photoreactive group, the binding affinity of the probe, and the reactivity of the generated intermediate. The following table summarizes key quantitative data for aryl azides and compares them with other common photoreactive groups.
| Photoreactive Group | Activation Wavelength (nm) | Reactive Intermediate | Quantum Yield (Φ) | Photoattachment Efficiency | Key Considerations |
| Aryl Azide | 260-365[1] | Nitrene | 0.1 - 0.7[4] | Can be high (e.g., 60% for a specific progestin probe)[5][6] | Can be quenched by primary amines.[3] Potential for rearrangement to less reactive species. |
| Benzophenone | ~350 | Triplet Diradical | ~1.0 | Generally lower than aryl azides | Longer-lived intermediate may lead to non-specific labeling. Inert to water. |
| Diazirine | ~350-380 | Carbene | ~0.7-0.9 | Can be highly efficient and selective | Can isomerize to a linear diazo compound, which is less reactive. Smallest photoreactive group. |
Experimental Protocols
This section provides detailed methodologies for the key steps in a photoaffinity labeling experiment using aryl azides.
Synthesis of an N-Hydroxysuccinimidyl-4-azidobenzoate (NHS-Azide) Probe
This protocol describes the synthesis of a common bifunctional crosslinker that can be used to attach an aryl azide to a primary amine-containing ligand.
Materials:
-
4-Azidobenzoic acid
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Stir plate and stir bar
-
Glassware (round-bottom flask, dropping funnel)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 4-azidobenzoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or DMF.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Carbodiimide Addition: Slowly add a solution of DCC or EDC (1.1 equivalents) in anhydrous DCM or DMF to the cooled reaction mixture with constant stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Filtration (if using DCC): If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by filtration.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-hydroxysuccinimidyl-4-azidobenzoate.
-
Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In-Vitro Photoaffinity Labeling of a Target Protein
This protocol outlines a general procedure for labeling a purified protein with an aryl azide probe.
Materials:
-
Purified target protein
-
Aryl azide photoaffinity probe
-
Reaction buffer (e.g., HEPES or phosphate buffer, pH 7.4; avoid Tris or glycine )
-
UV lamp with a specific wavelength output (e.g., 365 nm)
-
Quartz or UV-transparent microplate or cuvette
-
Ice bath
-
SDS-PAGE reagents
-
Staining solution (e.g., Coomassie Brilliant Blue)
-
Competition ligand (the original, unmodified ligand)
Procedure:
-
Reaction Setup: In a UV-transparent reaction vessel on ice, prepare the labeling reaction by mixing the purified target protein (e.g., 1-10 µM) and the aryl azide photoaffinity probe (e.g., 1-5 fold molar excess over the protein) in the reaction buffer.
-
Control Reactions: Set up control reactions, including:
-
No UV control: The complete reaction mixture kept in the dark.
-
No probe control: Protein irradiated without the photoaffinity probe.
-
Competition control: The complete reaction mixture pre-incubated with an excess (e.g., 50-100 fold) of the unmodified competition ligand before adding the probe.
-
-
Incubation: Incubate the reaction mixtures in the dark at 4°C or room temperature for a sufficient time (e.g., 30-60 minutes) to allow the probe to bind to the target protein.
-
UV Irradiation: Place the reaction vessels on ice and irradiate with a UV lamp at the appropriate wavelength for a predetermined time (e.g., 5-30 minutes). The optimal irradiation time should be determined empirically.
-
Quenching: After irradiation, quench any unreacted probe by adding a scavenger molecule, such as dithiothreitol (DTT), to a final concentration of 10-20 mM.
-
Analysis by SDS-PAGE: Add SDS-PAGE loading buffer to the samples, heat at 95°C for 5 minutes, and resolve the proteins by SDS-PAGE.
-
Detection: Visualize the proteins by Coomassie staining. The labeled protein should show a slight increase in molecular weight corresponding to the mass of the probe. If the probe contains a reporter tag (e.g., biotin), the labeled protein can be detected by Western blotting with a corresponding antibody or by streptavidin blotting. Successful labeling is indicated by the appearance of a shifted band in the UV-irradiated sample that is absent or significantly reduced in the control samples.
In-Gel Digestion and Mass Spectrometry Analysis
This protocol describes the preparation of a photoaffinity-labeled protein band from an SDS-PAGE gel for identification by mass spectrometry.
Materials:
-
Excised protein band from SDS-PAGE gel
-
Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)
-
Reducing solution (e.g., 10 mM DTT in 50 mM ammonium bicarbonate)
-
Alkylating solution (e.g., 55 mM iodoacetamide in 50 mM ammonium bicarbonate)
-
Trypsin solution (sequencing grade)
-
Extraction buffer (e.g., 50% acetonitrile, 5% formic acid)
-
Microcentrifuge tubes
-
Thermomixer or heating block
-
SpeedVac or vacuum centrifuge
Procedure:
-
Excision and Destaining: Excise the protein band of interest from the Coomassie-stained gel using a clean scalpel. Cut the band into small pieces (~1 mm³) and place them in a microcentrifuge tube. Destain the gel pieces by washing them with the destaining solution until the gel pieces are colorless.
-
Reduction and Alkylation:
-
Reduce the disulfide bonds by incubating the gel pieces in the reducing solution at 56°C for 45-60 minutes.
-
Cool to room temperature and alkylate the free thiols by incubating in the alkylating solution in the dark at room temperature for 30-45 minutes.
-
-
Washing and Dehydration: Wash the gel pieces with 50 mM ammonium bicarbonate followed by dehydration with 100% acetonitrile until the gel pieces shrink and turn white. Dry the gel pieces completely in a SpeedVac.
-
In-Gel Digestion:
-
Rehydrate the dry gel pieces with trypsin solution on ice for 30-60 minutes.
-
Add enough 50 mM ammonium bicarbonate to cover the gel pieces and incubate at 37°C overnight.
-
-
Peptide Extraction:
-
Extract the peptides from the gel pieces by adding the extraction buffer and sonicating or vortexing for 15 minutes.
-
Collect the supernatant. Repeat the extraction step twice.
-
Pool all the supernatants.
-
-
Sample Cleanup and Concentration: Dry the pooled peptide extracts in a SpeedVac. Resuspend the peptides in a small volume of a suitable solvent (e.g., 0.1% formic acid) for mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting data can be used to identify the protein and map the site of probe crosslinking.
Visualizations: Workflows and Signaling Pathways
Diagrams generated using Graphviz (DOT language) to illustrate key processes.
Experimental Workflow for Photoaffinity Labeling
Caption: General experimental workflow for photoaffinity labeling with aryl azides.
Elucidation of EGFR Signaling Pathway using Photoaffinity Labeling
This diagram illustrates how photoaffinity labeling can be used to map the interaction between the Epidermal Growth Factor Receptor (EGFR) and the adaptor protein Grb2, a key step in the MAPK signaling cascade.
Caption: Mapping the EGFR-Grb2 interaction in the MAPK pathway via photoaffinity labeling.
Conclusion
Photoaffinity labeling with aryl azides is a versatile and powerful tool for chemical biologists and drug discovery scientists. By enabling the covalent capture of ligand-protein interactions, this technique provides invaluable insights into target identification, binding site characterization, and the mapping of protein interaction networks. While the experimental design requires careful consideration of probe synthesis and photoreaction conditions, the combination of aryl azide chemistry with modern proteomics and mass spectrometry offers a robust platform to address fundamental questions in biology and to accelerate the development of new therapeutics.
References
- 1. CN103145601B - The preparation method of N-hydroxysuccinimide - Google Patents [patents.google.com]
- 2. N-Hydroxysuccinimide synthesis - chemicalbook [chemicalbook.com]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. Evaluation of a highly efficient aryl azide photoaffinity labeling reagent for the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Research Landscape of Haloperidol 4-azidobenzoate: A Technical Guide for Scientists
For researchers, scientists, and drug development professionals, Haloperidol 4-azidobenzoate presents a valuable tool for dissecting the molecular interactions of haloperidol and related compounds. This in-depth technical guide provides a comprehensive overview of its availability, synthesis, and application in laboratory settings, with a focus on photoaffinity labeling to identify and characterize its binding partners.
Haloperidol, a potent antipsychotic drug, is known to interact with multiple targets in the central nervous system, primarily the dopamine D2 receptor and sigma receptors. This compound, as a photoaffinity labeling probe, allows for the covalent crosslinking to its binding targets upon photoactivation, enabling their identification and characterization. This guide offers practical information for researchers seeking to utilize this powerful chemical tool.
Availability and Procurement
Table 1: Sourcing this compound
| Supplier Type | Contact Information | Notes |
| Custom Synthesis Services | Inquire with companies specializing in medicinal chemistry and custom chemical synthesis. | Provide CAS Number (117345-85-4), desired purity specifications, and required quantity for an accurate quote. |
Proposed Synthesis Protocol
While a detailed, step-by-step published synthesis protocol for this compound is not widely available, a plausible synthetic route involves the esterification of haloperidol with 4-azidobenzoic acid. This can be achieved through standard coupling methods.
1. Synthesis of 4-Azidobenzoyl Chloride:
-
4-Azidobenzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane or toluene) to yield the corresponding acid chloride. The reaction is typically performed under anhydrous conditions and may require gentle heating.
2. Esterification of Haloperidol:
-
Haloperidol is then reacted with the freshly prepared 4-azidobenzoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an anhydrous aprotic solvent like dichloromethane. The base serves to neutralize the hydrochloric acid generated during the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).
3. Purification:
-
Upon completion, the reaction mixture is washed with aqueous solutions to remove excess reagents and byproducts. The final product, this compound, is then purified using column chromatography on silica gel.
Note: This is a generalized protocol and may require optimization of reaction conditions, solvents, and purification methods. It is crucial to be conducted by trained chemists in a properly equipped laboratory, as azido compounds can be energetic.
Experimental Protocol: Photoaffinity Labeling of Dopamine D2 Receptor
This protocol provides a general workflow for using this compound to label the dopamine D2 receptor in cell membranes. This method can be adapted for other target proteins and cellular preparations.[1][2]
Materials:
-
Cell membranes expressing the dopamine D2 receptor.
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).
-
Wash buffer (Binding buffer with 0.1% BSA).
-
UV lamp (e.g., 365 nm).
-
SDS-PAGE reagents and equipment.
-
Autoradiography or western blotting equipment.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor according to standard laboratory protocols.
-
Binding Reaction:
-
In the dark or under dim red light, incubate the cell membranes with varying concentrations of this compound in binding buffer.
-
To determine non-specific binding, include a parallel set of incubations with an excess of a competing ligand (e.g., haloperidol or spiperone).
-
-
Photocrosslinking:
-
Following incubation, place the samples on ice and expose them to UV light at a specific wavelength (typically around 350-365 nm for aryl azides) for a predetermined duration. The optimal irradiation time needs to be determined empirically.
-
-
Washing:
-
After photocrosslinking, wash the membranes with ice-cold wash buffer to remove unbound probe. Centrifuge the samples and discard the supernatant. Repeat the wash step multiple times.
-
-
Analysis:
-
Resuspend the final membrane pellet in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the covalently labeled proteins by autoradiography (if a radiolabeled probe is used) or by western blotting using an antibody that recognizes a tag on the probe or the target protein itself. A band corresponding to the molecular weight of the D2 receptor (approximately 94 kDa) should be observed, and its intensity should be reduced in the presence of the competing ligand.[3]
-
Key Signaling Pathways
Haloperidol is known to exert its effects through the dopamine D2 receptor and sigma-1 receptor. Understanding these pathways is crucial for interpreting the results of photoaffinity labeling studies.
Dopamine D2 Receptor Signaling Pathway
Sigma-1 Receptor Signaling Pathway
Experimental Workflow
The following diagram outlines the general workflow for a photoaffinity labeling experiment aimed at identifying the binding partners of this compound.
References
- 1. Photoaffinity labelling of dopamine D2 receptors by [3H]azidomethylspiperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photoaffinity labeling of the D2-dopamine receptor using a novel high affinity radioiodinated probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
In-depth Technical Guide: Haloperidol 4-Azidobenzoate (CAS 117345-85-4) in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haloperidol 4-azidobenzoate, also known as azido-haloperidol, with the CAS number 117345-85-4, is a crucial chemical probe in the field of neuropharmacology. This molecule is a photoaffinity label derived from the well-known antipsychotic drug haloperidol. Its primary research application is in the specific identification and characterization of the dopamine D2 receptor, a key target in the treatment of psychosis and other neurological disorders.
This technical guide provides a comprehensive overview of the research applications of this compound, with a focus on its use in photoaffinity labeling experiments to elucidate the structure and function of the D2 dopamine receptor.
Physicochemical Properties and Binding Affinity
This compound is a derivative of haloperidol, modified with a photo-reactive azido group. This modification allows for the formation of a covalent bond with its target receptor upon exposure to ultraviolet (UV) light.
Table 1: Binding Affinity of this compound
| Parameter | Value | Receptor | Tissue Source | Reference |
| Dissociation Constant (KD) | 15 nM | D2-Dopamine Receptor | Bovine Striatal Membranes | [1][2] |
This KD value indicates a high binding affinity of azido-haloperidol for the D2-dopamine receptor in its reversible binding state, prior to photoactivation.
Core Research Application: Photoaffinity Labeling
The principal application of this compound is in photoaffinity labeling, a powerful technique to identify and study ligand-binding proteins. The process involves the reversible binding of the photoaffinity label to its target, followed by UV-induced covalent cross-linking.
Mechanism of Action
-
Reversible Binding: Azido-haloperidol, due to its structural similarity to haloperidol, binds specifically and reversibly to the D2-dopamine receptor.
-
Photoactivation: Upon irradiation with UV light, the aryl azide group in the molecule is converted into a highly reactive nitrene intermediate.
-
Covalent Cross-linking: This nitrene intermediate rapidly forms a stable, covalent bond with nearby amino acid residues within the binding pocket of the D2 receptor.
-
Irreversible Inactivation: This covalent linkage results in the irreversible inactivation of the receptor.[1][2]
This irreversible binding is crucial for subsequent identification and characterization of the receptor protein.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for immuno-photoaffinity labeling using this compound.
Experimental Protocols
Synthesis of this compound
While the original publication by Kanety & Fuchs (1988) states that azido-haloperidol was synthesized, the detailed synthetic protocol is not provided in the abstract. Researchers would typically adapt established methods for creating aryl azide photoaffinity labels from a parent molecule containing a suitable functional group for esterification with 4-azidobenzoic acid.
Immuno-Photoaffinity Labeling of the D2-Dopamine Receptor
This protocol is based on the methodology described by Kanety and Fuchs (1988).[1][2]
Materials:
-
Bovine striatal membranes
-
This compound (Azido-haloperidol)
-
Binding buffer (composition to be optimized, typically a Tris-based buffer at physiological pH)
-
Wash buffer
-
Competing ligands (e.g., (+)-butaclamol, spiperone) for control experiments
-
UV lamp (wavelength and intensity to be optimized)
-
SDS-PAGE reagents and equipment
-
Nitrocellulose membrane
-
Anti-haloperidol antibodies
-
Secondary antibodies conjugated to a detection enzyme (e.g., HRP)
-
Chemiluminescent substrate
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from bovine striatum using standard differential centrifugation techniques.
-
Reversible Binding: Incubate the bovine striatal membranes with a concentration of azido-haloperidol around its KD (e.g., 15 nM) in binding buffer. For control experiments, co-incubate with a saturating concentration of a competing D2 receptor antagonist (e.g., 10 µM (+)-butaclamol or spiperone).
-
Photo-cross-linking: Expose the incubation mixture to a high-intensity UV light source for a predetermined duration to induce covalent cross-linking. The specific wavelength and duration of UV exposure need to be optimized to maximize cross-linking efficiency while minimizing protein damage.
-
Washing: Centrifuge the membranes and wash them extensively with wash buffer to remove any unbound azido-haloperidol.
-
SDS-PAGE: Solubilize the photolabeled membranes and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins from the gel to a nitrocellulose membrane.
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the haloperidol moiety.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to a detection enzyme.
-
Wash the membrane to remove unbound secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an appropriate imaging system. A band at approximately 94 kDa, corresponding to the D2-dopamine receptor subunit, should be observed in the experimental lane but not in the control lanes containing competing ligands.[1][2]
Signaling Pathway Context
This compound is a tool to study the D2-dopamine receptor, which is a G-protein coupled receptor (GPCR). The binding of this photoaffinity label allows for the specific identification of the receptor protein that initiates the downstream signaling cascade.
Applications in Drug Development
The use of this compound and similar photoaffinity labels is instrumental in the early stages of drug discovery and development for several reasons:
-
Target Identification and Validation: It provides definitive evidence for the physical interaction between a ligand and its receptor, thus validating the receptor as a drug target.
-
Binding Site Characterization: Photoaffinity labeling can be coupled with techniques like mass spectrometry to identify the specific amino acid residues that constitute the ligand-binding pocket. This information is invaluable for the structure-based design of new drugs with improved affinity and selectivity.
-
Screening for Off-Target Effects: This compound can be used in broader proteomic studies to identify potential off-target binding proteins, which can help in predicting and mitigating side effects of new drug candidates.
Conclusion
This compound (CAS 117345-85-4) is a specialized and powerful research tool for the study of the D2-dopamine receptor. Its application in photoaffinity labeling has provided significant insights into the identity and structure of this important therapeutic target. The methodologies outlined in this guide provide a framework for researchers to utilize this compound in their own investigations, contributing to a deeper understanding of dopaminergic neurotransmission and facilitating the development of novel therapeutics for neurological and psychiatric disorders.
References
Methodological & Application
Application Notes and Protocols for Photoaffinity Labeling of the D2 Dopamine Receptor using Haloperidol 4-Azidobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of haloperidol 4-azidobenzoate as a photoaffinity label to covalently modify the D2 dopamine receptor (D2R). This technique is invaluable for identifying and characterizing the ligand-binding subunit of the D2R, studying receptor structure, and screening for novel D2R-targeting compounds.
Introduction
The D2 dopamine receptor is a key therapeutic target for a range of neurological and psychiatric disorders. Photoaffinity labeling is a powerful technique to irreversibly tag a receptor of interest. This compound, a photoreactive analog of the potent D2R antagonist haloperidol, serves as an effective tool for this purpose. It binds reversibly to the D2R in the dark and, upon exposure to UV light, forms a highly reactive nitrene intermediate that covalently crosslinks to amino acid residues within the receptor's binding pocket. This allows for the identification and subsequent biochemical analysis of the D2R protein. Published studies have successfully utilized this probe to identify a 94 kDa protein corresponding to the D2R in bovine striatal membranes.[1][2]
Quantitative Data Summary
The following table summarizes the binding characteristics of this compound to the D2 dopamine receptor.
| Ligand | Parameter | Value | Source Tissue | Reference |
| This compound | Kd | 15 nM | Bovine Striatal Membranes | [1][2] |
| Haloperidol | Ki (vs. [3H]-YM-09151-2) | 1.2 nM | Rat Striatum | [3] |
| Spiperone | - | Blocks Labeling | Bovine Striatal Membranes | [1][2] |
| (+)-Butaclamol | - | Blocks Labeling | Bovine Striatal Membranes | [1][2] |
| N-propylnorapomorphine | - | Blocks Labeling | Bovine Striatal Membranes | [1][2] |
Signaling Pathway
The D2 dopamine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein. The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA).
Figure 1. Simplified D2 Dopamine Receptor Signaling Pathway.
Experimental Protocols
Part 1: Preparation of Bovine Striatal Membranes
This protocol describes the preparation of a crude membrane fraction enriched in D2 dopamine receptors from bovine striatum.
Materials:
-
Fresh or frozen bovine striatum
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 1 mM MgCl2, and protease inhibitor cocktail (e.g., cOmplete™, Roche)
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Thaw frozen bovine striatum on ice. All subsequent steps should be performed at 4°C.
-
Mince the tissue and weigh it.
-
Add 10 volumes of ice-cold Homogenization Buffer per gram of tissue.
-
Homogenize the tissue using a Dounce homogenizer with 10-15 strokes.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes to pellet the membranes.
-
Discard the supernatant and resuspend the pellet in ice-cold Wash Buffer.
-
Centrifuge again at 40,000 x g for 30 minutes.
-
Repeat the wash step (steps 7 and 8) two more times.
-
Resuspend the final pellet in a small volume of Wash Buffer.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Part 2: Photoaffinity Labeling of D2R with this compound
This protocol details the incubation, photolysis, and quenching steps for covalently labeling the D2R.
Materials:
-
Bovine striatal membrane preparation (from Part 1)
-
This compound (synthesis required, as it is not commercially available)
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Competitor Ligands (for control experiments): Haloperidol, Spiperone, (+)-Butaclamol (10 µM final concentration)
-
UV lamp (e.g., a high-pressure mercury lamp with a filter to select for wavelengths >300 nm)
-
Quartz cuvettes or a 24-well plate suitable for UV irradiation
-
Ice bath
Procedure:
-
Thaw the bovine striatal membrane aliquots on ice.
-
In microcentrifuge tubes, add 100-200 µg of membrane protein.
-
For control experiments, pre-incubate the membranes with a competitor ligand (e.g., 10 µM haloperidol) for 30 minutes at room temperature in the dark.
-
Add this compound to a final concentration of 15-50 nM.
-
Bring the final volume to 1 mL with Incubation Buffer.
-
Incubate the samples for 60 minutes at room temperature in the dark with gentle agitation.
-
Transfer the samples to quartz cuvettes or a UV-transparent plate and place them on an ice bath to minimize heat-induced damage.
-
Irradiate the samples with a UV lamp for 10-20 minutes. The optimal irradiation time and distance from the lamp should be empirically determined.
-
After irradiation, transfer the samples back to microcentrifuge tubes.
-
Centrifuge at 20,000 x g for 15 minutes at 4°C to pellet the membranes.
-
Wash the pellet twice with ice-cold Wash Buffer to remove unbound probe.
-
Resuspend the final pellet in SDS-PAGE sample buffer for subsequent analysis.
Part 3: SDS-PAGE and Western Blot Analysis
This protocol describes the separation of the photoaffinity-labeled proteins by SDS-PAGE and detection by Western blotting using an anti-haloperidol antibody.
Materials:
-
Photoaffinity-labeled membrane samples (from Part 2)
-
SDS-PAGE gels (a 10% resolving gel is suitable for a 94 kDa protein)
-
SDS-PAGE running buffer
-
Protein molecular weight markers
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking Buffer: 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibody: Anti-haloperidol antibody (diluted in Blocking Buffer as per manufacturer's recommendation or empirically determined)
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG (depending on the primary antibody host), diluted in Blocking Buffer.
-
Chemiluminescent substrate (e.g., ECL)
-
Imaging system
Procedure:
-
Load the photoaffinity-labeled samples and molecular weight markers onto the SDS-PAGE gel.
-
Run the gel according to standard procedures until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-haloperidol antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system. A band at approximately 94 kDa should be visible in the lanes with the photoaffinity label, which should be diminished or absent in the lanes with competitor ligands.[1][2]
Experimental Workflow
The following diagram illustrates the overall workflow for the photoaffinity labeling of the D2 dopamine receptor.
Figure 2. Experimental Workflow for D2R Photoaffinity Labeling.
References
- 1. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 2. Immuno-photoaffinity labeling of the D2-dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor [frontiersin.org]
Application Notes and Protocols for In Vitro Use of Haloperidol 4-azidobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of Haloperidol 4-azidobenzoate, a photoaffinity probe designed for the specific labeling and identification of Haloperidol-binding proteins, primarily the dopamine D2 receptor. This document outlines detailed protocols for photoaffinity labeling, target protein identification, and analysis of downstream signaling pathways.
Introduction
Haloperidol is a potent antipsychotic drug that primarily exerts its effects through antagonism of the dopamine D2 receptor (D2R)[1][2]. To elucidate the molecular interactions of Haloperidol with its target proteins and to identify potential off-target binding sites, photoaffinity labeling is a powerful technique. This compound is a photolabile derivative of Haloperidol. The 4-azidobenzoate group can be activated by UV light to form a highly reactive nitrene intermediate, which then covalently crosslinks to nearby amino acid residues within the binding pocket of the target protein[1][2]. This allows for the irreversible labeling and subsequent identification of Haloperidol-binding proteins. A previous study using azido-haloperidol identified a 94 kDa polypeptide corresponding to the D2-dopamine receptor[3].
Quantitative Data: Binding Affinities of Haloperidol
The following table summarizes the reported in vitro binding affinities (Ki and Kd) of the parent compound, Haloperidol, for the dopamine D2 receptor. This information is crucial for designing experiments with this compound, as the concentration of the probe should be optimized based on the affinity of the parent compound.
| Compound | Parameter | Value (nM) | Receptor/System | Reference |
| Haloperidol | Ki | 0.66 - 2.84 | Dopamine D2 Receptor | [4] |
| Haloperidol | Kd | ~15 | Dopamine D2 Receptor (for azido-haloperidol) | [3] |
| Haloperidol | Kd | 0.25 ± 0.1 | Dopamine D2/D3 Receptor (in vivo) | [5] |
| N3-NAPS | KD | ~1.6 ± 0.05 | Dopamine D2 Receptor | [1] |
Experimental Protocols
Protocol 1: Photoaffinity Labeling of Dopamine D2 Receptors in Cell Culture
This protocol describes the photoaffinity labeling of D2 receptors in cultured cells expressing the receptor.
Materials:
-
Cells expressing dopamine D2 receptors (e.g., HEK293-D2R, CHO-D2R, or neuronal cell lines like SH-SY5Y)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
This compound
-
DMSO (for dissolving the probe)
-
Haloperidol (for competition experiments)
-
Ice-cold PBS
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Culture: Plate cells in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes) and grow to 80-90% confluency.
-
Probe Preparation: Prepare a stock solution of this compound in DMSO. The final concentration of the probe should be optimized, but a starting point of 1-10 times the Kd of Haloperidol for the D2 receptor is recommended (e.g., 15-150 nM)[3].
-
Incubation:
-
Wash the cells once with serum-free medium or PBS.
-
Add fresh serum-free medium containing the desired concentration of this compound.
-
For competition controls, pre-incubate a separate set of cells with a 100-fold excess of unlabeled Haloperidol for 30 minutes before adding the photoaffinity probe.
-
Incubate the cells for a sufficient time to allow binding (e.g., 30-60 minutes) at 37°C in the dark to prevent premature photoactivation.
-
-
UV Irradiation:
-
Place the culture dishes on ice.
-
Remove the medium.
-
Wash the cells twice with ice-cold PBS to remove unbound probe.
-
Add a thin layer of ice-cold PBS to the cells.
-
Irradiate the cells with a UV lamp (e.g., 365 nm) for 5-15 minutes on ice[6][7]. The optimal irradiation time and distance from the UV source should be empirically determined.
-
-
Cell Lysis:
-
After irradiation, aspirate the PBS.
-
Lyse the cells directly on the plate using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the labeled proteins.
-
-
Downstream Analysis: The labeled protein lysate is now ready for downstream analysis, such as Western Blotting (Protocol 2) or Mass Spectrometry (Protocol 3).
Protocol 2: Identification of Labeled Proteins by Western Blotting
This protocol describes the detection of covalently labeled proteins using an antibody that recognizes the Haloperidol moiety or a tag incorporated into the probe.
Materials:
-
Labeled protein lysate (from Protocol 1)
-
Protein concentration assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-Haloperidol antibody or an antibody against a tag on the probe)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
A band corresponding to the molecular weight of the D2 receptor (approximately 94 kDa) should be visible in the lanes with the photoaffinity probe and absent or significantly reduced in the competition control lane[3].
-
Protocol 3: Sample Preparation for Mass Spectrometry Analysis
This protocol outlines the steps for preparing the photoaffinity-labeled protein for identification by mass spectrometry.
Materials:
-
Labeled protein lysate (from Protocol 1)
-
SDS-PAGE gel and staining solution (e.g., Coomassie Blue or silver stain)
-
Clean scalpel or gel excision tool
-
Destaining solution
-
Reduction and alkylation reagents (DTT and iodoacetamide)
-
Trypsin solution
-
Peptide extraction solution (e.g., 50% acetonitrile/5% formic acid)
-
Sample tubes for mass spectrometry
Procedure:
-
Gel Electrophoresis: Run the labeled protein lysate on a 1D SDS-PAGE gel. It is advisable to run a larger amount of protein (e.g., 100-200 µg) to ensure sufficient material for mass spectrometry.
-
Gel Staining and Excision:
-
Stain the gel with Coomassie Blue.
-
Excise the protein band of interest (e.g., the band corresponding to the molecular weight identified by Western Blot, or unique bands present in the labeled sample compared to controls).
-
Cut the excised gel band into small pieces (approx. 1 mm³).
-
-
In-Gel Digestion:
-
Destain the gel pieces.
-
Reduce the proteins with DTT and then alkylate with iodoacetamide.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
Peptide Extraction:
-
Extract the tryptic peptides from the gel pieces using the extraction solution.
-
Pool the extracts and dry them in a vacuum centrifuge.
-
-
Sample Clean-up: Resuspend the dried peptides in a solution compatible with mass spectrometry and desalt using a C18 ZipTip or similar device.
-
Mass Spectrometry Analysis: Analyze the peptide mixture by LC-MS/MS to identify the protein(s) present in the excised gel band. The protein with high confidence and enrichment in the labeled sample is a candidate target of this compound.
Visualizations
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D2 receptor and the downstream Akt/mTORC1 pathway, which is modulated by Haloperidol.
Caption: Haloperidol's antagonism of the D2R and its effect on the Akt/mTORC1 pathway.
Experimental Workflow for Target Identification
This diagram outlines the step-by-step workflow for identifying the protein targets of this compound.
Caption: Workflow for photoaffinity labeling and target identification.
References
- 1. Photoaffinity labeling of the D2-dopamine receptor using a novel high affinity radioiodinated probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photoaffinity labelling of dopamine receptors. Synthesis and binding characteristics of azapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immuno-photoaffinity labeling of the D2-dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 5. In vivo measurement of haloperidol affinity to dopamine D2/D3 receptors by [123I]IBZM and single photon emission computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. UV Crosslinking Protocol and Tips - OkaSciences [okasciences.com]
Application Notes & Protocols: UV Cross-linking for Haloperidol 4-azidobenzoate Experiments
Introduction
Haloperidol is a typical antipsychotic drug whose therapeutic effects are primarily attributed to its potent antagonism of the dopamine D2 receptor.[1] To identify its specific binding partners and elucidate its mechanism of action, photo-affinity labeling is a powerful technique. Haloperidol 4-azidobenzoate, also known as azido-haloperidol, is a photo-reactive analog of haloperidol designed for this purpose.[2][3] This molecule acts as a photoaffinity ligand, binding reversibly to its target proteins in the dark. Upon exposure to ultraviolet (UV) light, the aryl azide group is converted into a highly reactive nitrene, which forms a stable, covalent bond with amino acid residues in the immediate vicinity of the binding site.[4] This irreversible cross-linking enables the subsequent isolation and identification of target proteins.
These application notes provide an overview of the UV cross-linking conditions and detailed protocols for using this compound in target identification experiments.
Data Presentation: UV Cross-linking Parameters
Successful photo-cross-linking with aryl azide reagents like this compound is achievable across a range of conditions.[4] The optimal parameters must be determined empirically for each specific experimental system. The following tables summarize typical starting conditions based on literature for aryl azide-based cross-linking.
Table 1: Recommended UV Light Sources and Exposure Conditions
| Parameter | Recommended Condition | Notes | Source(s) |
| Wavelength | 365 nm (Long-wavelength UV) | Optimal for many aryl azides, minimizing potential damage to proteins compared to shorter wavelengths. | [4][5] |
| Alternative Wavelength | 254 nm (Short-wavelength UV) | Can also be effective, but may cause more protein damage. May be better for plain phenyl azides. | [6] |
| Exposure Time | 5 - 30 minutes | Highly dependent on light intensity and sample geometry. Shorter times are needed for higher intensity sources. | [4][5] |
| Light Intensity | 8 - 18 mW/cm² | Lower intensity requires longer exposure. Place the lamp as close to the sample as possible for maximal intensity. | [5] |
| Total Energy | ~1 J/cm² | A general target for total energy density to ensure efficient cross-linking. | [7] |
Table 2: Key Experimental Reagents and Conditions
| Parameter | Recommended Condition | Notes | Source(s) |
| Probe Concentration | 10 - 50 nM | Should be determined based on the binding affinity (KD) of the probe. Azido-haloperidol has a KD of ~15 nM for the D2 receptor. | [2] |
| Reaction Vessel | Quartz cuvettes or microcentrifuge tubes (with open caps) | Standard polypropylene tubes block a significant amount of UV light. Quartz is ideal for optimal exposure. | [4] |
| Temperature | On ice (0-4 °C) | UV irradiation can generate heat. Keeping the sample cool is critical to prevent protein denaturation. | [4] |
| Incompatible Reagents | Thiol-containing reducing agents (e.g., DTT, β-mercaptoethanol) | Avoid in all steps prior to and during photoactivation as they can react with the aryl azide. | [4] |
| Competition Control | 1-10 µM Haloperidol or other specific ligands | To demonstrate specificity, pre-incubate a control sample with an excess of the non-photoreactive parent drug to block specific binding sites. | [2][8] |
Experimental Protocols
Protocol 1: Photoaffinity Labeling of Target Receptors in Membrane Preparations
This protocol outlines the steps for covalently labeling target proteins in a membrane preparation, such as bovine striatal membranes, with this compound.
-
Membrane Preparation: Prepare membrane fractions from the tissue of interest (e.g., bovine striatum) using standard differential centrifugation protocols. Resuspend the final membrane pellet in an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
-
Binding Reaction:
-
In quartz or UV-transparent microcentrifuge tubes, add the membrane preparation (typically 50-100 µg of total protein).
-
For specificity controls, add a 100-fold molar excess of a competing ligand (e.g., (+)-butaclamol, spiperone, or haloperidol) and incubate for 20 minutes on ice.[2]
-
Add this compound to a final concentration appropriate for its KD (e.g., 15-50 nM).
-
Incubate all samples in the dark for 60-90 minutes on ice to allow for equilibrium binding.
-
-
UV Cross-linking:
-
Place the open tubes on ice, directly under a UV lamp.
-
Irradiate the samples with long-wavelength UV light (e.g., 365 nm) for 15-30 minutes.[4] The optimal time and distance from the lamp should be determined empirically.
-
-
Sample Quenching & Preparation for Analysis:
-
After irradiation, quench any unreacted nitrene by adding a quenching buffer containing a reducing agent like DTT (e.g., to a final concentration of 10 mM).
-
Centrifuge the samples to pellet the membranes and discard the supernatant containing unbound probe.
-
Wash the membrane pellet with buffer to remove residual unbound probe.
-
Solubilize the labeled membranes in SDS-PAGE sample buffer for subsequent analysis by Western blotting or mass spectrometry.
-
Protocol 2: Target Identification using Immunoblotting
This protocol describes how to identify the cross-linked protein if an antibody against the ligand (e.g., anti-haloperidol) is available.
-
SDS-PAGE: Separate the solubilized, photo-labeled proteins from Protocol 1 on a polyacrylamide gel (e.g., 10% SDS-PAGE). Include molecular weight markers.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using standard Western blotting procedures.
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody that recognizes the haloperidol moiety (anti-haloperidol antibody) overnight at 4 °C.[2]
-
Wash the membrane thoroughly with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Detect the chemiluminescent signal. A specific band should appear in the lane with the photo-probe but should be absent or significantly reduced in the competition control lane. The molecular weight of this band corresponds to the target protein; for example, a 94 kDa polypeptide has been identified as the D2-dopamine receptor using this method.[2]
Visualizations: Workflows and Pathways
Caption: Workflow for photoaffinity labeling and target identification.
Caption: Known and potential signaling pathways of Haloperidol.
References
- 1. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immuno-photoaffinity labeling of the D2-dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C28H26ClFN4O3 | CID 88141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. UV Crosslinking Protocol and Tips - OkaSciences [okasciences.com]
- 6. Optimisation of UV irradiation as a binding site conserving method for crosslinking collagen-based scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azide Photochemistry in Acrylic Copolymers for Ultraviolet Cross-Linkable Pressure-Sensitive Adhesives: Optimization, Debonding-on-Demand, and Chemical Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoaffinity labeling of the Sigma-1 Receptor with N-(3-(4-nitrophenyl)propyl)-N-dodecylamine (4-NPPC12) – Evidence for Receptor Dimers - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Haloperidol's Molecular Network: A Guide to Identifying Binding Proteins
For Immediate Release
SOUTH SAN FRANCISCO, CA – October 30, 2025 – In a continuous effort to support and accelerate drug discovery and development, this application note provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying the binding proteins of haloperidol, a widely used antipsychotic medication. Understanding the full spectrum of a drug's molecular interactions is paramount for elucidating its mechanism of action, predicting potential off-target effects, and developing novel therapeutics with improved efficacy and safety profiles.
This document outlines detailed experimental protocols for several state-of-the-art techniques, including affinity chromatography, mass spectrometry-based proteomics, and the Cellular Thermal Shift Assay (CETSA). Furthermore, it presents quantitative binding data for haloperidol with its known primary and secondary targets and provides visual representations of the associated signaling pathways to offer a holistic view of its cellular impact.
Introduction
Haloperidol, a butyrophenone derivative, is a cornerstone in the treatment of schizophrenia and other psychotic disorders. Its therapeutic effects are primarily attributed to its antagonism of the dopamine D2 receptor. However, haloperidol is also known to interact with other receptors, such as the sigma-1 receptor, contributing to its complex pharmacological profile and potential side effects. Identifying the complete interactome of haloperidol is crucial for a deeper understanding of its biological effects. The following protocols and data provide a robust framework for researchers to investigate and identify novel haloperidol-binding proteins.
Quantitative Data Summary
The following table summarizes the binding affinities of haloperidol for its well-characterized primary target, the dopamine D2 receptor, and a significant secondary target, the sigma-1 receptor. This data serves as a crucial reference for validating the experimental findings from the protocols described below.
| Target Protein | Binding Affinity (Ki) | Technique | Reference |
| Dopamine D2 Receptor | 0.89 nM | Radioligand Binding Assay | [1] |
| Sigma-1 Receptor | 2-4 nM | Radioligand Binding Assay | [2] |
Experimental Protocols
Affinity Chromatography for Isolation of Haloperidol-Binding Proteins
Affinity chromatography is a powerful technique for isolating proteins that bind to a specific ligand, in this case, haloperidol. This protocol describes the use of a haloperidol-immobilized resin to capture and enrich for binding partners from a complex biological sample.
Workflow for Affinity Chromatography
Caption: Workflow for isolating haloperidol-binding proteins using affinity chromatography.
Protocol:
-
Preparation of Haloperidol-Immobilized Resin:
-
Synthesize a haloperidol derivative with a reactive group suitable for covalent coupling to a resin (e.g., NHS-activated Sepharose). A common approach is to create a hemisuccinate derivative of haloperidol.[3]
-
Couple the haloperidol derivative to the activated resin according to the manufacturer's instructions.
-
Thoroughly wash the resin to remove any unreacted haloperidol.
-
-
Preparation of Cell or Tissue Lysate:
-
Select a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) or tissue (e.g., rodent brain tissue).
-
Lyse the cells or tissue in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors).
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Binding:
-
Equilibrate the haloperidol-immobilized resin with lysis buffer.
-
Incubate the cleared lysate with the equilibrated resin for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the resin by centrifugation and discard the supernatant.
-
Wash the resin extensively with wash buffer (lysis buffer with a lower concentration of detergent) to remove non-specifically bound proteins. Perform at least five washes.[4]
-
-
Elution:
-
Elute the bound proteins using a competitive ligand (e.g., excess free haloperidol) or by changing the buffer conditions (e.g., a low pH buffer or a high salt concentration).[4]
-
Alternatively, a denaturing elution can be performed using SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining to visualize the protein bands.
-
For protein identification, the eluted proteins can be subjected to in-gel digestion followed by mass spectrometry.
-
Mass Spectrometry-Based Proteomics for Global Identification of Binding Partners
This approach allows for the unbiased identification of proteins that interact with haloperidol in a cellular context. The protocol combines affinity purification with the high sensitivity and resolution of liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Workflow for Mass Spectrometry-Based Proteomics
Caption: General workflow for identifying haloperidol-binding proteins using mass spectrometry.
Protocol:
-
Sample Preparation and Affinity Purification:
-
Follow the affinity chromatography protocol (Section 1) to isolate haloperidol-binding proteins. A parallel control experiment using a resin without the immobilized haloperidol should be performed to identify non-specific binders.
-
-
Protein Digestion:
-
The eluted proteins are subjected to in-solution or in-gel digestion using a protease, most commonly trypsin.[5]
-
-
LC-MS/MS Analysis:
-
The resulting peptide mixture is separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry.[5]
-
Key LC-MS/MS Parameters:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in 0.1% formic acid.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).
-
-
-
Data Analysis and Protein Identification:
-
The acquired MS/MS spectra are searched against a protein database (e.g., UniProt) using a search engine (e.g., Mascot, Sequest, or MaxQuant).[5]
-
The search results are filtered to a specific false discovery rate (FDR), typically 1%.
-
-
Quantification:
-
Relative quantification of the identified proteins between the haloperidol pull-down and the control pull-down can be performed using label-free methods (e.g., spectral counting or precursor intensity) or label-based methods (e.g., SILAC or TMT).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct drug-target engagement in a cellular environment. It is based on the principle that the binding of a ligand can alter the thermal stability of its target protein.
Workflow for CETSA
Caption: Workflow for confirming haloperidol-protein binding using CETSA.
Protocol:
-
Cell Treatment:
-
Culture cells of interest to a suitable confluency.
-
Treat the cells with the desired concentration of haloperidol or a vehicle control for a defined period.
-
-
Heating:
-
For cell lysates: Harvest and lyse the cells. Aliquot the lysate and heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).
-
For intact cells: Harvest the cells and resuspend them in a suitable buffer. Heat the cell suspension to the desired temperatures.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated samples at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
The amount of the protein of interest in the soluble fraction is quantified. This can be done for a specific protein using Western blotting or for a proteome-wide analysis using mass spectrometry.[6]
-
-
Melting Curve Generation:
-
Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of haloperidol indicates a direct binding interaction.[6]
-
Signaling Pathways
To provide a broader context for the identified haloperidol-binding proteins, it is essential to understand their roles in cellular signaling. Below are diagrams of the signaling pathways for the dopamine D2 receptor and the sigma-1 receptor, generated using the DOT language.
Dopamine D2 Receptor Signaling Pathway
Haloperidol acts as an antagonist at the D2 receptor, which is a G-protein coupled receptor (GPCR) that inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Caption: Simplified signaling pathway of the dopamine D2 receptor and the antagonistic effect of haloperidol.
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a unique intracellular chaperone protein that modulates a variety of signaling pathways, including calcium signaling and ion channel function. Haloperidol is known to be an antagonist of this receptor.
Caption: Overview of the modulatory role of the sigma-1 receptor and the inhibitory effect of haloperidol.
Conclusion
The experimental designs and protocols outlined in this application note provide a robust starting point for researchers aiming to identify and characterize the binding proteins of haloperidol. By employing a multi-pronged approach that combines affinity-based purification with advanced proteomic techniques and biophysical validation, a more complete picture of haloperidol's molecular interactions can be achieved. This knowledge will be instrumental in advancing our understanding of its therapeutic mechanisms and in the development of next-generation antipsychotics with improved pharmacological profiles.
References
- 1. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Studies on the use of a novel affinity matrix, sepharose amine-succinyl-amine haloperidol hemisuccinate, ASA-HHS, for purification of canine dopamine (D2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. conductscience.com [conductscience.com]
- 5. Procedure for Protein Identification Using LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Photoaffinity Labeling of Membrane Preparations with Haloperidol 4-Azidobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haloperidol, a potent antagonist of the dopamine D2 receptor, is a widely used antipsychotic medication. Its derivatives are invaluable tools in neuroscience research for characterizing dopamine and sigma receptor pharmacology. Haloperidol 4-azidobenzoate, also known as azido-haloperidol, is a photoaffinity analog of haloperidol. This compound acts as a specific and irreversible ligand for the D2 dopamine receptor upon photoactivation, making it a powerful tool for receptor identification, characterization, and structural studies.[1][2]
Upon exposure to UV light, the azido group of this compound is converted into a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby amino acid residues within the ligand-binding pocket of the receptor to which it is reversibly bound. This irreversible labeling allows for the identification of the receptor protein and its ligand-binding subunits using techniques such as SDS-PAGE and autoradiography or immunoblotting.
These application notes provide a detailed protocol for the use of this compound in photoaffinity labeling experiments with membrane preparations, primarily targeting the dopamine D2 receptor.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity (Kd) | 15 nM | Dopamine D2 Receptor (Bovine Striatal Membranes) | [1][2] |
| Labeled Protein Molecular Weight | 94 kDa | Dopamine D2 Receptor (Bovine Striatal Membranes) | [1][2] |
Experimental Protocols
I. Preparation of Crude Synaptic Membranes
This protocol is adapted from standard procedures for the preparation of synaptic membranes from brain tissue.
Materials:
-
Brain tissue (e.g., bovine or rat striatum)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA and protease inhibitors (e.g., 1 mM PMSF, 1 µg/mL aprotinin, 1 µg/mL leupeptin)
-
High-speed refrigerated centrifuge
-
Dounce homogenizer
Procedure:
-
Dissect the brain tissue of interest on ice and weigh it.
-
Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a Dounce homogenizer (10-15 strokes).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the crude synaptic membranes.
-
Discard the supernatant and resuspend the pellet in an appropriate volume of Assay Buffer (see below).
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Store the membrane preparation in aliquots at -80°C until use.
II. Photoaffinity Labeling of D2 Dopamine Receptors
This protocol describes the reversible binding of this compound to D2 receptors followed by UV-induced covalent crosslinking.
Materials:
-
Crude synaptic membrane preparation
-
Assay Buffer: 50 mM HEPES, pH 7.4, containing 5 mM MgCl2 (Note: Avoid Tris buffers as primary amines can quench the photoreactive nitrene[3][4]).
-
This compound (radiolabeled or non-radiolabeled)
-
(+)-Butaclamol or Spiperone (for determining non-specific binding)
-
Quartz reaction tubes or plates (transparent to UV light)
Procedure:
A. Reversible Binding (in the dark):
-
In quartz reaction tubes, combine the following in a final volume of 200 µL:
-
For the determination of non-specific binding, prepare parallel samples containing a high concentration of a competing ligand (e.g., 10 µM (+)-butaclamol or spiperone).
-
Incubate the samples for 60 minutes at 25°C in the dark to allow for equilibrium binding.
B. Photolysis:
-
Place the reaction tubes on ice.
-
Irradiate the samples with a UV lamp for 10-30 minutes. The optimal irradiation time and distance from the UV source should be empirically determined.[3]
-
Following irradiation, the covalent labeling reaction is complete.
C. Post-Photolysis Processing:
-
To stop the reaction and wash the membranes, add 1 mL of ice-cold Assay Buffer to each tube.
-
Centrifuge the tubes at 20,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and repeat the wash step twice to remove unbound ligand.
-
After the final wash, resuspend the membrane pellet in an appropriate buffer for downstream analysis (e.g., SDS-PAGE sample buffer).
III. Analysis of Labeled Proteins
A. SDS-PAGE and Autoradiography (for radiolabeled probes):
-
Solubilize the labeled membrane pellets in SDS-PAGE sample buffer and heat at 95°C for 5 minutes.
-
Separate the proteins on a polyacrylamide gel (e.g., 10%).
-
Dry the gel and expose it to X-ray film at -80°C.
-
Develop the film to visualize the radiolabeled protein bands. A band at approximately 94 kDa should be observed, which is diminished in the presence of competing ligands.[1][2]
B. SDS-PAGE and Immunoblotting (for non-radiolabeled probes):
-
Separate the labeled proteins by SDS-PAGE as described above.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody that recognizes the haloperidol moiety.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the labeled protein using an enhanced chemiluminescence (ECL) substrate. A specific band at 94 kDa should be detected.[1]
Visualizations
Caption: Experimental workflow for photoaffinity labeling.
Caption: Photoaffinity labeling of the D2 dopamine receptor.
References
- 1. Immuno-photoaffinity labeling of the D2-dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Radiolabeling and Use of Haloperidol 4-Azidobenzoate in Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the radiolabeling of haloperidol 4-azidobenzoate and its application as a photoaffinity probe for studying dopamine receptors, particularly the D2 subtype. The protocols outlined below are intended to serve as a detailed methodology for researchers in pharmacology and drug development.
Introduction
Haloperidol is a potent antagonist of the dopamine D2 receptor and is widely used as an antipsychotic medication.[1] To investigate the molecular interactions between haloperidol and its receptor, photoaffinity labeling is a powerful technique. This compound, an analog of haloperidol, is designed for this purpose. It incorporates a photo-activatable azido group that, upon exposure to UV light, forms a highly reactive nitrene intermediate, leading to the formation of a covalent bond with the receptor binding site.[2][3] When radiolabeled, this probe allows for the specific and irreversible labeling of the D2 receptor, facilitating its identification and characterization.
This document details the synthesis, proposed radiolabeling, and use of radiolabeled this compound in photoaffinity labeling binding assays.
Data Presentation
The binding affinities of haloperidol and related ligands for dopamine receptors are crucial for designing and interpreting binding assays. The following table summarizes key binding data.
| Compound | Receptor Subtype | Radioligand | Ki (nM) | Kd (nM) | Bmax (fmol/mg protein) | Reference Tissue/Cell Line |
| Haloperidol | D2 | [3H]-Spiperone | 0.89 | - | - | Rat Striatum |
| Haloperidol | D2 | [3H]-YM-09151-2 | - | 0.28 | - | Rat Striatum |
| Azido-haloperidol | D2 | - | - | 15 | - | Bovine Striatal Membranes[2][3] |
| Haloperidol | D3 | [3H]-Spiperone | 2.9 | - | - | - |
| Haloperidol | D4 | [3H]-Spiperone | 5.1 | - | - | - |
| Spiperone | D2 | [3H]-Spiperone | - | 0.1-0.4 | 4.15 | Human Peripheral Blood Lymphocytes[4] |
| (+)-Butaclamol | D2 | [125I]N3-NAPS | - | - | - | Rat Striatum[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the non-radiolabeled photoaffinity probe via esterification of haloperidol with 4-azidobenzoic acid.
Materials:
-
Haloperidol
-
4-Azidobenzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolve haloperidol (1 equivalent) and 4-azidobenzoic acid (1.2 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC (1.2 equivalents) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Proposed Radiolabeling of this compound with Tritium ([3H])
This proposed protocol is based on general methods for tritium labeling and would require optimization. Tritium is a low-energy beta emitter, making it suitable for in vitro binding assays.[1][6]
Materials:
-
This compound
-
Tritium gas (3H2)
-
Palladium on carbon (Pd/C) catalyst
-
Anhydrous solvent (e.g., ethyl acetate or dioxane)
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
-
Scintillation counter
Procedure:
-
Precursor Synthesis: A suitable precursor for catalytic tritium exchange would be a halogenated (e.g., bromo- or iodo-) version of the this compound on a non-critical part of the molecule for binding, or a precursor with an unsaturated bond that can be reduced with tritium gas.
-
Catalytic Tritiation:
-
In a specialized radiolabeling apparatus, dissolve the precursor and a catalytic amount of Pd/C in an anhydrous solvent.
-
Introduce tritium gas into the reaction vessel.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the incorporation of tritium.
-
Remove the catalyst by filtration.
-
Remove labile tritium by repeated evaporation with a suitable solvent like ethanol.
-
-
Purification:
-
Purify the crude radiolabeled product using reverse-phase HPLC.
-
Collect fractions corresponding to the desired [3H]-Haloperidol 4-azidobenzoate.
-
-
Characterization and Specific Activity Determination:
-
Confirm the radiochemical purity by HPLC with a radioactivity detector.
-
Determine the specific activity (Ci/mmol) by measuring the radioactivity of a known mass of the purified compound using a calibrated scintillation counter.
-
Protocol 3: Photoaffinity Labeling of D2 Dopamine Receptors
This protocol outlines the use of radiolabeled this compound to covalently label D2 dopamine receptors in a membrane preparation.
Materials:
-
[3H]-Haloperidol 4-azidobenzoate
-
Membrane preparation from a tissue or cell line expressing D2 dopamine receptors (e.g., rat striatum)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Non-specific binding control: Unlabeled haloperidol or other D2 antagonist (e.g., spiperone)
-
UV lamp (e.g., 254 nm or 350 nm, depending on the azide derivative's properties)
-
SDS-PAGE reagents
-
Autoradiography film or digital imaging system
Procedure:
-
Incubation:
-
In microcentrifuge tubes, combine the membrane preparation (e.g., 100-200 µg protein) with the binding buffer.
-
For total binding, add [3H]-Haloperidol 4-azidobenzoate at a concentration near its Kd.
-
For non-specific binding, pre-incubate the membranes with a high concentration (e.g., 10 µM) of unlabeled haloperidol for 30 minutes before adding the radioligand.
-
Incubate all tubes in the dark at room temperature for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).
-
-
UV Irradiation:
-
Place the open tubes on ice at a fixed distance from the UV lamp.
-
Irradiate for a predetermined time (e.g., 5-20 minutes) to activate the azido group. Optimization of irradiation time and distance is crucial.
-
-
Washing:
-
Terminate the reaction by adding ice-cold binding buffer and centrifuging to pellet the membranes.
-
Wash the pellets multiple times with cold buffer to remove unbound radioligand.
-
-
SDS-PAGE and Autoradiography:
-
Resuspend the final pellets in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to autoradiography film or a phosphor imaging screen.
-
The specifically labeled D2 receptor will appear as a radiolabeled band at the appropriate molecular weight (approximately 94 kDa for the D2 receptor[2][3]), which should be absent or significantly reduced in the non-specific binding lane.
-
Visualizations
Caption: Experimental workflow for the synthesis, radiolabeling, and photoaffinity labeling of D2 dopamine receptors using [3H]-Haloperidol 4-azidobenzoate.
Caption: Mechanism of D2 receptor photoaffinity labeling and downstream signaling.
References
- 1. openmedscience.com [openmedscience.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dopamine D2-like receptors on human peripheral blood lymphocytes: a radioligand binding assay and immunocytochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the D2-dopamine receptor binding subunit in several mammalian tissues and species by photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. moravek.com [moravek.com]
Application Notes and Protocols: Haloperidol 4-azidobenzoate for Photoaffinity Labeling in Brain Tissue Homogenates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Haloperidol 4-azidobenzoate, a photoaffinity analog of the potent antipsychotic drug haloperidol. This compound serves as a valuable tool for the irreversible labeling and characterization of its binding partners in complex biological systems such as brain tissue homogenates. Primarily, it has been utilized to identify and characterize the D2-dopamine receptor, but its potential extends to the study of sigma receptors, for which haloperidol also has high affinity.
Introduction
This compound, also known as azido-haloperidol, is a photoreactive derivative of haloperidol. The introduction of an azido group allows for the formation of a highly reactive nitrene upon ultraviolet (UV) irradiation. This nitrene can then form a covalent bond with amino acid residues in close proximity to the ligand's binding site on its target receptor. This irreversible binding enables the identification, isolation, and characterization of the receptor protein.
The primary application of this probe has been in the study of the D2-dopamine receptor.[1] However, given that haloperidol is a high-affinity ligand for both sigma-1 and sigma-2 receptors, this compound is also a potentially powerful tool for elucidating the structure and function of these receptors in the central nervous system.[2][3]
Quantitative Data
The following table summarizes the known binding affinity of this compound and the molecular weight of the protein it labels.
| Compound | Receptor | Tissue Source | Binding Affinity (K D ) | Labeled Protein Molecular Weight | Reference |
| This compound | D2-Dopamine Receptor | Bovine Striatal Membranes | 15 nM | 94 kDa | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from haloperidol and 4-azidobenzoic acid.
Materials:
-
Haloperidol
-
4-azidobenzoic acid
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolve haloperidol and 4-azidobenzoic acid in anhydrous DCM.
-
Add DMAP to the solution.
-
Slowly add a solution of DCC in anhydrous DCM to the reaction mixture at 0°C.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
-
Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Photoaffinity Labeling of D2-Dopamine Receptors in Brain Tissue Homogenates
Objective: To irreversibly label D2-dopamine receptors in brain tissue homogenates using this compound.
Materials:
-
Brain tissue (e.g., bovine or rat striatum)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)
-
This compound
-
(+)-Butaclamol or spiperone (for determining non-specific binding)
-
UV lamp (e.g., 254 nm or 365 nm)
-
SDS-PAGE reagents
-
Autoradiography or immunoblotting reagents
Procedure:
-
Preparation of Brain Homogenates:
-
Homogenize the brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.
-
-
Binding Reaction:
-
In the dark, incubate the membrane homogenate with this compound (e.g., at a concentration of 15 nM) in a suitable binding buffer at room temperature or 4°C for a predetermined time (e.g., 60 minutes) to allow for reversible binding.
-
For non-specific binding control, pre-incubate a parallel set of samples with an excess of a competing ligand such as (+)-butaclamol or spiperone before adding this compound.[1]
-
-
UV Irradiation:
-
Place the samples on ice and expose them to UV light for a specified duration (e.g., 10-30 minutes) to induce covalent cross-linking. The optimal wavelength and duration should be determined empirically.
-
-
Sample Preparation for Analysis:
-
Quench the photoreaction by adding a sample buffer containing a reducing agent.
-
Centrifuge the samples to pellet the membranes and remove unbound probe.
-
Resuspend the pellets in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
If a radiolabeled version of the probe is used, visualize the labeled proteins by autoradiography.
-
Alternatively, the labeled protein can be detected by immunoblotting using anti-haloperidol antibodies.[1] A major polypeptide of approximately 94 kDa is expected to be labeled.[1]
-
Protocol 3: Competitive Binding Assay for Sigma Receptors
Objective: To determine the binding affinity of this compound for sigma-1 and sigma-2 receptors.
Materials:
-
Brain or liver tissue homogenates
-
Radioligand for sigma-1 receptors (e.g., --INVALID-LINK---pentazocine)
-
Radioligand for sigma-2 receptors (e.g., [³H]DTG in the presence of a sigma-1 masking agent like (+)-pentazocine)
-
This compound at various concentrations
-
Haloperidol (for determining non-specific binding)
-
Scintillation fluid and counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the membrane homogenate, the appropriate radioligand at a concentration near its K D value, and varying concentrations of this compound.
-
For total binding, omit the competitor.
-
For non-specific binding, add an excess of unlabeled haloperidol.
-
-
Incubation:
-
Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).
-
-
Termination and Filtration:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound.
-
Perform non-linear regression analysis to determine the IC₅₀ value, which can then be converted to a K i value.
-
Visualizations
References
Application Notes and Protocols for SDS-PAGE Analysis of Proteins Labeled with Haloperidol 4-azidobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Haloperidol 4-azidobenzoate, a photoaffinity labeling probe, to identify and characterize its protein targets, primarily the dopamine D2 receptor. The protocols outlined below cover membrane preparation, photoaffinity labeling, and subsequent analysis by SDS-PAGE and autoradiography.
Introduction
Haloperidol is a potent antipsychotic drug that primarily exerts its therapeutic effects through antagonism of the dopamine D2 receptor.[1][2][3][4] Understanding the molecular interactions of haloperidol with its target proteins is crucial for the development of novel therapeutics with improved efficacy and reduced side effects. This compound is a photoactivatable analog of haloperidol designed for photoaffinity labeling studies. This technique allows for the formation of a covalent bond between the ligand and its binding partner upon UV irradiation, enabling the identification and characterization of the target protein.
This document provides detailed protocols for utilizing this compound to label its target proteins in biological samples, followed by their separation and identification using SDS-PAGE and autoradiography.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for the interaction of a haloperidol photoaffinity label with the D2 dopamine receptor.
| Parameter | Value | Reference |
| Binding Affinity (Kd) of Azido-Haloperidol | 15 nM | [5] |
| Molecular Weight of Labeled D2 Receptor | 94 kDa | [5] |
Experimental Protocols
Protocol 1: Membrane Preparation from Bovine Striatum
This protocol describes the preparation of crude membrane fractions enriched in dopamine D2 receptors from bovine striatum.
Materials:
-
Fresh or frozen bovine striatum
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA
-
Centrifuge tubes
-
Homogenizer (e.g., Dounce or Polytron)
-
Refrigerated centrifuge
-
Bradford protein assay kit
Procedure:
-
Thaw frozen bovine striatum on ice. All subsequent steps should be performed at 4°C.
-
Mince the tissue and homogenize in 10 volumes of ice-cold Homogenization Buffer using a homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.
-
Carefully collect the supernatant and centrifuge at 40,000 x g for 30 minutes.
-
Discard the supernatant and resuspend the pellet in fresh, ice-cold Homogenization Buffer.
-
Repeat the centrifugation and resuspension steps two more times.
-
After the final wash, resuspend the pellet in a minimal volume of Homogenization Buffer.
-
Determine the protein concentration of the membrane preparation using a Bradford protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Photoaffinity Labeling with this compound
This protocol details the photoaffinity labeling of the D2 dopamine receptor in the prepared membrane fraction.
Materials:
-
Bovine striatum membrane preparation (from Protocol 1)
-
This compound (stock solution in DMSO)
-
[³H]-Haloperidol 4-azidobenzoate (for radiolabeling)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 120 mM NaCl, 5 mM KCl
-
Dopaminergic ligands for competition assays (e.g., haloperidol, (+)-butaclamol, spiperone)
-
UV lamp (365 nm)
-
Quartz cuvettes or 24-well plates
-
Ice bath
Procedure:
-
In a microcentrifuge tube, combine the bovine striatum membrane preparation (typically 100-200 µg of protein) with the Binding Buffer.
-
Add [³H]-Haloperidol 4-azidobenzoate to a final concentration of 15 nM. For non-radioactive detection methods, a higher concentration of the unlabeled probe may be required.
-
For competition experiments, pre-incubate the membranes with a 100-fold excess of a competing ligand (e.g., 1.5 µM haloperidol) for 20 minutes on ice before adding the photoaffinity probe.
-
Incubate the mixture in the dark at room temperature for 60 minutes to allow for reversible binding.
-
Transfer the samples to a quartz cuvette or a UV-transparent plate and place them on an ice bath.
-
Irradiate the samples with a 365 nm UV lamp for 10-20 minutes at a close distance to initiate covalent cross-linking.
-
After irradiation, quench the reaction by adding a reducing agent like dithiothreitol (DTT) to a final concentration of 10 mM.
Protocol 3: SDS-PAGE and Autoradiography
This protocol describes the separation of the photo-labeled proteins by SDS-PAGE and their visualization by autoradiography.
Materials:
-
Photo-labeled membrane samples (from Protocol 2)
-
SDS-PAGE sample buffer (Laemmli buffer)
-
Polyacrylamide gels (e.g., 10% resolving gel)
-
SDS-PAGE running buffer
-
Electrophoresis apparatus
-
X-ray film and cassette
-
Autoradiography enhancer solution (optional)
-
Phosphorimager screen (for more quantitative analysis)
Procedure:
-
Add an equal volume of 2x SDS-PAGE sample buffer to the photo-labeled membrane samples.
-
Heat the samples at 95°C for 5 minutes to denature the proteins.
-
Load the samples onto a polyacrylamide gel along with a pre-stained molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
After electrophoresis, fix the gel in a solution of 40% methanol and 10% acetic acid for 30 minutes.
-
If using an autoradiography enhancer, treat the gel according to the manufacturer's instructions to improve the signal.
-
Dry the gel under vacuum.
-
Expose the dried gel to an X-ray film in a light-tight cassette at -80°C. The exposure time will vary depending on the amount of radioactivity.
-
Develop the film to visualize the radiolabeled protein bands. Alternatively, expose the dried gel to a phosphorimager screen for more accurate quantification.
-
The specifically labeled band corresponding to the D2 receptor should appear at approximately 94 kDa and its labeling should be reduced in the presence of competing ligands.[5]
Visualizations
Caption: Experimental workflow for photoaffinity labeling and analysis.
Caption: Dopamine D2 receptor signaling pathway.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. Dopamine D2 Occupancy as a Biomarker for Antipsychotics: Quantifying the Relationship with Efficacy and Extrapyramidal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immuno-photoaffinity labeling of the D2-dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Sample Preparation of Photolabeled Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for the sample preparation of photolabeled proteins for mass spectrometry (MS) analysis. This technique is invaluable for identifying protein-protein interactions, mapping small molecule binding sites, and elucidating drug mechanisms of action.
Introduction to Photoaffinity Labeling Mass Spectrometry
Photoaffinity labeling (PAL) is a powerful technique used to covalently capture non-covalent interactions between a bait molecule (e.g., a small molecule, peptide, or drug candidate) and its protein targets within a complex biological system.[1][2] The bait molecule is derivatized with a photoreactive group (e.g., diazirine, benzophenone, or aryl azide) and often an enrichment handle, such as biotin or an alkyne for click chemistry.[3][4][5] Upon UV irradiation, the photoreactive group forms a highly reactive species that covalently cross-links to interacting proteins.[1][4] Subsequent enrichment of the labeled proteins, followed by proteomic analysis, allows for the identification of the target proteins and the specific sites of interaction.[6][7]
The general workflow involves treating live cells or cell lysates with the photoaffinity probe, followed by UV irradiation to induce covalent cross-linking.[1][4] The labeled proteins are then enriched, typically via affinity purification, and prepared for mass spectrometry analysis through proteolytic digestion.[1][6][7]
Experimental Workflow Overview
The following diagram illustrates the key steps in a typical photoaffinity labeling mass spectrometry experiment, from cell treatment to data analysis.
References
- 1. protocols.io [protocols.io]
- 2. Purification of biotinylated proteins on streptavidin resin: A protocol for quantitative elution | Semantic Scholar [semanticscholar.org]
- 3. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 4. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP3250928A1 - Methods for a quantitative release of biotinylated peptides and proteins from streptavidin complexes - Google Patents [patents.google.com]
- 6. usherbrooke.ca [usherbrooke.ca]
- 7. youtube.com [youtube.com]
Application Notes and Protocols: Use of Haloperidol and its Derivatives in Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haloperidol is a potent antipsychotic drug that exerts its therapeutic effects primarily through antagonism of the dopamine D2 receptor.[1][2] Its high affinity for D2-like receptors (D2, D3, and D4) makes it a cornerstone tool in neuropharmacology research and a scaffold for developing novel central nervous system (CNS) agents. This document provides detailed protocols and data for the use of haloperidol in competitive binding experiments and introduces the application of its derivative, Haloperidol 4-azidobenzoate, in photoaffinity labeling studies—a powerful technique for irreversibly labeling and characterizing receptor proteins.
While structurally similar, the experimental applications of haloperidol and this compound are distinct. Haloperidol is used in reversible competitive binding assays to determine the affinity (Ki) of test compounds. In contrast, this compound is a photoaffinity label. The azido group on this molecule is chemically inert in the dark, allowing it to bind reversibly to the receptor. Upon exposure to UV light, it forms a highly reactive nitrene that covalently bonds to the receptor, enabling researchers to identify and isolate the receptor protein or its subunits.
Data Presentation: Binding Affinities of Haloperidol
The following table summarizes the binding affinities (Ki and IC50 values) of haloperidol for human dopamine D2-like receptors. These values represent the concentration of haloperidol required to inhibit 50% of radioligand binding (IC50) or its calculated inhibition constant (Ki), indicating its binding potency. Lower values signify higher affinity.
| Receptor Subtype | Ligand | Parameter | Value (nM) |
| Dopamine D2 | Haloperidol | Ki | 0.66 - 2.84 |
| Dopamine D2 | Haloperidol | IC50 | 0.16 - 0.7 |
| Dopamine D3 | Haloperidol | Ki | ~4.6 |
| Dopamine D4 | Haloperidol | Ki | 2.3 |
| Dopamine D4 | Haloperidol | IC50 | 1.3 - 6.5 |
Note: Data compiled from multiple sources. Exact values can vary based on experimental conditions, tissue preparation, and radioligand used.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Dopamine D2 Receptors
This protocol describes a method to determine the binding affinity of a test compound for the dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand, such as [³H]-Haloperidol or [³H]-Spiperone.
1. Materials and Reagents:
-
Receptor Source: Rat striatum membrane homogenate or cells stably expressing human dopamine D2 receptors.
-
Radioligand: [³H]-Haloperidol or [³H]-Spiperone (at a concentration near its Kd).
-
Test Compound: Unlabeled compound of interest at various concentrations.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled Haloperidol or Spiperone.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration System: 96-well harvester with GF/B or GF/C glass fiber filters (pre-soaked in 0.3% polyethyleneimine).
-
Scintillation Cocktail and Scintillation Counter .
2. Membrane Preparation:
-
Homogenize frozen tissue (e.g., rat striatum) in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl with protease inhibitors).[3]
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[3]
-
Resuspend the pellet in fresh buffer, incubate at 37°C for 10 minutes to remove endogenous neurotransmitters, and centrifuge again.
-
Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
3. Assay Procedure:
-
Set up the assay in 96-well plates with a final volume of 250 µL per well.[3]
-
Add the following to each well:
-
50 µL of radioligand solution.
-
50 µL of test compound (at 10-12 different concentrations) or buffer (for total binding) or non-specific binding control.
-
150 µL of membrane preparation (typically 50-120 µg protein).[3]
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[3]
-
Terminate the reaction by rapid vacuum filtration through the glass fiber filters, followed by four washes with ice-cold wash buffer.[3]
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (counts from wells with excess unlabeled ligand) from total binding (counts from wells with only radioligand).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Photoaffinity Labeling of Dopamine D2 Receptors
This protocol describes the use of this compound to covalently label the D2 receptor.
1. Materials and Reagents:
-
Receptor Source: As in Protocol 1.
-
Photoaffinity Probe: this compound.
-
Assay Buffer: As in Protocol 1.
-
UV Light Source: A high-intensity UV lamp (e.g., 350-366 nm).
-
Quenching Solution: (Optional) e.g., dithiothreitol (DTT) to scavenge unreacted nitrenes.
-
SDS-PAGE and Autoradiography/Western Blotting reagents.
2. Experimental Procedure:
-
Binding Step:
-
Incubate the membrane preparation with this compound in the dark to allow for reversible binding. Perform this in quartz or UV-transparent plates on ice.
-
Include control tubes: one without the probe, and one with the probe plus a high concentration of a competing ligand (e.g., unlabeled haloperidol) to demonstrate specificity.
-
-
Photoactivation:
-
Quenching and Washing:
-
(Optional) Add a quenching solution to stop the reaction.
-
Wash the membranes by centrifugation to remove unbound probe.
-
-
Analysis:
Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor canonical signaling pathway.
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: Photoaffinity Labeling
Caption: Workflow for photoaffinity labeling experiments.
References
- 1. Binding of [3H]haloperidol to dopamine D2 receptors in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Developing Photoaffinity Probes for Dopamine Receptor D2 to Determine Targets of Parkinson’s Disease Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Reducing non-specific binding of Haloperidol 4-azidobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Haloperidol 4-azidobenzoate in their experiments.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding can obscure specific interactions and lead to unreliable data. The following guide addresses common causes and solutions.
Issue 1: Suboptimal Probe Concentration
Using a concentration of this compound that is too high can lead to increased non-specific binding.
-
Recommendation: Perform a saturation binding experiment to determine the optimal concentration. It is often recommended to use a concentration at or below the dissociation constant (Kd) for competition assays.[1]
Issue 2: Inadequate Blocking
Insufficient blocking of non-specific sites on membranes, plates, or filters is a frequent cause of high background.
-
Recommendation: Optimize blocking conditions by testing different blocking agents and concentrations. Common blocking agents include Bovine Serum Albumin (BSA) and casein.[2]
Issue 3: Insufficient Washing
Ineffective wash steps may not adequately remove unbound or loosely bound probe.
-
Recommendation: Optimize the number of washes, duration of each wash, and the composition of the wash buffer. Consider using a warmer washing buffer or a larger volume.[3]
Issue 4: Hydrophobic Interactions
The chemical nature of this compound may lead to non-specific hydrophobic interactions with cellular components or assay materials.
-
Recommendation: Include a non-ionic detergent, such as Tween-20, in the wash buffer to reduce hydrophobic-mediated non-specific binding.
Frequently Asked Questions (FAQs)
Q1: How do I determine the level of non-specific binding in my assay?
A1: To determine non-specific binding, measure the binding of this compound in the presence of a saturating concentration of an unlabeled competitor that binds to the same target.[3][4] This competitor will occupy the specific binding sites, leaving only the non-specific binding to be measured. Ideally, the unlabeled competitor should be structurally different from this compound.[1]
Q2: What concentration of unlabeled competitor should I use to define non-specific binding?
A2: A common rule of thumb is to use the unlabeled competitor at a concentration 100 to 1000 times its Ki or Kd value for the target receptor.[1][3]
Q3: My non-specific binding is still high even after optimization. What else can I try?
A3: If non-specific binding remains high, consider the following:
-
Filter Type: If using a filter-based binding assay, try different types of filters.
-
Assay Buffer Composition: Adjust the pH or salt concentration of your assay buffer, as electrostatic interactions can contribute to non-specific binding.
-
Incubation Time and Temperature: Optimize incubation times to reach equilibrium for specific binding without excessively increasing non-specific binding.[2] Shorter incubation times can sometimes reduce non-specific interactions.
Q4: What percentage of non-specific binding is considered acceptable?
A4: Ideally, non-specific binding should be less than 50% of the total binding, and in many well-optimized assays, it can be as low as 10-20%.[1][3] If non-specific binding constitutes more than half of the total binding, the data quality will be low.[3]
Data Presentation: Recommended Starting Conditions for Assay Optimization
The following tables provide suggested starting concentrations and conditions for optimizing your experimental protocol to reduce non-specific binding.
Table 1: Blocking Agent Optimization
| Blocking Agent | Starting Concentration Range | Notes |
| Bovine Serum Albumin (BSA) | 0.1% - 5% (w/v) | Commonly used to block non-specific protein binding sites. |
| Non-fat Dry Milk | 1% - 5% (w/v) | A cost-effective alternative to BSA. |
| Casein | 0.5% - 2% (w/v) | Can be effective in reducing background on certain surfaces.[2] |
Table 2: Wash Buffer Additive Optimization
| Additive | Starting Concentration Range | Purpose |
| Tween-20 | 0.01% - 0.1% (v/v) | Reduces non-specific hydrophobic interactions. |
| NaCl | 150 mM - 500 mM | Can reduce non-specific electrostatic interactions. |
Experimental Protocols
Protocol 1: General Membrane Binding Assay
-
Preparation: Prepare cell membranes expressing the target of interest.
-
Incubation: In a microplate, combine the cell membranes, this compound (at a concentration near its Kd), and either assay buffer (for total binding) or a saturating concentration of an unlabeled competitor (for non-specific binding).
-
Equilibration: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a predetermined time to allow binding to reach equilibrium.
-
Termination: Rapidly filter the incubation mixture through a filter plate to separate bound from free probe.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound probe.
-
Detection: Quantify the amount of bound this compound using an appropriate detection method (e.g., scintillation counting if using a radiolabeled version).
-
Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding.
Protocol 2: Photoaffinity Labeling Workflow
-
Incubation: Incubate live cells or cell lysates with this compound. Include a control group where a competitor is added prior to the probe to identify specific targets.
-
Photocrosslinking: Expose the samples to UV light at the appropriate wavelength to activate the azido group on the this compound, leading to covalent crosslinking to nearby molecules.
-
Lysis: Lyse the cells to solubilize the proteins.
-
Enrichment (Optional): If the probe contains a tag (e.g., biotin), enrich the labeled proteins using affinity purification.
-
Analysis: Analyze the labeled proteins by SDS-PAGE and subsequent visualization (e.g., autoradiography or western blot) or by mass spectrometry for protein identification.
Visualizations
Caption: Workflow for a photoaffinity labeling experiment.
Caption: Troubleshooting decision tree for high non-specific binding.
References
Technical Support Center: Troubleshooting Low Labeling Efficiency with Azido-Haloperidol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low labeling efficiency with azido-haloperidol in photoaffinity labeling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during photoaffinity labeling experiments with azido-haloperidol.
Q1: My azido-haloperidol labeling efficiency is very low. What are the most common causes?
Low labeling efficiency can stem from several factors, ranging from suboptimal experimental conditions to reagent degradation. Key areas to investigate include:
-
Suboptimal UV Crosslinking: Incorrect UV wavelength, insufficient irradiation time or intensity, or excessive distance between the light source and the sample can all lead to inefficient photoactivation of the azide group.
-
Incorrect Azido-Haloperidol Concentration: The concentration of the probe is critical. It should be optimized to be high enough for efficient binding but low enough to minimize non-specific labeling.
-
Probe Instability: Azido-haloperidol, like many photoaffinity probes, can be sensitive to light and temperature. Improper storage or handling can lead to degradation.
-
Issues with the Target Protein: The target protein may be in low abundance, have a low binding affinity for the probe, or be in a conformational state that is not conducive to binding.
-
Incompatible Buffer Components: Certain buffer components can interfere with the labeling reaction.
Q2: How can I optimize my UV crosslinking protocol?
Effective UV crosslinking is crucial for successful labeling. Here are some parameters to consider for optimization:
-
Wavelength: Phenyl azides are typically activated by UV light in the range of 254-300 nm. However, using wavelengths above 300 nm can help to reduce protein damage.[1] It is advisable to consult the manufacturer's data sheet for the optimal excitation wavelength for your specific azido-haloperidol probe.
-
Irradiation Time and Intensity: These parameters are interdependent. A higher intensity lamp will require a shorter exposure time. It is recommended to perform a time-course experiment to determine the optimal irradiation duration. Start with a short time (e.g., 1-5 minutes) and gradually increase it, while monitoring for both labeling efficiency and protein degradation.
-
Distance from UV Source: The intensity of UV light decreases with distance. Ensure your sample is placed at a consistent and optimal distance from the lamp for reproducible results. A typical starting distance is 5-10 cm.
Q3: What is the recommended concentration range for azido-haloperidol?
The optimal concentration of azido-haloperidol depends on its binding affinity (Kd) for the target protein. The Kd of azido-haloperidol for the D2-dopamine receptor in bovine striatal membranes has been reported to be approximately 15 nM.[2][3]
A good starting point for your experiments is to use a concentration that is 1-5 times the Kd. However, this should be empirically determined for your specific experimental system. A concentration titration experiment is highly recommended to find the optimal balance between specific and non-specific labeling.
Q4: I am observing a lot of non-specific binding. How can I reduce it?
Non-specific binding is a common issue in photoaffinity labeling.[4] Here are several strategies to minimize it:
-
Competition Experiments: This is a critical control. Pre-incubate your sample with an excess (e.g., 100-fold) of a non-photoreactive competitor ligand (e.g., haloperidol) before adding azido-haloperidol. A true specific signal should be significantly reduced or eliminated in the presence of the competitor.[2][3]
-
Reduce Probe Concentration: As mentioned, use the lowest effective concentration of azido-haloperidol.
-
Optimize Blocking and Washing Steps: Ensure adequate blocking of non-specific sites on membranes or beads and perform stringent washing steps after incubation with the probe.
-
Include a "-UV" Control: A sample that is not exposed to UV light should show no covalent labeling. This helps to identify non-covalently bound probe that is not washed away.
Q5: How should I store and handle azido-haloperidol?
To prevent degradation, azido-haloperidol should be stored in the dark, typically at -20°C or -80°C. It should be protected from light as much as possible during all experimental steps prior to UV irradiation. Prepare aliquots to avoid repeated freeze-thaw cycles.
Q6: Could there be an issue with my target protein or sample preparation?
Yes, the state of your target protein is critical. Consider the following:
-
Protein Integrity: Ensure that your protein of interest is properly folded and functional. Use protease inhibitors during sample preparation to prevent degradation.
-
Target Abundance: If your target protein is of low abundance, you may need to enrich your sample (e.g., through immunoprecipitation or subcellular fractionation) before labeling.
-
Membrane Preparation: For membrane-bound targets like the D2 receptor, the quality of the membrane preparation is important. Ensure that the receptor is accessible to the probe.
Quantitative Data Summary
The following tables summarize key quantitative data for experiments with azido-haloperidol and related compounds.
| Parameter | Value | Target Protein | Source |
| Binding Affinity (Kd) of Azido-Haloperidol | ~15 nM | D2-Dopamine Receptor | [2][3] |
| Molecular Weight of Labeled Protein | 94 kDa | D2-Dopamine Receptor | [2][3] |
| Parameter | Recommended Starting Range | Notes |
| Azido-Haloperidol Concentration | 15-75 nM (1-5x Kd) | Optimal concentration should be determined empirically. |
| Competitor (Haloperidol) Concentration | 1.5-7.5 µM (100x probe concentration) | For competition experiments to demonstrate specificity. |
| UV Irradiation Wavelength | 254-300 nm | Consider longer wavelengths (>300 nm) to minimize protein damage. |
| UV Irradiation Time | 1-15 minutes | Perform a time-course experiment to find the optimum. |
| Distance from UV Lamp | 5-10 cm | Keep consistent for reproducibility. |
Experimental Protocols
General Protocol for Photoaffinity Labeling with Azido-Haloperidol
-
Sample Preparation: Prepare cell membranes or purified protein containing the target receptor (e.g., D2-dopamine receptor) in a suitable binding buffer (e.g., Tris-based buffer with appropriate salts). Keep samples on ice.
-
Competition Control (Optional but Recommended): To a control tube, add a 100-fold molar excess of unlabeled haloperidol. Incubate for 15-30 minutes at room temperature in the dark.
-
Probe Incubation: Add azido-haloperidol to all samples (including the competition control) to a final concentration of 15-75 nM. Incubate for 30-60 minutes at room temperature in the dark to allow for binding equilibrium to be reached.
-
UV Crosslinking: Place the samples on ice, open the tube caps, and irradiate with a UV lamp (e.g., 254 nm) at a distance of 5-10 cm for 1-15 minutes.
-
Sample Quenching and Preparation for Analysis: After irradiation, add a quenching reagent (e.g., DTT) to scavenge unreacted probe. Prepare the samples for downstream analysis (e.g., SDS-PAGE, Western blotting, or mass spectrometry) by adding sample loading buffer.
-
Analysis: Analyze the samples to detect the covalently labeled protein. For example, if using a tagged azido-haloperidol, you can perform a Western blot with an antibody against the tag.
Visualizations
Below are diagrams illustrating key signaling pathways and experimental workflows relevant to azido-haloperidol labeling.
Caption: D2 Dopamine Receptor Signaling Pathway.
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for Low Labeling Efficiency.
References
- 1. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 2. Immuno-photoaffinity labeling of the D2-dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Photoaffinity Labeling with Haloperidol 4-azidobenzoate
This guide provides troubleshooting advice and frequently asked questions for researchers using Haloperidol 4-azidobenzoate in photoaffinity labeling experiments. The focus is on optimizing UV irradiation to ensure specific and efficient covalent cross-linking to its target, the D2-dopamine receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a photoaffinity label designed to study the D2-dopamine receptor.[1] It consists of a haloperidol moiety, which provides binding affinity and specificity for the D2 receptor, and a 4-azidobenzoate group, which is a photo-reactive cross-linker.[1] In the dark, it binds reversibly to the receptor. Upon exposure to UV light, the azide group forms a highly reactive nitrene intermediate that covalently bonds to nearby amino acid residues, resulting in irreversible labeling of the receptor.[1]
Q2: What is the optimal UV wavelength for activating this compound?
The optimal wavelength for activating aryl azides, such as the 4-azidobenzoate group, typically falls within the 250-370 nm range.[2][3][4] Simple phenyl azides are most efficiently activated by short-wavelength UV light (around 254 nm).[2][5][6] However, short-wave UV can be damaging to proteins and other biomolecules.[5][6] Substituted aryl azides, including nitrophenyl azides, can be activated with longer wavelength UV light (300-370 nm), which is generally less damaging.[2][6] For initial experiments, a UV source with an emission maximum around 350 nm is a good starting point. It is crucial to test a range of wavelengths to find the best balance between efficient activation and maintaining the biological integrity of your sample.
Q3: How do I determine the optimal UV irradiation time?
The optimal irradiation time is a critical parameter that must be determined empirically for each experimental setup. It depends on factors like UV lamp intensity, distance from the sample, and the concentration of the probe and target.
-
Too short: Insufficient cross-linking, leading to a weak or undetectable signal.
-
Too long: Increased non-specific labeling and potential for UV-induced damage to the protein target, which can lead to denaturation or aggregation.
A time-course experiment is the best approach. Irradiate identical samples for varying durations (e.g., 1, 5, 10, 20, and 30 minutes) and analyze the results by methods such as SDS-PAGE and autoradiography (if using a radiolabeled probe) or Western blot to identify the time point with the highest specific labeling and lowest background.
Q4: Should I be concerned about the sample heating up during UV irradiation?
Yes. Intense UV sources can generate significant heat, which can denature your protein target and lead to artifacts. It is highly recommended to perform the irradiation on a cold surface, such as an ice block or a pre-chilled metal plate, to maintain the sample at a low temperature (e.g., 4°C) throughout the procedure.[7]
Experimental Protocols & Data
General Protocol: Photoaffinity Labeling of D2 Receptor
This protocol provides a general workflow. Specific concentrations, volumes, and incubation times should be optimized for your system.
-
Incubation: Incubate your sample (e.g., membrane preparations containing the D2 receptor) with this compound in an appropriate binding buffer. Perform this step in the dark to prevent premature activation of the probe.
-
Control Samples: Prepare control samples, including:
-
A "no UV" control to assess non-covalent binding and background.
-
A "competitor" control where a large excess of a non-photoactivatable D2 receptor ligand (e.g., unlabeled haloperidol) is added before the probe. This will demonstrate the specificity of the labeling; a true signal should be diminished in this sample.
-
-
UV Irradiation: Place the samples on ice, remove any lids that may block UV light, and expose them to a UV light source.[7] The distance from the lamp to the sample should be kept consistent.
-
Quenching: After irradiation, quench any unreacted nitrene intermediates. This can often be achieved by adding a scavenger reagent like dithiothreitol (DTT).
-
Analysis: Analyze the labeled proteins. This typically involves solubilizing the sample, separating proteins by SDS-PAGE, and detecting the labeled receptor via autoradiography, Western blot, or other relevant methods. A polypeptide of approximately 94 kDa has been identified as the D2-receptor using this technique.[1]
Data Presentation: UV Irradiation Parameter Optimization
The following table summarizes typical starting parameters for optimizing UV irradiation. The optimal values must be determined experimentally.
| Parameter | Range / Starting Point | Notes |
| UV Wavelength | 254 nm - 370 nm | Start with ~350 nm to minimize protein damage.[6] Simple aryl azides may require shorter wavelengths (~254 nm) for efficient activation.[2] |
| Irradiation Time | 5 - 60 minutes | Perform a time-course experiment (e.g., 5, 15, 30 min) to find the optimal duration.[7] |
| UV Lamp Intensity | Varies by instrument | A higher intensity lamp may require shorter exposure times. |
| Distance to Sample | 5 - 15 cm | Keep this distance consistent across all experiments for reproducibility. |
| Temperature | 4°C (on ice) | Essential to prevent heat-induced protein denaturation.[7] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Labeling Signal | 1. Inefficient UV activation. 2. Probe concentration too low. 3. Target protein concentration too low or inactive. 4. Presence of reducing agents (e.g., DTT) in the buffer during irradiation.[2] | 1. Decrease the distance to the UV source, increase irradiation time, or try a shorter wavelength (e.g., 254 nm). 2. Increase the concentration of this compound. 3. Confirm protein presence and activity. 4. Ensure all buffers are free of reducing agents until the quenching step. |
| High Background / Non-Specific Labeling | 1. UV irradiation time is too long. 2. Probe concentration is too high. 3. The reactive nitrene is labeling abundant, non-target proteins. 4. Insufficient blocking or washing steps. | 1. Reduce the UV exposure time. 2. Perform a concentration titration to find the lowest effective probe concentration. 3. Include a competition control with excess unlabeled haloperidol to confirm specificity.[2] 4. Optimize blocking and washing steps in your downstream analysis (e.g., Western blot). |
| Smeared Bands or Protein Aggregation | 1. UV-induced protein damage. 2. Sample overheating during irradiation. 3. Probe is cross-linking multiple proteins. | 1. Use a longer, less energetic UV wavelength (e.g., >320 nm). Reduce irradiation time and/or intensity. 2. Ensure the sample is kept on ice or a cold block throughout the irradiation.[7] 3. This may be unavoidable but can be minimized by optimizing probe concentration and irradiation time. |
Visualizations
Experimental Workflow
Caption: Workflow for photoaffinity labeling using this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common photoaffinity labeling issues.
References
- 1. researchgate.net [researchgate.net]
- 2. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 4. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]
- 5. Recent Advances in Target Characterization and Identification by Photoaffinity Probes [mdpi.com]
- 6. Recent Advances in Target Characterization and Identification by Photoaffinity Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Minimizing Protein Damage During UV Cross-Linking
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the minimization of protein damage during UV cross-linking experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein damage during UV cross-linking?
A1: Protein damage during UV cross-linking is primarily caused by the high energy of UV radiation, which can lead to a variety of detrimental modifications. The two main mechanisms are direct photo-oxidation and indirect photo-oxidation.
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Direct Photo-oxidation (Type I): This occurs when amino acid residues within the protein directly absorb UV radiation. This absorption can lead to the formation of excited states or free radicals, initiating damaging chemical reactions.
-
Indirect Photo-oxidation (Type II): This process involves photosensitizers, which are molecules that absorb UV light and then transfer the energy to molecular oxygen, generating highly reactive singlet oxygen. This singlet oxygen can then go on to oxidize susceptible amino acid residues.
Both pathways can result in side chain modifications, protein fragmentation, and the formation of protein aggregates.
Q2: Which amino acid residues are most susceptible to UV-induced damage?
A2: Aromatic and sulfur-containing amino acids are the most susceptible to UV-induced damage due to their ability to absorb UV light. The most commonly affected residues are:
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Tryptophan (Trp)
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Tyrosine (Tyr)
-
Phenylalanine (Phe)
-
Cysteine (Cys)
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Methionine (Met)
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Histidine (His)
Disulfide bonds are also prone to breakage upon UV exposure.[1]
Q3: How does the choice of UV wavelength (254 nm vs. 365 nm) affect protein damage?
A3: The choice of UV wavelength has a significant impact on both cross-linking efficiency and the extent of protein damage.
-
254 nm (UVC): This shorter wavelength has higher energy and is more effective at inducing cross-links, particularly for nucleic acid-protein interactions. However, this high energy also leads to more significant protein damage by directly exciting aromatic amino acid residues and peptide bonds.[2]
-
365 nm (UVA): This longer wavelength is less energetic and generally causes less direct protein damage.[2] It is often used in conjunction with photosensitizers that are specifically activated at this wavelength to achieve efficient cross-linking with reduced protein degradation.
Q4: What is the role of a photosensitizer in UV cross-linking?
A4: A photosensitizer is a molecule that absorbs light at a specific wavelength (often in the less damaging UVA range) and then initiates the cross-linking reaction.[3] This allows for more controlled cross-linking and can help to minimize non-specific protein damage that would be caused by high-energy, short-wavelength UV light. A common example is the use of riboflavin in corneal cross-linking, which is activated by UVA light.
Q5: Can I use additives in my buffer to protect my protein?
A5: Yes, a variety of additives can be included in the buffer to help minimize protein damage during UV irradiation. These can be broadly categorized as free radical scavengers and quenchers. These molecules react with and neutralize the damaging free radicals and reactive oxygen species generated during UV exposure. Common examples include:
-
Ascorbic acid (Vitamin C)
-
Trolox (a water-soluble analog of Vitamin E)
-
Glycerol
-
Sugars (e.g., glucose, sucrose)
The optimal concentration of these additives should be determined empirically for each specific protein and experimental setup.
Troubleshooting Guides
Problem 1: Low Cross-Linking Efficiency with High Protein Degradation
This is a common issue where the desired cross-linked product is not efficiently formed, and the starting material is significantly degraded, as observed by smearing or loss of bands on an SDS-PAGE gel.
Possible Causes and Solutions:
| Cause | Recommended Action |
| UV dosage is too high. | Decrease the UV energy or the exposure time. Perform a titration experiment to find the optimal balance between cross-linking efficiency and protein integrity. |
| Inappropriate UV wavelength. | If using 254 nm, consider switching to 365 nm in combination with a suitable photosensitizer to reduce direct protein damage. |
| Suboptimal buffer conditions. | Optimize the buffer pH to maintain protein stability. The ideal pH is typically one unit away from the protein's isoelectric point (pI) to prevent aggregation. Consider adding stabilizing agents like glycerol or low concentrations of non-ionic detergents. |
| Absence of protective agents. | Include free radical scavengers or quenchers such as ascorbic acid or Trolox in your reaction mixture. Start with a concentration range of 1-10 mM and optimize. |
Problem 2: High Levels of Protein Aggregation Post-Irradiation
Users may observe significant precipitation or the formation of high-molecular-weight aggregates that do not enter the gel.
Possible Causes and Solutions:
| Cause | Recommended Action |
| High protein concentration. | High concentrations can increase the likelihood of intermolecular cross-linking and aggregation. Try reducing the protein concentration. |
| Buffer pH is near the protein's pI. | At its isoelectric point, a protein has a net neutral charge, which can lead to aggregation. Adjust the buffer pH to be at least one unit above or below the pI. |
| Formation of disulfide-linked aggregates. | The oxidation of cysteine residues can lead to the formation of intermolecular disulfide bonds. Include a reducing agent like DTT or TCEP in your lysis buffer after cross-linking (but not during, as it can interfere with some cross-linking chemistries). |
| Hydrophobic interactions. | UV irradiation can expose hydrophobic regions of the protein, leading to aggregation. Including non-ionic detergents (e.g., 0.1% Tween-20 or Triton X-100) or other solubilizing agents in your buffer can help to mitigate this. |
Experimental Protocols
Protocol 1: Optimizing UV Dosage
This protocol provides a general framework for determining the optimal UV energy for your specific protein of interest.
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Prepare a series of identical protein samples in your optimized cross-linking buffer.
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Expose each sample to a different dose of UV radiation. This can be achieved by varying the exposure time while keeping the UV intensity constant. A typical range to test for a 254 nm cross-linker would be from 0.1 to 2 J/cm².
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Analyze the samples by SDS-PAGE and Western blot.
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Stain the gel with Coomassie blue or a similar total protein stain to visualize the extent of protein degradation (smearing, loss of the monomer band).
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Perform a Western blot using an antibody specific to your protein of interest to assess the formation of the cross-linked product (appearance of higher molecular weight bands).
-
-
Quantify the band intensities for the monomeric protein and the cross-linked species at each UV dose.
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Plot the results to identify the UV dose that provides the highest yield of the cross-linked product with the minimal loss of the monomeric protein.
Protocol 2: Quantification of Protein Carbonyls (A Marker of Oxidation)
This Western blot-based assay is a common method for quantifying the extent of protein oxidation.
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Derivatization: After UV exposure, treat your protein samples with 2,4-dinitrophenylhydrazine (DNPH). DNPH reacts specifically with carbonyl groups (aldehydes and ketones) on the protein side chains, which are formed as a result of oxidative stress.
-
SDS-PAGE and Western Blot:
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Separate the DNPH-derivatized proteins by SDS-PAGE.
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Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
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Probe the membrane with a primary antibody that specifically recognizes the DNP moiety.
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Use an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using a chemiluminescent substrate.[4] The intensity of the signal is proportional to the amount of protein carbonylation.
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Quantification: Quantify the band intensities to compare the levels of oxidative damage between different experimental conditions.
Protocol 3: Assessing Protein Aggregation by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it an excellent tool for detecting protein aggregation.[5][6][7]
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Sample Preparation: Prepare your protein samples in a suitable, filtered buffer. Ensure the samples are free of dust and other particulates that could interfere with the measurement.
-
DLS Measurement:
-
Place the sample in a DLS instrument.
-
The instrument will illuminate the sample with a laser and measure the fluctuations in the intensity of the scattered light.
-
-
Data Analysis:
-
The instrument's software will analyze the light scattering data to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in the sample.
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An increase in the average Rh and/or PDI after UV exposure is indicative of protein aggregation. By comparing the size distribution profiles before and after UV treatment, you can quantify the extent of aggregation.
-
Visualizations
Logical Workflow for Troubleshooting UV Cross-Linking Experiments
Caption: A decision tree for troubleshooting common issues in UV cross-linking experiments.
Signaling Pathway of UV-Induced Protein Damage
Caption: A simplified diagram illustrating the pathways of UV-induced protein damage.
Alternative Cross-Linking Methods
For particularly sensitive proteins that are prone to damage even under optimized UV cross-linking conditions, alternative methods that do not rely on UV radiation may be more suitable.
| Method | Description | Advantages | Disadvantages |
| Formaldehyde Cross-Linking | A "zero-length" cross-linker that forms methylene bridges between reactive amino groups (primarily lysine) and other nearby residues.[8][9][10][11] | Reversible with heat and high salt concentrations, allowing for easier analysis of cross-linked complexes. Good for capturing transient interactions. | Can cross-link proteins to other proteins as well as nucleic acids, which can complicate the interpretation of results.[11] Formaldehyde is a hazardous chemical. |
| NHS-Ester Cross-Linkers (e.g., DSS, BS3) | These are homo-bifunctional cross-linkers with two N-hydroxysuccinimide esters that react with primary amines (lysine residues). They come in various spacer arm lengths. | Specific for primary amines, providing more defined cross-linking. A wide variety of spacer arm lengths are available. | Irreversible cross-linking. Can be less efficient if lysine residues are not accessible or appropriately spaced. |
| Photo-Induced Cross-Linking of Unmodified Proteins (PICUP) | This method uses a photocatalyst (e.g., a ruthenium complex) and a mild oxidant to generate reactive protein radicals upon exposure to visible light, leading to cross-linking.[12] | Can be performed with unmodified proteins. Uses less damaging visible light. | Requires the addition of a catalyst and an oxidant, which may perturb the system. |
This technical support guide provides a starting point for addressing common challenges in UV cross-linking. Successful optimization will always depend on the specific properties of the protein of interest and the experimental goals.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Mechanism of human γD-crystallin protein aggregation in UV-C light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. starwarcat.wordpress.com [starwarcat.wordpress.com]
- 4. m.youtube.com [m.youtube.com]
- 5. wyatt.com [wyatt.com]
- 6. biocompare.com [biocompare.com]
- 7. Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formaldehyde cross-linking and structural proteomics: Bridging the gap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of formaldehyde with established crosslinkers to characterize transient protein structures using mass spectrometry - UBC Library Open Collections [open.library.ubc.ca]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
Overcoming solubility issues with Haloperidol 4-azidobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Haloperidol 4-azidobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a photo-reactive derivative of Haloperidol, a potent antagonist of the dopamine D2 receptor. The 4-azidobenzoate group allows for photoaffinity labeling, a powerful technique to identify and characterize the binding sites of Haloperidol on its target proteins. Upon exposure to UV light, the azide group forms a highly reactive nitrene that covalently binds to nearby amino acid residues, permanently tagging the receptor for subsequent analysis.
Q2: I'm having trouble dissolving this compound. What are its general solubility properties?
Haloperidol itself is a lipophilic compound with very low aqueous solubility.[1][2] The addition of the 4-azidobenzoate moiety further increases its lipophilicity, making it practically insoluble in water.[3] Researchers should anticipate the need for organic solvents to dissolve this compound.
Q3: What are the recommended storage conditions for this compound?
As a crystalline solid, this compound should be stored at -20°C.[4] Due to the light-sensitive nature of the azido group, it is critical to protect the compound from light by storing it in a light-proof container.
Troubleshooting Guide: Overcoming Solubility Issues
Researchers may encounter difficulties in dissolving this compound for their experiments. This guide provides a systematic approach to addressing these challenges.
Initial Solvent Selection
Based on the properties of Haloperidol and common practices for similar compounds, the following organic solvents are recommended for initial solubility tests.
| Solvent | Expected Solubility (approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~14 mg/mL (for Haloperidol) | A good initial choice for creating concentrated stock solutions.[4] Ensure the final concentration of DMSO in the aqueous experimental buffer is low (typically <0.5%) to avoid solvent effects. |
| Dimethylformamide (DMF) | ~20 mg/mL (for Haloperidol) | Another excellent solvent for creating stock solutions.[4] Similar precautions regarding final concentration in aqueous buffers apply. |
| Ethanol | ~5 mg/mL (for Haloperidol) | Can be used, but may be less effective for highly concentrated stocks.[4] |
| Chloroform | Soluble | Useful for certain applications but generally not compatible with aqueous biological systems.[3] |
Step-by-Step Solubilization Protocol
-
Prepare a Concentrated Stock Solution:
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Weigh the desired amount of this compound in a light-protected microfuge tube.
-
Add the appropriate volume of a recommended organic solvent (e.g., DMSO or DMF) to achieve a high concentration (e.g., 10-20 mg/mL).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (to no more than 37°C) can be applied if necessary, but caution should be exercised to avoid degradation of the azide group.
-
-
Dilution into Aqueous Buffer:
-
For experiments in aqueous systems (e.g., cell culture media, binding buffers), the concentrated stock solution must be serially diluted.
-
It is crucial to add the stock solution to the aqueous buffer while vortexing to prevent precipitation.
-
Avoid adding the aqueous buffer directly to the concentrated stock solution, as this will likely cause the compound to crash out of solution.
-
A common technique is to prepare an intermediate dilution in a co-solvent system, such as a 1:1 mixture of DMF and PBS (pH 7.2), before the final dilution into the experimental buffer.[4]
-
Troubleshooting Common Problems
-
Problem: The compound precipitates out of solution upon dilution into my aqueous buffer.
-
Solution 1: Decrease the Final Concentration. The final concentration of this compound in your experiment may be above its solubility limit in the aqueous buffer. Try lowering the concentration.
-
Solution 2: Optimize the Co-Solvent Concentration. The final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer may be too low to maintain solubility. While aiming for the lowest possible solvent concentration, a slight increase (e.g., from 0.1% to 0.5% DMSO) might be necessary. Always run a vehicle control to account for any effects of the solvent itself.
-
Solution 3: Use a Surfactant. In some cases, the addition of a small amount of a non-ionic surfactant, such as Tween 80 or Pluronic F-68, to the aqueous buffer can help to maintain the solubility of lipophilic compounds.
-
-
Problem: I am observing inconsistent results in my experiments.
-
Solution: This could be due to incomplete dissolution or precipitation of the compound over time. Ensure your stock solution is fully dissolved before each use. If you are diluting into an aqueous buffer for a prolonged experiment, consider preparing fresh dilutions periodically.
-
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
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Calculate the required mass: The molecular weight of Haloperidol is 375.9 g/mol .[1] The addition of the 4-azidobenzoate group will increase this. Assuming a molecular weight of approximately 520 g/mol for this compound, to make 1 mL of a 10 mM stock solution, you would need 0.52 mg of the compound. Note: Please use the exact molecular weight provided by the manufacturer.
-
Weigh the compound: Carefully weigh 0.52 mg of this compound in a sterile, light-protected 1.5 mL microfuge tube.
-
Add solvent: Add 100 µL of high-purity, anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can also be used to aid dissolution.
-
Store: Store the stock solution at -20°C, protected from light.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Solubilization
Caption: Workflow for the solubilization of this compound.
Haloperidol's Mechanism of Action: Dopamine D2 Receptor Antagonism
Haloperidol primarily exerts its antipsychotic effects by acting as an antagonist at dopamine D2 receptors.[5][6][7][8] In conditions like schizophrenia, it is theorized that there is an overactivity of dopamine in certain brain pathways.[7][9] By blocking D2 receptors, Haloperidol reduces this excessive dopaminergic activity, which helps to alleviate symptoms like hallucinations and delusions.[7]
Caption: Haloperidol competitively blocks dopamine at the D2 receptor.
Downstream Signaling Pathway Affected by Haloperidol
While the primary mechanism is D2 receptor blockade, this action initiates a cascade of intracellular signaling events. Haloperidol has been shown to increase the phosphorylation of Akt, which in turn can influence the mTORC1 pathway, leading to changes in protein synthesis that may contribute to its therapeutic effects.[10]
Caption: Simplified signaling pathway influenced by Haloperidol.
References
- 1. Haloperidol | C21H23ClFNO2 | CID 3559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Haloperidol - Wikipedia [en.wikipedia.org]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Haloperidol? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. Dopamine hypothesis of schizophrenia - Wikipedia [en.wikipedia.org]
- 10. Antipsychotics increase Akt signalling to mTORC1-dependant translation [thermofisher.com]
Technical Support Center: Haloperidol 4-Azidobenzoate Photoaffinity Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Haloperidol 4-azidobenzoate in photoaffinity labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a photoaffinity labeling reagent. It is a derivative of haloperidol, a known antagonist of the D2-dopamine receptor. Its primary use is to identify and characterize dopamine receptors, particularly the D2 subtype, by forming a covalent bond with the receptor upon photoactivation.
Q2: What are the critical control experiments to include in my photoaffinity labeling protocol?
To ensure the specificity of your labeling, the following control experiments are essential:
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Competition Control: This is the most critical control. Pre-incubate your sample with an excess of a non-photoactivatable ligand that has a known affinity for the target receptor (e.g., haloperidol or spiperone) before adding the this compound probe.[1] A significant reduction in the labeling of your target protein in the presence of the competitor indicates specific binding.
-
No UV Control: Prepare a sample with the photoaffinity probe but do not expose it to UV light. This control helps to identify any non-covalent interactions or background signals that are not due to photo-incorporation.
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Probe Only (No Competitor): This is your primary experimental condition to show the labeling of the target protein in the absence of any competing ligand.
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DMSO/Vehicle Control: Treat a sample with the same concentration of the vehicle (e.g., DMSO) used to dissolve the probe and competitor to account for any effects of the solvent on the biological system.[2]
Q3: How can I confirm that the labeled protein is indeed the D2-dopamine receptor?
The identity of the labeled protein can be confirmed through several methods:
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Molecular Weight Comparison: The D2-dopamine receptor has a known molecular weight. In bovine striatal membranes, a polypeptide of approximately 94 kDa has been identified as the D2-receptor using azido-haloperidol.[1] Your labeled protein should correspond to this expected size on an SDS-PAGE gel.
-
Immunoprecipitation: After labeling, you can use an antibody specific to the D2-dopamine receptor to immunoprecipitate the labeled protein.
-
Mass Spectrometry: For definitive identification, the labeled protein band can be excised from the gel and analyzed by mass spectrometry to identify the protein and the site of probe incorporation.
Q4: What is the reported binding affinity of azido-haloperidol for the D2-dopamine receptor?
In bovine striatal membranes, azido-haloperidol has been shown to bind reversibly to the D2-dopamine receptor with a dissociation constant (KD) of 15 nM.[1]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High Background/Non-Specific Labeling | 1. Probe concentration is too high, leading to non-specific binding. 2. Insufficient blocking of non-specific binding sites. 3. Inadequate washing steps to remove unbound probe. 4. Photolysis time is too long, causing random insertion of the probe. | 1. Perform a concentration-response curve to determine the optimal probe concentration. 2. Pre-incubate with a blocking agent like bovine serum albumin (BSA). 3. Increase the number and duration of wash steps after probe incubation. 4. Optimize the UV irradiation time to the minimum required for efficient labeling. |
| No or Weak Labeling of the Target Protein | 1. Inefficient photolysis (UV source is too weak or the wavelength is incorrect). 2. Degradation of the photoaffinity probe. 3. Low expression level of the target receptor in the sample. 4. Suboptimal binding conditions (pH, temperature, ionic strength). | 1. Verify the output and wavelength of your UV lamp. Ensure the sample is sufficiently close to the source. 2. Aliquot the probe and store it protected from light and at the recommended temperature. Avoid repeated freeze-thaw cycles. 3. Use a system with known high expression of the D2-dopamine receptor or enrich your sample for the receptor. 4. Optimize the binding buffer conditions to ensure maximal receptor binding. |
| Labeling of Multiple Protein Bands | 1. The probe may be binding to other proteins with some affinity. 2. The labeled protein may be part of a larger protein complex.[3] 3. Proteolytic degradation of the target protein. | 1. Use a panel of competitor ligands with different pharmacological profiles to characterize the labeled bands. 2. Analyze the sample under non-denaturing conditions to see if the labeled protein migrates as part of a larger complex.[3] 3. Add protease inhibitors to your buffers during sample preparation. |
Experimental Protocols
Protocol: Photoaffinity Labeling of D2-Dopamine Receptors in Bovine Striatal Membranes
1. Membrane Preparation:
-
Homogenize frozen bovine striatum in 10 volumes of ice-cold 0.32 M sucrose.
-
Centrifuge the homogenate at 900 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at a higher speed to pellet the membranes.
-
Resuspend the membrane pellet in the appropriate binding buffer.
2. Binding and Photolabeling:
-
Aliquot the membrane suspension into microcentrifuge tubes.
-
For Competition Control: Add a 100-fold excess of unlabeled haloperidol or (+)-butaclamol and incubate for 30 minutes at room temperature.
-
Add this compound (final concentration typically in the low nanomolar range, e.g., 15 nM) to all tubes (except the no-probe control).
-
Incubate for 60-90 minutes at room temperature in the dark to allow for binding equilibrium.
-
Place the tubes on ice and irradiate with a long-wave UV lamp (e.g., 365 nm) for 5-15 minutes. The optimal time should be determined empirically.
-
For No UV Control: Keep one tube in the dark on ice for the same duration.
3. Gel Electrophoresis and Detection:
-
Quench the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Detect the labeled protein by autoradiography (if a radiolabeled probe is used) or by Western blotting using an anti-haloperidol antibody.[1]
Diagrams
Caption: Workflow for photoaffinity labeling of D2 receptors.
Caption: Principle of competitive binding control.
Caption: Troubleshooting logic for weak labeling signals.
References
Technical Support Center: Photolabeling of D2 Dopamine Receptors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of photolabeled D2 dopamine receptors.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the yield of photolabeled D2 dopamine receptors?
A1: The final yield of specifically photolabeled D2 dopamine receptors is influenced by several critical factors, including:
-
High-affinity photoprobe: The photoaffinity ligand must exhibit high affinity and specificity for the D2 receptor to ensure efficient binding before photolysis.[1][2]
-
Receptor expression levels: The abundance of D2 receptors in the chosen experimental system (e.g., cell culture, tissue homogenates) directly impacts the potential yield.[3]
-
Integrity of the receptor preparation: Proteolytic degradation of the D2 receptor during sample preparation can significantly reduce the yield of the full-length labeled protein.[1][4]
-
Efficiency of UV cross-linking: The wavelength, duration, and intensity of UV irradiation must be optimized to efficiently activate the photoreactive group on the ligand without damaging the receptor.
-
Minimization of non-specific binding: High levels of non-specific binding of the photoprobe to other proteins or cellular components can obscure the specific signal and reduce the apparent yield.[5][6]
Q2: How can I minimize non-specific binding of my photoaffinity probe?
A2: Minimizing non-specific binding is crucial for obtaining a clear signal. Here are several strategies:
-
Include a blocking step: Pre-incubate the sample with a non-photolabeling D2 receptor antagonist (e.g., spiperone, (+)-butaclamol) to occupy the specific binding sites before adding the photoaffinity probe. This allows for the determination of non-specific binding.[2][4]
-
Optimize probe concentration: Use the lowest concentration of the photoaffinity probe that still provides a detectable specific signal. This can be determined through saturation binding experiments.[3]
-
Competition assays: Perform competition experiments with known D2 receptor ligands to confirm that the photolabeling is occurring at the desired binding site. A significant reduction in labeling in the presence of a competitor indicates specific binding.[5][6]
-
Washing steps: Implement thorough washing steps after incubation with the probe (before photolysis) to remove unbound and loosely associated probe molecules.
Q3: My photolabeled D2 receptor appears as multiple bands on my gel. What could be the cause?
A3: The appearance of multiple bands can be attributed to several factors:
-
Proteolytic degradation: The D2 receptor is susceptible to proteolysis, which can result in smaller, specifically labeled fragments.[1][4] Including a cocktail of protease inhibitors, with a particular emphasis on metalloprotease inhibitors like EDTA, during all stages of sample preparation is critical.[4]
-
Receptor glycosylation and modifications: The D2 receptor is a glycoprotein, and variations in glycosylation can lead to a broad band or multiple closely spaced bands.[7]
-
Receptor dimerization or oligomerization: Dopamine receptors are known to form dimers and higher-order oligomers, which may be resistant to dissociation under certain SDS-PAGE conditions.[5]
-
Unprocessed or alternatively spliced receptor forms: In some tissues, different isoforms or precursor forms of the receptor may be present.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no specific photolabeling signal | 1. Low receptor expression: The cell line or tissue may have low endogenous or transfected D2 receptor levels. | - Verify receptor expression using a validated antibody via Western blot or flow cytometry. - Use a cell line with higher D2 receptor expression or optimize transfection conditions.[5][6] - Consider using tissue known for high D2 receptor density, such as the corpus striatum.[4] |
| 2. Inactive photoaffinity probe: The probe may have degraded or the photoreactive group is not being properly activated. | - Confirm the integrity and concentration of the probe. - Optimize UV irradiation conditions (wavelength, duration, distance from the lamp). | |
| 3. Suboptimal binding conditions: The buffer composition, pH, or incubation time may not be optimal for ligand binding. | - Review the literature for optimal binding conditions for your specific probe. - Perform saturation binding assays to determine the optimal probe concentration and incubation time.[3] | |
| 4. Proteolytic degradation of the receptor: The receptor may be degraded during sample preparation. | - Add a comprehensive protease inhibitor cocktail, including EDTA, to all buffers.[4] - Keep samples on ice or at 4°C throughout the preparation process. | |
| High background or non-specific labeling | 1. Excessive probe concentration: Using too much photoaffinity probe increases the likelihood of non-specific binding. | - Titrate the probe to find the lowest effective concentration.[5][6] - Perform a saturation binding experiment to identify the optimal concentration for specific binding.[3] |
| 2. Insufficient washing: Unbound probe remaining in the sample can lead to non-specific labeling upon photolysis. | - Increase the number and volume of washes after probe incubation. | |
| 3. Hydrophobic interactions: The probe may be non-specifically interacting with other membrane proteins or lipids. | - Include a low concentration of a mild detergent (e.g., 0.01% Tween-20) in the wash buffers. - Always run a control with an excess of a non-labeled competitor to distinguish specific from non-specific bands.[2][4] | |
| Inconsistent results between experiments | 1. Variability in cell culture or tissue preparation: Differences in cell confluency, passage number, or tissue dissection can affect receptor expression and integrity. | - Standardize cell culture protocols, including seeding density and harvest time.[5][8] - Ensure consistent and rapid tissue dissection and homogenization procedures. |
| 2. Inconsistent UV irradiation: Variations in the UV lamp output or distance to the sample can affect cross-linking efficiency. | - Use a UV radiometer to measure and standardize the light intensity. - Maintain a fixed distance between the lamp and the sample for all experiments. | |
| 3. Buffer and reagent variability: Inconsistent preparation of buffers and solutions can impact binding and labeling. | - Prepare fresh buffers for each experiment. - Use high-purity reagents. |
Quantitative Data Summary
Table 1: Binding Affinities of D2 Receptor Photoaffinity Probes
| Photoaffinity Probe | Receptor Source | Binding Affinity (Kd/Ki) | Reference |
| [3H]Azido-N-methylspiperone ([3H]AMS) | Canine striatal membranes | 70 pM (Kd) | [1] |
| [125I]N3-NAPS | Rat striatal membranes | ~1.6 nM (KD) | [2] |
| Probe 5 (pramipexole-based) | HEK293T cells expressing D2R | Low micromolar (EC50) | [6] |
| Probe 7 (ropinirole-based) | HEK293T cells expressing D2R | Low micromolar (EC50) | [6] |
Table 2: Competitive Binding of Ligands to D2 Receptors
| Radioligand | Competitor | Receptor Source | Ki (nM) | Reference |
| [3H]-methylspiperone | ML321 | HEK cells expressing D2L | 0.2 (Kd) | [9] |
| NPA | Membrane homogenates | 0.1 - 0.4 (High-affinity) | [10] | |
| NPA | Membrane homogenates | 4.6 - 26 (Low-affinity) | [10] |
Experimental Protocols
Protocol 1: Membrane Preparation for Photolabeling
-
Homogenization: Dissect and homogenize tissue (e.g., rat striatum) or harvest cultured cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing a protease inhibitor cocktail (including EDTA).[4]
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.
-
Washing: Resuspend the membrane pellet in fresh ice-cold buffer and repeat the high-speed centrifugation step.
-
Final Resuspension: Resuspend the final membrane pellet in the desired binding buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard assay (e.g., BCA or Bradford assay).
Protocol 2: Photoaffinity Labeling of D2 Receptors
-
Incubation: In a final volume of 250 µL, incubate the membrane preparation (50-100 µg of protein) with the photoaffinity probe at the desired concentration in binding buffer. For non-specific binding control, pre-incubate a parallel set of tubes with an excess of a non-labeled D2 antagonist (e.g., 10 µM spiperone) for 30 minutes at room temperature before adding the photoprobe. Incubate for a predetermined time (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C or on ice) in the dark.
-
Termination of Reversible Binding: Dilute the incubation mixture with 4 mL of ice-cold wash buffer and centrifuge to pellet the membranes. Repeat the wash step to remove unbound probe.
-
Photolysis: Resuspend the washed membrane pellet in a small volume of ice-cold buffer. Place the samples on ice and irradiate with a UV lamp (e.g., 350-366 nm) at a fixed distance for a predetermined time (e.g., 5-15 minutes).
-
Sample Preparation for SDS-PAGE: After photolysis, pellet the membranes by centrifugation. Resuspend the pellet in SDS-PAGE sample buffer, heat at 95°C for 5 minutes, and load onto a polyacrylamide gel.
-
Detection: Visualize the photolabeled receptor by autoradiography (for radiolabeled probes) or by Western blotting using an antibody against a tag on the probe or the receptor.
Visualizations
Caption: D2 dopamine receptor signaling pathways.
Caption: Experimental workflow for photolabeling D2 receptors.
Caption: Troubleshooting logic for photolabeling experiments.
References
- 1. Photoaffinity labelling of dopamine D2 receptors by [3H]azidomethylspiperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photoaffinity labeling of the D2-dopamine receptor using a novel high affinity radioiodinated probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points | Revvity [revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. Developing Photoaffinity Probes for Dopamine Receptor D2 to Determine Targets of Parkinson’s Disease Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quenching Strategies for Unreacted Haloperidol 4-Azidobenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for quenching unreacted haloperidol 4-azidobenzoate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching unreacted this compound?
Quenching is a critical step to neutralize the reactivity of the azide functional group in unreacted this compound. Aryl azides are high-energy molecules and can be sensitive to heat, light, or mechanical shock, posing a potential safety hazard.[1] Quenching converts the azide into a more stable functional group, typically an amine, ensuring the safety of subsequent experimental steps such as purification, concentration, and storage.
Q2: What are the most common methods for quenching aryl azides like this compound?
The most common and effective methods for quenching aryl azides include:
-
Staudinger Reduction: This mild and highly chemoselective reaction uses a phosphine, typically triphenylphosphine (PPh₃), to reduce the azide to an amine.[2][3][4][5][6]
-
Thiol-mediated Reduction: Reagents like dithiothreitol (DTT) are effective in reducing aryl azides to amines under mild, often aqueous, conditions.[7][8][9]
-
Borohydride Reduction: Sodium borohydride (NaBH₄) in the presence of a catalyst, such as cobalt(II) chloride, can efficiently reduce aryl azides.[10]
Q3: Is the ester linkage in this compound stable to the quenching conditions?
The ester linkage in haloperidol derivatives is generally stable under the mild conditions of Staudinger reduction and DTT-mediated reduction.[8][9] However, harsh acidic or basic conditions should be avoided to prevent hydrolysis of the ester.[5][11] The recommended quenching methods are selected for their chemoselectivity, minimizing the risk of cleaving the ester bond.
Q4: How can I monitor the progress of the quenching reaction?
The progress of the quenching reaction can be effectively monitored by Thin-Layer Chromatography (TLC).[12][13][14] A co-spotted TLC plate with the starting material (this compound), the reaction mixture, and a reference spot of the expected product (haloperidol 4-aminobenzoate) will show the disappearance of the starting material and the appearance of the product spot as the reaction proceeds.
Troubleshooting Guides
Staudinger Reduction with Triphenylphosphine (PPh₃)
Issue 1: The reaction is sluggish or incomplete.
-
Possible Cause: Insufficient equivalents of triphenylphosphine.
-
Solution: Ensure at least 1.1 to 1.5 equivalents of PPh₃ are used. For sterically hindered or electron-rich aryl azides, a slight excess may be required.
-
-
Possible Cause: Low reaction temperature.
-
Solution: While the reaction often proceeds at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. Monitor the reaction by TLC to avoid potential side reactions at elevated temperatures.
-
-
Possible Cause: Inefficient stirring.
-
Solution: Ensure the reaction mixture is being stirred vigorously to ensure proper mixing of the reagents.
-
Issue 2: Difficulty in removing the triphenylphosphine oxide byproduct during purification.
-
Possible Cause: Triphenylphosphine oxide (TPPO) is often a highly polar and crystalline byproduct that can co-elute with polar products during column chromatography.[15]
-
Solution 1 (Precipitation): After the reaction is complete, concentrate the reaction mixture and triturate with a non-polar solvent like diethyl ether or a mixture of hexanes/ethyl acetate. TPPO is often insoluble in these solvents and will precipitate, allowing for its removal by filtration.[2][4][16][17]
-
Solution 2 (Column Chromatography): If the product is significantly less polar than TPPO, a silica gel plug or column can be effective. Start with a non-polar eluent to wash off the product before increasing the polarity to elute the TPPO.[2][16]
-
Solution 3 (Chemical Conversion): In challenging cases, TPPO can be converted to a more easily separable derivative. For example, treatment with oxalyl chloride or zinc chloride can form insoluble salts that can be filtered off.[16]
-
Thiol-Mediated Reduction with Dithiothreitol (DTT)
Issue 1: The reduction is slow or does not go to completion.
-
Possible Cause: Incorrect pH of the reaction medium.
-
Solution: Thiol-mediated reductions are often more efficient at a slightly basic pH (around 8-9) which favors the formation of the more nucleophilic thiolate anion. The addition of a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be beneficial.
-
-
Possible Cause: Insufficient equivalents of DTT.
-
Solution: Use a stoichiometric excess of DTT (typically 2-3 equivalents) to ensure the complete reduction of the azide.
-
-
Possible Cause: Inappropriate solvent.
Issue 2: Unwanted side reactions with other functional groups.
-
Possible Cause: DTT is a reducing agent and could potentially react with other sensitive functional groups.
-
Solution: DTT is generally chemoselective for the reduction of azides in the presence of esters.[8][9] However, if other reducible functional groups are present in the molecule, it is advisable to perform a small-scale test reaction and analyze the product mixture carefully by LC-MS or NMR to check for any undesired side products.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions for the two primary quenching strategies for aryl azides. Please note that optimal conditions may vary depending on the specific substrate and reaction scale.
| Parameter | Staudinger Reduction (PPh₃) | Thiol-Mediated Reduction (DTT) |
| Quenching Agent | Triphenylphosphine (PPh₃) | Dithiothreitol (DTT) |
| Stoichiometry | 1.1 - 1.5 equivalents | 2 - 3 equivalents |
| Solvent | THF, Dioxane, Acetonitrile, Water | Water, DMF, DMSO, THF/Water mixtures |
| Temperature | Room Temperature to 50 °C | Room Temperature |
| Reaction Time | 1 - 6 hours | 2 - 12 hours |
| Typical Yield | > 90% | > 90% |
| Key Byproduct | Triphenylphosphine oxide (TPPO) | Oxidized DTT (cyclic disulfide) |
Experimental Protocols
Protocol 1: Quenching with Staudinger Reduction
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the crude reaction mixture containing unreacted this compound in an appropriate solvent (e.g., THF, Dioxane).
-
Addition of PPh₃: Add triphenylphosphine (1.1 - 1.5 equivalents relative to the initial amount of the azide) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Hydrolysis: Once the starting azide is consumed (as indicated by TLC), add water (5-10 equivalents) to the reaction mixture to hydrolyze the intermediate iminophosphorane to the desired amine. Stir for an additional 1-2 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Add a non-polar solvent (e.g., diethyl ether or hexanes) to the residue to precipitate the triphenylphosphine oxide.
-
Filter the mixture, washing the solid with the same non-polar solvent.
-
The filtrate contains the desired product, haloperidol 4-aminobenzoate.
-
Further purification can be achieved by column chromatography if necessary.
-
Protocol 2: Quenching with DTT Reduction
-
Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve the crude reaction mixture containing unreacted this compound in a suitable solvent (e.g., a mixture of THF and water, or DMF).
-
Addition of DTT: Add dithiothreitol (2-3 equivalents relative to the initial amount of the azide).
-
pH Adjustment (Optional): If the reaction is slow, add a mild organic base such as triethylamine (1-2 equivalents) to adjust the pH to approximately 8-9.
-
Reaction: Stir the mixture at room temperature and monitor its progress by TLC.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The oxidized DTT is water-soluble and will primarily remain in the aqueous phase.
-
The crude product can be further purified by column chromatography.
-
Visualizations
Caption: Experimental workflow for quenching with Staudinger Reduction.
Caption: Experimental workflow for quenching with DTT Reduction.
Caption: Simplified signaling pathway of the Staudinger Reduction.
References
- 1. youtube.com [youtube.com]
- 2. shenvilab.org [shenvilab.org]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 7. Bot Detection [iris-biotech.de]
- 8. Azide reduction by DTT or thioacetic acid provides access to amino and amido polysaccharides | springerprofessional.de [springerprofessional.de]
- 9. Azide reduction by DTT and thioacetic acid: A novel approach to amino and amido polysaccharide [morressier.com]
- 10. raineslab.com [raineslab.com]
- 11. mdpi.com [mdpi.com]
- 12. raineslab.com [raineslab.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 15. Development and Validation of a Stability-Indicating High-Performance Liquid Chromatography Method Coupled With a Diode Array Detector for Quantifying Haloperidol in Oral Solution Using the Analytical Quality-by-Design Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Workup [chem.rochester.edu]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Best Practices for Storing and Handling Azido-Containing Compounds
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe storage, handling, and disposal of azido-containing compounds. Adherence to these best practices is critical to mitigate the inherent risks associated with these energetic molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with azido compounds?
A1: Azido compounds are energetic molecules that can be sensitive to heat, shock, friction, and light, potentially leading to explosive decomposition.[1][2] Both organic and inorganic azides pose these risks. Additionally, sodium azide and other azide salts are highly toxic, with a toxicity comparable to that of cyanide.[3] A significant hazard is the formation of hydrazoic acid (HN₃), a highly toxic, volatile, and explosive substance, which can be generated when azides react with acids.[2][4]
Q2: How can I assess the stability of a new organic azide I have synthesized?
A2: Two key guidelines can help assess the stability of an organic azide:
-
Carbon to Nitrogen (C/N) Ratio: The ratio of carbon and oxygen atoms to nitrogen atoms should be 3 or greater ((NC + NO) / NN ≥ 3).[5]
-
Rule of Six: There should be at least six carbon atoms (or other atoms of similar size) for each azido group.[1]
Compounds with a C/N ratio less than 1 should never be isolated.[5] Those with a ratio between 1 and 3 can be synthesized but require careful handling and storage at low temperatures and in dilute solutions.[5]
Q3: What are the general storage requirements for azido compounds?
A3: Azido compounds should be stored in a cool, dark place, away from sources of heat, light, shock, and friction.[2][3] It is recommended to store them below room temperature, with many organic azides requiring storage at or below -18°C.[3] They should be stored in clearly labeled containers, segregated from incompatible materials.
Q4: What materials are incompatible with azido compounds?
A4: Azides are incompatible with a range of materials, and contact should be strictly avoided:
-
Heavy Metals: Azides can form highly unstable and shock-sensitive heavy metal azides with metals such as copper, lead, silver, mercury, and zinc.[2][3] This includes contact with metal spatulas, stir bars, and even metal pipes in drainage systems.[4]
-
Strong Acids: Reaction with strong acids produces the highly toxic and explosive hydrazoic acid.[2]
-
Halogenated Solvents: Solvents like dichloromethane (DCM) and chloroform can react with azides to form extremely unstable and explosive di- and tri-azidomethane.[3]
-
Other Incompatibles: Bromine, carbon disulfide, dimethyl sulfate, and nitric acid are also incompatible with sodium azide.[2]
Q5: Can I use a rotovap to concentrate a solution containing an organic azide?
A5: It is strongly advised not to concentrate azide-containing reaction mixtures using rotary evaporation or distillation, as this can lead to the isolation of the potentially explosive azide in a concentrated and hazardous form.[5] If concentration is unavoidable, a thorough risk assessment must be conducted, and appropriate safety measures, such as a blast shield, must be in place.
Troubleshooting Guides
Problem: My click chemistry reaction is not working or giving inconsistent results.
Possible Causes & Solutions:
-
Purity of Reagents: Ensure the purity of your azide and alkyne starting materials. Impurities can interfere with the catalyst.
-
Catalyst Activity: The copper(I) catalyst is sensitive to oxidation. Prepare the catalyst solution fresh or use a robust catalyst system. Ensure all reagents and solvents are deoxygenated.
-
Ligand Choice: The choice of ligand for the copper catalyst can significantly impact reaction efficiency. Experiment with different ligands if the reaction is sluggish.
-
Solvent: The reaction is sensitive to the solvent system. A mixture of water and an organic solvent like DMF or t-butanol is often used. The ratio may need optimization.
-
pH: The pH of the reaction mixture can affect the catalyst's activity. Ensure the pH is within the optimal range for your specific reaction.
-
Side Reactions: Azides can be reduced by certain reagents. Ensure that other components in your reaction mixture are compatible with the azide functionality.
Problem: I observe gas evolution from my azide-containing solution during storage.
Possible Causes & Solutions:
-
Decomposition: This could be a sign of slow decomposition, which can be accelerated by elevated temperatures, light exposure, or the presence of contaminants.
-
Immediate Action: Move the container to a fume hood behind a blast shield. Do not attempt to open a container that is showing signs of pressure buildup.
-
Prevention: Store azides at the recommended low temperature and protected from light. Ensure storage containers are clean and free of any incompatible materials. If the azide is known to be of borderline stability, it should be used promptly after synthesis.
Quantitative Data
Table 1: Thermal Decomposition of Selected Azido Compounds
| Compound Name | Formula | Decomposition Onset Temperature (°C) |
| Sodium Azide | NaN₃ | ~275 |
| Lead(II) Azide | Pb(N₃)₂ | ~340 (detonates) |
| Silver Azide | AgN₃ | ~250 (detonates) |
| Phenyl Azide | C₆H₅N₃ | ~150-200 |
| Benzyl Azide | C₆H₅CH₂N₃ | ~200 |
| Tosyl Azide | CH₃C₆H₄SO₂N₃ | ~110-120 (melts with decomposition) |
Note: Decomposition temperatures can vary depending on the heating rate and experimental conditions.
Table 2: Impact Sensitivity of Selected Azido Compounds
| Compound | Impact Energy for 50% Explosion (Joules) |
| Lead(II) Azide | 2.5 - 7.5 |
| Silver Azide | 4 - 8 |
| Nitroglycerin (for comparison) | 0.2 |
Note: Impact sensitivity is a measure of the energy required to initiate detonation upon impact. Lower values indicate higher sensitivity.
Experimental Protocols
Protocol 1: Quenching of Excess Sodium Azide in a Reaction Mixture
! CAUTION: This procedure must be performed in a well-ventilated fume hood, behind a blast shield. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Materials:
-
Reaction mixture containing excess sodium azide
-
Aqueous solution of sodium nitrite (NaNO₂) (20% w/v)
-
Sulfuric acid (H₂SO₄) (2M)
-
Stir plate and stir bar
-
Dropping funnel
-
Starch-iodide paper
Procedure:
-
Cool the Reaction Mixture: Cool the reaction mixture to 0-5°C in an ice bath.
-
Add Sodium Nitrite: While stirring, slowly add the 20% sodium nitrite solution. Use a 40% excess of sodium nitrite relative to the amount of sodium azide to be quenched (1.5 g of NaNO₂ per gram of NaN₃).[6]
-
Acidify Slowly: Slowly add 2M sulfuric acid via a dropping funnel. IMPORTANT: The order of addition is critical. Adding acid before the nitrite will generate highly toxic and explosive hydrazoic acid (HN₃). [6]
-
Monitor Gas Evolution: Continue adding acid dropwise until the evolution of nitrogen gas ceases.
-
Test for Excess Nitrite: Test the solution with starch-iodide paper. A blue color indicates the presence of excess nitrite and that the quenching is complete.
-
Neutralize and Dispose: Neutralize the quenched reaction mixture with a base (e.g., sodium bicarbonate) before disposal as aqueous waste, following institutional guidelines.
Protocol 2: Disposal of Azide-Contaminated Waste
! CAUTION: Never dispose of azide waste down the drain, as it can react with metal pipes to form explosive heavy metal azides.[4] All azide waste must be collected and disposed of as hazardous waste.
Procedure:
-
Segregate Waste: Collect all azide-containing waste, including solids, solutions, and contaminated labware (e.g., gloves, pipette tips), in a dedicated, clearly labeled, and compatible (e.g., plastic) waste container.
-
Avoid Incompatibles: Ensure that no incompatible materials, especially acids or heavy metal salts, are added to the azide waste container.
-
Quench if Necessary: For solutions containing residual reactive azides, consider quenching the azide using the protocol described above before adding it to the waste container. This is particularly important for larger quantities or more sensitive azides.
-
Label Clearly: The waste container must be clearly labeled with "Azide Waste" and a full description of its contents.
-
Arrange for Pickup: Contact your institution's environmental health and safety (EHS) department to arrange for the proper disposal of the azide waste.
Mandatory Visualizations
Caption: Decision tree for assessing the stability of a new organic azide.
Caption: Workflow for the safe handling of azido compounds in a laboratory setting.
References
Validation & Comparative
Validating D2 Receptor Binding: A Comparative Guide to Photoaffinity Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Haloperidol 4-azidobenzoate and other photoaffinity labeling probes for the validation of binding to the Dopamine D2 receptor (D2R). Experimental data, detailed protocols, and visual representations of key processes are presented to assist researchers in selecting the most suitable tools for their D2R studies.
Unveiling D2 Receptor Interactions with Photoaffinity Labeling
Photoaffinity labeling is a powerful technique to covalently link a ligand to its receptor upon photoactivation, enabling the identification and characterization of receptor subunits. This compound, a photoreactive derivative of the well-known D2 antagonist haloperidol, has been instrumental in these studies. This guide evaluates its performance alongside other notable photoaffinity probes.
Comparative Analysis of D2 Receptor Photoaffinity Probes
The selection of a photoaffinity probe is critical for the successful identification and characterization of the D2 receptor. The ideal probe exhibits high affinity and specificity for the receptor, coupled with efficient photo-crosslinking. Below is a comparison of this compound with other commonly used and novel photoaffinity probes for the D2 receptor.
| Probe | Parent Compound | Type | Binding Affinity (Kd/Ki/EC50) | Labeled Protein Size | Key Features |
| This compound | Haloperidol | Antagonist-based | Kd = 15 nM[1] | 94 kDa[1] | Direct derivative of a classic D2 antagonist. |
| [125I]N3-NAPS | Spiperone | Antagonist-based | Kd ≈ 1.6 nM[2] | 94 kDa[2] | High affinity and radioiodinated for sensitive detection. |
| Ropinirole-based Probe (e.g., Probe 5) | Ropinirole | Agonist-based | EC50 = 1.32 µM (β-arrestin)[3][4] | - | Clickable probe for versatile detection methods.[3][4] |
| Pramipexole-based Probe (e.g., Probe 7) | Pramipexole | Agonist-based | EC50 = 990 nM (β-arrestin)[3][4] | - | Clickable probe with agonist properties.[3][4] |
| Haloperidol | - | Antagonist | Ki = 0.66 - 2.84 nM[5] | - | Parent compound for affinity reference. |
| Spiperone | - | Antagonist | Kd = 0.057 nM (D2)[3] | - | High-affinity parent compound for NAPS. |
Note: Kd (dissociation constant) and Ki (inhibition constant) are direct measures of binding affinity, where a lower value indicates higher affinity. EC50 (half-maximal effective concentration) is a measure of functional potency and is not a direct measure of binding affinity.
Experimental Protocols
A generalized protocol for photoaffinity labeling of the D2 receptor using a probe like this compound is outlined below. This protocol can be adapted for other photoaffinity probes with appropriate modifications.
Protocol: Photoaffinity Labeling of the D2 Receptor
1. Membrane Preparation:
-
Homogenize tissue rich in D2 receptors (e.g., bovine striatum) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final membrane pellet in the binding buffer.
2. Photoaffinity Labeling:
-
Incubate the prepared membranes with the photoaffinity probe (e.g., this compound) in the dark at a specified temperature and time to allow for equilibrium binding.
-
For competition experiments, co-incubate with a non-photoreactive competitor (e.g., haloperidol or spiperone) to determine specific binding.
-
Expose the incubation mixture to a UV light source (e.g., 350 nm) for a defined period to induce covalent crosslinking of the probe to the receptor.
3. Analysis:
-
Quench the photoreaction and solubilize the membrane proteins using a buffer containing SDS.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
If using a radiolabeled probe, visualize the labeled receptor by autoradiography of the gel.
-
For non-radiolabeled probes with "clickable" moieties, perform a click chemistry reaction with a fluorescent tag or biotin for visualization via fluorescence scanning or western blotting, respectively.
Visualizing the Molecular Landscape
Diagrams of the D2 receptor signaling pathway and the experimental workflow for photoaffinity labeling provide a clear visual understanding of the biological and methodological concepts.
Caption: D2 receptor signaling pathway.
Caption: Experimental workflow for photoaffinity labeling.
References
- 1. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 2. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
Haloperidol Competition Assays: A Guide to Confirming Specific Labeling
For researchers, scientists, and drug development professionals, confirming the specific binding of a ligand to its target receptor is a critical step in drug discovery and neuropharmacology research. Competition assays using well-characterized compounds like haloperidol are a robust method to achieve this. This guide provides a comprehensive comparison of haloperidol competition assays with other techniques, supported by experimental data and detailed protocols.
Haloperidol, a potent antagonist of dopamine D2-like receptors, is frequently employed as a "competitor" in binding assays to verify that a novel radiolabeled or fluorescently labeled ligand is binding specifically to the intended target. The principle is straightforward: if the new ligand is binding to the same site as haloperidol, increasing concentrations of unlabeled haloperidol will progressively displace the labeled ligand, resulting in a measurable decrease in signal. This allows for the determination of the new ligand's affinity and specificity.
Performance Comparison: Haloperidol Competition Assay vs. Alternatives
While radioligand competition assays with haloperidol are a gold-standard technique, several other methods can also be used to confirm specific labeling. Each has its own set of advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages |
| Haloperidol Competition Assay (Radioligand) | A radiolabeled ligand competes with unlabeled haloperidol for binding to the receptor. The displacement of the radioligand is measured. | High sensitivity, well-established protocols, provides quantitative affinity data (Ki). | Requires handling of radioactive materials, endpoint assay (not real-time), potential for ligand depletion issues. |
| Fluorescence Polarization (FP) | Measures the change in the tumbling rate of a fluorescently labeled ligand upon binding to a larger receptor molecule. | Homogeneous (no-wash) assay, amenable to high-throughput screening, non-radioactive. | Requires a fluorescently labeled ligand, can be sensitive to autofluorescence from compounds or media, lower sensitivity for very high-affinity interactions. |
| Förster Resonance Energy Transfer (FRET) | Measures the energy transfer between two light-sensitive molecules (a donor and an acceptor) when in close proximity, indicating ligand-receptor binding. | Homogeneous assay, provides information on molecular proximity, can be used in live cells. | Requires labeling of both receptor and ligand (or a competing ligand), complex assay development, potential for spectral overlap issues. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as a ligand in solution binds to an immobilized receptor. | Label-free, provides real-time kinetic data (association and dissociation rates), can detect a wide range of affinities. | Requires specialized and expensive equipment, receptor immobilization can sometimes alter its conformation, can be sensitive to non-specific binding to the sensor surface. |
Quantitative Data: Haloperidol's Affinity for Dopamine Receptors
The following table summarizes the inhibitory constant (Ki) values of haloperidol for the different dopamine receptor subtypes, as determined by radioligand competition assays. These values demonstrate haloperidol's high affinity for D2-like receptors.
| Receptor Subtype | Haloperidol Ki (nM) |
| D1 | 45 - 250[1] |
| D2 | 0.28 - 2.84[2] |
| D3 | 0.53[3] |
| D4 | 4.4[3] |
| D5 | ~200-500 (estimated) |
Note: Ki values can vary depending on the radioligand used and the experimental conditions.
Experimental Protocol: Haloperidol Competition Assay
This protocol provides a general framework for performing a radioligand competition binding assay using [3H]-spiperone (a D2-like receptor antagonist) and haloperidol as the competitor. The source of receptors is typically a membrane preparation from a cell line expressing the dopamine receptor of interest or from brain tissue rich in these receptors, such as the striatum.
Materials:
-
Receptor Source: Membrane preparation from cells (e.g., HEK293) stably expressing the human dopamine D2 receptor, or rat striatal tissue homogenate.
-
Radioligand: [3H]-spiperone (specific activity ~20-60 Ci/mmol).
-
Competitor: Haloperidol.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM unlabeled spiperone or sulpiride).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of haloperidol (e.g., 10 mM in DMSO) and perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 10-12 M to 10-5 M).
-
Dilute the [3H]-spiperone in assay buffer to a final concentration that is typically at or below its Kd value (e.g., 0.1-1 nM).
-
Thaw the receptor membrane preparation on ice and dilute to the desired concentration in assay buffer (the optimal concentration should be determined empirically to ensure that less than 10% of the radioligand is bound).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]-spiperone solution, and 100 µL of the membrane preparation.
-
Competition Binding: Add 50 µL of each haloperidol dilution, 50 µL of [3H]-spiperone solution, and 100 µL of the membrane preparation.
-
Non-specific Binding: Add 50 µL of the non-specific binding control solution, 50 µL of [3H]-spiperone solution, and 100 µL of the membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes). The optimal incubation time should be determined in preliminary experiments.
-
-
Termination of Binding and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer (e.g., 3 x 3 mL) to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail (e.g., 4-5 mL), and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM from wells with the non-specific control) from the total binding and the competition binding values.
-
Plot the specific binding (as a percentage of the maximal specific binding) against the logarithm of the haloperidol concentration.
-
Fit the data to a one-site competition model using a non-linear regression program (e.g., GraphPad Prism) to determine the IC50 value (the concentration of haloperidol that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value of haloperidol using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Process and Pathway
To better understand the experimental process and the underlying biological context, the following diagrams illustrate the competition assay workflow and the dopamine D2 receptor signaling pathway.
Caption: Workflow of a Haloperidol Competition Binding Assay.
Caption: Dopamine D2 Receptor Signaling Pathway.
References
A Comparative Guide to Photoaffinity Labels for Sigma Receptors: Haloperidol 4-azidobenzoate vs. [¹²⁵I]iodoazidococaine
For researchers, scientists, and drug development professionals, the selection of a suitable photoaffinity label is critical for the successful identification and characterization of target receptors. This guide provides a detailed comparison of two prominent photoaffinity labels for sigma receptors: Haloperidol 4-azidobenzoate and [¹²⁵I]iodoazidococaine, offering insights into their binding affinities, labeling characteristics, and the experimental protocols for their use.
Introduction to Sigma Receptor Photoaffinity Labeling
Photoaffinity labeling is a powerful technique used to covalently link a ligand to its receptor upon photoactivation, enabling the identification and characterization of the receptor protein. For the enigmatic sigma receptors, which are implicated in a variety of neurological and psychiatric disorders, specific and high-affinity photoaffinity labels are invaluable tools. Haloperidol, a well-known antipsychotic, exhibits high affinity for sigma receptors, and its azido derivative, this compound, has been developed as a potential photoaffinity label. [¹²⁵I]iodoazidococaine, a radioiodinated cocaine derivative, has also emerged as a potent and specific photoaffinity probe for the haloperidol-sensitive sigma receptor.
Quantitative Data Comparison
The following table summarizes the key quantitative data for this compound and [¹²⁵I]iodoazidococaine, facilitating a direct comparison of their performance as photoaffinity labels for sigma receptors.
| Feature | This compound | [¹²⁵I]iodoazidococaine |
| Binding Affinity (Kd/Ki) | Ki ≈ 2-4 nM for Haloperidol (Sigma-1)[1] | Kd = 19 pM and 126 pM (two sites)[2] |
| Labeled Protein MW | Not definitively reported, related azido-probes label 25-29 kDa proteins. | 26 kDa[2][3] |
| Receptor Specificity | Binds to Sigma-1 and Sigma-2 receptors.[1] | Specific for the haloperidol-sensitive sigma receptor.[2][3] |
| Radiolabel | Typically tritiated ([³H]) | Iodinated ([¹²⁵I]) |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these photoaffinity labels. Below are generalized protocols for their use in identifying sigma receptors.
Photoaffinity Labeling with [¹²⁵I]iodoazidococaine
This protocol is adapted from the methodology described in the study by Kahoun and Ruoho (1992).
1. Membrane Preparation:
-
Homogenize tissue (e.g., rat liver or brain) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membrane fraction by high-speed centrifugation.
-
Resuspend the pellet in fresh buffer.
2. Binding Assay:
-
Incubate the membrane preparation with [¹²⁵I]iodoazidococaine (typically in the picomolar to nanomolar range) in the dark at room temperature for a specified period (e.g., 60 minutes) to reach equilibrium.
-
For competition assays, co-incubate with various concentrations of unlabeled ligands (e.g., haloperidol, DTG) to determine binding specificity.
3. Photolysis:
-
Following incubation, irradiate the samples with a high-intensity UV light source (e.g., 254 nm) on ice for a defined duration to induce covalent cross-linking of the azido group to the receptor.
4. SDS-PAGE and Autoradiography:
-
Solubilize the photolabeled membranes in SDS-PAGE sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the radiolabeled protein bands.
Photoaffinity Labeling with this compound
1. Membrane Preparation:
-
Follow the same procedure as for [¹²⁵I]iodoazidococaine.
2. Binding Assay:
-
Incubate the membrane preparation with tritiated ([³H]) this compound in the dark. The concentration used would typically be in the nanomolar range, based on the affinity of haloperidol for sigma receptors.
-
Include control groups with an excess of unlabeled haloperidol to determine non-specific binding.
3. Photolysis:
-
Irradiate the samples with UV light at a wavelength appropriate for activating the azido group (commonly 254 nm or >300 nm to minimize protein damage).
4. Detection:
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins by fluorography or by slicing the gel and determining the radioactivity in each slice using liquid scintillation counting.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflow for photoaffinity labeling and a simplified representation of sigma receptor signaling.
Caption: Experimental workflow for sigma receptor photoaffinity labeling.
Caption: Simplified sigma receptor signaling pathway.
Concluding Remarks
Both this compound and [¹²⁵I]iodoazidococaine are valuable tools for the study of sigma receptors. [¹²⁵I]iodoazidococaine offers the advantage of very high affinity and specific labeling of a 26 kDa protein, with well-documented protocols. The high specific activity of [¹²⁵I] also allows for sensitive detection.
This compound, derived from a classical sigma receptor ligand, is also a promising tool. While specific binding data for the azido-derivative is not as extensively published, the known high affinity of the parent compound, haloperidol, for sigma-1 receptors (in the low nanomolar range) suggests it would be an effective probe.[1] Further characterization of its binding affinity and the precise molecular weight of the protein it labels would be beneficial for the research community.
The choice between these two photoaffinity labels will depend on the specific experimental goals, available resources (particularly for handling radioisotopes), and the desired receptor subtype specificity. For highly sensitive and specific labeling of the haloperidol-sensitive sigma receptor, [¹²⁵I]iodoazidococaine appears to be the more characterized and potent option based on current literature.
References
Haloperidol 4-azidobenzoate: A Covalent Advantage in Dopamine Receptor Research
In the intricate world of neuropharmacology, the precise characterization of receptor-ligand interactions is paramount for the development of novel therapeutics. For researchers focused on the dopamine D2 receptor, a critical target in the treatment of psychosis, the evolution of molecular probes has led to significant advancements. This guide provides a comprehensive comparison of Haloperidol 4-azidobenzoate, a photoaffinity label, with traditional ligands like Haloperidol, highlighting its distinct advantages in elucidating the structure and function of the D2 receptor.
Unveiling the D2 Receptor: A Tale of Two Ligands
Traditional ligands, such as the well-established antipsychotic Haloperidol, bind to their receptors through reversible, non-covalent interactions. While invaluable for in vivo therapeutic applications and initial binding assays, the transient nature of this binding limits their utility in experiments aimed at isolating and identifying the receptor protein itself.
Enter this compound, also known as azido-haloperidol. This modified version of Haloperidol incorporates a photo-reactive azidobenzoate group. This chemical addition transforms the ligand into a powerful tool for photoaffinity labeling. Upon exposure to ultraviolet (UV) light, the azido group becomes highly reactive, forming a stable, covalent bond with the receptor at or near the binding site. This irreversible binding is the cornerstone of its advantages for researchers.
Quantitative Comparison: Binding Affinities
The efficacy of any ligand is fundamentally determined by its affinity for the target receptor. The table below summarizes the binding affinities of Haloperidol and this compound for the dopamine D2 receptor.
| Ligand | Receptor | Binding Affinity (Kd/Ki) | Binding Type | Reference |
| Haloperidol | Dopamine D2 | 1.2 nM (Ki) | Reversible | |
| This compound | Dopamine D2 | 15 nM (Kd) | Reversible (in dark), Covalent (upon UV activation) | [1][2] |
While Haloperidol exhibits a higher affinity in its reversible binding, the ability of this compound to form a permanent covalent bond upon photoactivation is its key distinguishing feature, enabling a different class of experimental investigations.
The Covalent Advantage: Key Benefits of this compound
The irreversible nature of this compound's binding provides several distinct advantages for researchers:
-
Receptor Identification and Isolation: The covalent bond allows for the "tagging" of the D2 receptor. This enables its isolation and purification from a complex mixture of cellular proteins, a crucial step in understanding its structure and composition. In one study, a major polypeptide of 94 kDa was identified as the D2 receptor using this method.[1][2]
-
Binding Site Mapping: By analyzing the site of covalent attachment, researchers can gain precise information about the amino acid residues that constitute the ligand-binding pocket of the D2 receptor.
-
Studying Receptor Dynamics: The permanent labeling allows for the tracking of the receptor through various cellular processes, providing insights into its trafficking, turnover, and interactions with other proteins.
-
Overcoming Reversible Binding Limitations: In techniques like SDS-PAGE, which are used to separate proteins, the harsh conditions can disrupt non-covalent ligand-receptor interactions. The covalent bond formed by this compound ensures that the ligand remains attached to the receptor, allowing for its detection and analysis.
Experimental Protocols
The following is a generalized protocol for photoaffinity labeling of the D2 dopamine receptor using this compound, based on established methodologies.
Materials
-
Bovine striatal membranes (or other tissue/cell preparation expressing D2 receptors)
-
This compound (Azido-haloperidol)
-
Binding buffer (e.g., Tris-HCl buffer with physiological salts)
-
UV light source (e.g., handheld UV lamp)
-
Dopaminergic agonists (e.g., N-propylnorapomorphine) and antagonists (e.g., haloperidol, (+)-butaclamol) for control experiments
-
Equipment for SDS-PAGE and Western blotting
-
Anti-haloperidol antibodies for immunodetection
Procedure
-
Membrane Preparation: Prepare a suspension of bovine striatal membranes in the binding buffer.
-
Incubation (in the dark): Incubate the membrane suspension with this compound at a suitable concentration (e.g., in the nanomolar range) in the dark to allow for reversible binding to the D2 receptors. For control experiments, co-incubate with an excess of a competing dopaminergic agonist or antagonist to demonstrate the specificity of binding.
-
Photoactivation: Expose the samples to UV light for a defined period to activate the azido group and induce covalent bond formation.
-
Washing: Centrifuge the samples to pellet the membranes and wash them to remove any unbound ligand.
-
Solubilization and Electrophoresis: Solubilize the membrane proteins and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer and Immunodetection: Transfer the separated proteins to a nitrocellulose membrane. Probe the membrane with anti-haloperidol antibodies to specifically detect the protein that has been covalently labeled with this compound.
-
Analysis: Visualize the antibody binding to identify the molecular weight of the D2 receptor. The absence of a band in the control lanes confirms the specificity of the labeling.
Visualizing the Process
The following diagrams illustrate the conceptual workflow of photoaffinity labeling and the key differences in binding mechanisms.
Caption: Comparison of reversible and irreversible ligand binding mechanisms.
Caption: Experimental workflow for photoaffinity labeling of the D2 receptor.
References
Unmasking Haloperidol's Molecular Targets: A Comparative Guide to Photoaffinity Labeling and Genetic Approaches
A critical challenge in pharmacology is the precise identification of a drug's molecular targets, which is fundamental to understanding its therapeutic effects and predicting potential side effects. Haloperidol, a cornerstone antipsychotic medication, is known to interact with a range of receptors in the brain. This guide provides a comparative overview of two powerful and distinct methodologies for elucidating these interactions: photoaffinity labeling with Haloperidol 4-azidobenzoate and genetic perturbation screens. By examining the experimental data and workflows of each approach, researchers can gain a deeper insight into the molecular underpinnings of haloperidol's action.
Probing Binding Proteins with Light: Photoaffinity Labeling
Photoaffinity labeling is a powerful biochemical technique used to identify direct binding partners of a drug. It involves a modified version of the drug molecule, in this case, this compound, which contains a photo-reactive group. Upon exposure to UV light, this group becomes activated and forms a covalent bond with any nearby interacting proteins, effectively "tagging" them for identification.
Identified Targets of this compound
Experimental evidence has successfully utilized this compound to pinpoint specific protein targets. The primary and most well-established target identified through this method is the Dopamine D2 receptor .[1] Additionally, studies have implicated sigma receptors as binding partners for haloperidol and its analogs.[2][3]
| Target Protein | Molecular Weight (kDa) | Experimental System | Reference |
| Dopamine D2 Receptor | 94 | Bovine striatal membranes | [1] |
| Sigma Receptor | 26 | Rat brain, rat liver, human placenta membranes | [2] |
| Sigma Receptor Subunits | 63-65 | Rat and bovine cerebellum | [3] |
Experimental Workflow: Photoaffinity Labeling
The following diagram illustrates the typical workflow for a photoaffinity labeling experiment designed to identify haloperidol's binding partners.
Genetic Screens: Uncovering Functional Relationships
Genetic methods, such as CRISPR-Cas9 and siRNA screens, offer a complementary approach to target identification. Instead of directly identifying binding partners, these techniques probe the functional consequences of gene inactivation on cellular responses to a drug. By systematically knocking out or knocking down genes, researchers can identify those that, when absent, confer resistance or sensitivity to haloperidol.
Hypothetical Genetic Screen Workflow
The diagram below outlines a generalized workflow for a CRISPR-Cas9 based screen to identify genes that modulate cellular sensitivity to haloperidol.
Comparative Analysis and Future Directions
Photoaffinity labeling and genetic screens provide distinct yet complementary information. Photoaffinity labeling excels at identifying direct physical interactions between a drug and its protein targets. However, it may not capture downstream effectors or proteins that are part of a larger complex and do not directly contact the drug.
Conversely, genetic screens identify genes that are functionally important for a drug's activity, regardless of whether they are direct binding partners. This can reveal novel pathways and regulatory mechanisms. A key limitation is that the identified genes may be upstream or downstream of the direct target in a signaling pathway.
A comprehensive understanding of haloperidol's mechanism of action would be achieved by integrating data from both approaches. For instance, a protein identified through photoaffinity labeling could be further validated by knocking out its corresponding gene and observing a change in haloperidol sensitivity. This cross-validation would provide strong evidence for a functionally relevant drug-target interaction.
Future research employing both photoaffinity labeling with this compound and genome-wide genetic screens in relevant neuronal cell models will be crucial for a complete mapping of haloperidol's interactome, paving the way for the development of more specific and effective antipsychotic drugs.
References
- 1. Immuno-photoaffinity labeling of the D2-dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (125I)iodoazidococaine, a photoaffinity label for the haloperidol-sensitive sigma receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification, pharmacological characterization and photoaffinity labeling of sigma receptors from rat and bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. unk.alma.exlibrisgroup.com [unk.alma.exlibrisgroup.com]
A Comparative Guide to Immunoprecipitation of Proteins Photolabeled with Haloperidol 4-Azidobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of using Haloperidol 4-azidobenzoate for photoaffinity labeling coupled with immunoprecipitation to identify protein targets of the antipsychotic drug haloperidol. We will explore the experimental workflow, compare it with alternative methods, and provide detailed, synthesized protocols for key experiments.
Introduction to Haloperidol Photoaffinity Labeling
Haloperidol is a widely used typical antipsychotic medication that primarily exerts its effects through antagonism of the dopamine D2 receptor.[1] Identifying the full spectrum of its protein interactions is crucial for understanding its therapeutic mechanisms and off-target effects. Photoaffinity labeling is a powerful technique to covalently link a drug to its interacting proteins upon photoactivation.[2][3] this compound, an analog of haloperidol, is designed for this purpose. The azido group is photo-reactive, forming a covalent bond with nearby amino acid residues upon UV irradiation.[2][4] Subsequent immunoprecipitation using an antibody that recognizes the haloperidol moiety allows for the enrichment of these covalently labeled proteins for identification by mass spectrometry.
Experimental Workflow
The overall experimental workflow for the immunoprecipitation of proteins photolabeled with this compound involves several key steps, from cell treatment to protein identification.
Comparison with Alternative Methods
Several methods can be employed to identify the protein targets of a small molecule like haloperidol. The choice of method depends on factors such as the affinity of the interaction, the availability of reagents, and the desired information (e.g., direct vs. indirect binders).
| Method | Principle | Advantages | Disadvantages |
| Photoaffinity Labeling + Immunoprecipitation | Covalent cross-linking of a photolabile drug analog to its binding partners, followed by enrichment using an antibody against the drug.[2][4] | - Captures both high and low-affinity interactions.[5] - Covalent bond preserves transient interactions. - Provides evidence of direct binding. | - Synthesis of the photoprobe can be complex. - UV irradiation can potentially damage proteins. - Non-specific cross-linking to abundant proteins can be a challenge.[6] |
| Affinity Chromatography | A modified version of the drug is immobilized on a solid support to "pull down" interacting proteins from a cell lysate. | - Does not require UV irradiation. - Can be highly specific for high-affinity interactions. | - May miss transient or low-affinity interactions. - The linker used to immobilize the drug can sterically hinder binding. - Non-specific binding to the matrix can be high. |
| Drug-Affinity Responsive Target Stability (DARTS) | Ligand binding can alter the stability of a protein against proteolysis. Changes in protein digestion patterns in the presence of the drug are analyzed by mass spectrometry. | - Does not require modification of the drug. - Can be performed with the native compound. | - May not be suitable for all proteins or drug-protein interactions. - Can be less sensitive for low-abundance proteins. |
| Thermal Proteome Profiling (TPP) | Drug binding can change the thermal stability of a protein. Changes in protein melting curves in the presence of the drug are monitored by mass spectrometry. | - No drug modification is needed. - Provides a global profile of target engagement in living cells. | - Requires specialized equipment for precise temperature control. - Data analysis can be complex. |
Detailed Experimental Protocols
The following are synthesized protocols based on established methodologies for photoaffinity labeling and immunoprecipitation.
Protocol 1: Photolabeling of Cells with this compound
-
Cell Culture: Culture cells of interest (e.g., cells endogenously expressing or overexpressing the Dopamine D2 receptor) to approximately 80-90% confluency.
-
Probe Incubation: Replace the culture medium with a serum-free medium containing this compound at a final concentration of 10-50 nM. Incubate the cells for 1-2 hours at 37°C to allow the probe to bind to its targets.
-
Competition Control: For a negative control, pre-incubate a parallel set of cells with a 100-fold excess of unlabeled haloperidol for 1 hour before adding the photoprobe. This will help to distinguish specific from non-specific binding.
-
UV Irradiation: Wash the cells with ice-cold PBS to remove the unbound probe. Place the cells on ice and irradiate with UV light (e.g., 350 nm) for 10-30 minutes to induce covalent cross-linking.
-
Cell Harvesting: After irradiation, scrape the cells into ice-cold PBS and pellet them by centrifugation. The cell pellets can be stored at -80°C until further use.
Protocol 2: Immunoprecipitation of Photolabeled Proteins
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Antibody Incubation: Add an anti-haloperidol antibody to the clarified lysate and incubate overnight at 4°C with gentle rotation.
-
Bead Incubation: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
Protocol 3: Sample Preparation for Mass Spectrometry
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer. For mass spectrometry, a common method is to use a buffer containing SDS and a reducing agent (e.g., DTT), followed by heating at 95°C for 5-10 minutes.
-
In-Gel or In-Solution Digestion:
-
In-Gel: Run the eluted proteins on an SDS-PAGE gel. Excise the protein bands of interest and perform in-gel digestion with trypsin.
-
In-Solution: Alternatively, perform an in-solution digestion of the eluted proteins. This involves reduction, alkylation, and digestion with trypsin.
-
-
Peptide Cleanup: Desalt the resulting peptide mixture using a C18 StageTip or a similar method to remove contaminants that can interfere with mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the cleaned peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
Signaling Pathways of Haloperidol's Primary Target
Haloperidol's primary therapeutic effect is mediated through its antagonism of the Dopamine D2 receptor (D2R), a G-protein coupled receptor (GPCR). D2R signaling is complex, involving both G-protein dependent and independent pathways.
G-Protein Dependent D2R Signaling
Upon dopamine binding, the D2R couples to inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and reduced protein kinase A (PKA) activity.
G-Protein Independent D2R Signaling (β-Arrestin Pathway)
The D2R can also signal through a G-protein independent pathway involving β-arrestin. Upon receptor activation and phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestin is recruited to the receptor. This leads to receptor desensitization, internalization, and the initiation of distinct signaling cascades, such as the activation of MAP kinases.[1]
Conclusion
The use of this compound for photoaffinity labeling followed by immunoprecipitation is a robust method for identifying the direct binding partners of haloperidol. While it requires the synthesis of a specialized probe, it offers the significant advantage of capturing a wide range of interactions, including those that are transient or of lower affinity. This guide provides a framework for researchers to understand, compare, and implement this powerful technique in their drug discovery and chemical biology workflows.
References
- 1. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Arrestin Development: Emerging Roles for β-arrestins in Developmental Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In immunoprecipitation, how to elute proteins without IgG disturb? - Protein and Proteomics [protocol-online.org]
- 6. Reddit - The heart of the internet [reddit.com]
Scatchard Analysis of Haloperidol 4-azidobenzoate Binding Kinetics: A Comparative Guide
For researchers and professionals in drug development, understanding the binding kinetics of a ligand to its receptor is paramount. This guide provides a comparative analysis of Haloperidol 4-azidobenzoate, a photoaffinity label for the dopamine D2 receptor, with other relevant D2 receptor ligands. We present quantitative binding data, detailed experimental protocols for Scatchard analysis and photoaffinity labeling, and visualizations to elucidate key experimental workflows and principles.
Comparative Analysis of Dopamine D2 Receptor Ligand Binding
The affinity (Kd) and receptor density (Bmax) are critical parameters in characterizing ligand-receptor interactions. The following table summarizes these values for this compound and a selection of alternative dopamine D2 receptor antagonists, as determined by radioligand binding assays and Scatchard analysis.
| Ligand | Radioligand Used | Tissue/Cell Line | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| This compound | [³H]Spiperone | Bovine Striatal Membranes | 15 | Not Reported | [1] |
| Haloperidol | [³H]Haloperidol | Rat Striatum | 1.2 | 350 | |
| Spiperone | [³H]Spiperone | Rat Striatum | 0.1-0.3 | 300-400 | [2][3] |
| Raclopride | [³H]Raclopride | Rat Striatum | 1.1-1.8 | 250-350 | [2] |
| Clozapine | [³H]N-methylspiperone | Human D2L Receptor | 130 | Not Reported | |
| Olanzapine | [³H]Raclopride | Rat Striatum | 15.8 | Not Reported | |
| N-(p-azido-3-[¹²⁵I]iodophenethyl)spiperone ([¹²⁵I]N₃-NAPS) | [¹²⁵I]N₃-NAPS | Rat Striatal Membranes | ~1.6 | Not Reported |
Note: Kd (dissociation constant) represents the concentration of ligand at which half of the receptors are occupied at equilibrium; a lower Kd indicates higher binding affinity. Bmax (maximum binding capacity) reflects the total number of receptors in the preparation.
Experimental Protocols
Radioligand Binding Assay for Scatchard Analysis
This protocol outlines a standard procedure for a saturation binding experiment to determine the Kd and Bmax of a ligand for the dopamine D2 receptor using a radiolabeled ligand (e.g., [³H]spiperone).
Materials:
-
Membrane Preparation: Homogenized tissue (e.g., rat striatum) or cell membranes expressing the D2 receptor.
-
Radioligand: A tritiated D2 receptor antagonist (e.g., [³H]spiperone) of high specific activity.
-
Unlabeled Ligand: The same, non-radiolabeled ligand to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Glass Fiber Filters: (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethylenimine.
-
Scintillation Vials and Cocktail.
-
Filtration Apparatus.
-
Liquid Scintillation Counter.
Procedure:
-
Assay Setup: Prepare a series of dilutions of the radioligand in the assay buffer. For each concentration, set up triplicate tubes for total binding and triplicate tubes for non-specific binding.
-
Total Binding: To the "total binding" tubes, add the membrane preparation and the corresponding concentration of the radioligand.
-
Non-Specific Binding: To the "non-specific binding" tubes, add the membrane preparation, the same concentration of radioligand, and a high concentration of the unlabeled ligand (e.g., 10 µM haloperidol) to saturate the receptors.
-
Incubation: Incubate all tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each tube through the pre-soaked glass fiber filters using a vacuum filtration manifold. This separates the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Radioactivity Counting: Place each filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding for each radioligand concentration: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM) .
-
Convert CPM to fmol of bound ligand using the specific activity of the radioligand.
-
Construct a Scatchard plot by plotting Bound/Free ligand on the y-axis versus Bound ligand on the x-axis.
-
The slope of the resulting line is -1/Kd, and the x-intercept is Bmax. Alternatively, use non-linear regression analysis to fit the saturation binding data directly to determine Kd and Bmax.
-
Photoaffinity Labeling with this compound
This protocol describes the general steps for covalently labeling the dopamine D2 receptor using the photoactivatable probe this compound.
Materials:
-
Membrane Preparation: As described above.
-
This compound: The photoaffinity probe.
-
Assay Buffer: As described above.
-
UV Light Source: A UV lamp with a specific wavelength for photoactivation (typically around 254 nm or 350 nm for aryl azides).
-
Quenching Solution: e.g., dithiothreitol (DTT) to quench unreacted nitrenes.
-
SDS-PAGE reagents and equipment.
-
Autoradiography or phosphorimaging system.
Procedure:
-
Incubation: Incubate the membrane preparation with this compound in the dark to allow for reversible binding to the D2 receptor. To determine the specificity of labeling, parallel incubations should be performed in the presence of an excess of a non-photoactivatable D2 receptor antagonist (e.g., haloperidol or spiperone) to block the binding of the photoaffinity probe.
-
Photoactivation: Expose the samples to UV light for a predetermined duration to activate the azide group of this compound. This generates a highly reactive nitrene intermediate that forms a covalent bond with nearby amino acid residues in the receptor's binding pocket.
-
Quenching: Stop the photoreaction by adding a quenching solution.
-
Sample Preparation for Electrophoresis: Solubilize the membrane proteins and prepare them for SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
SDS-PAGE: Separate the proteins by size using SDS-PAGE.
-
Detection:
-
If a radiolabeled version of this compound was used, the gel can be dried and exposed to X-ray film (autoradiography) or a phosphorimager screen to visualize the covalently labeled receptor protein.
-
Alternatively, if an antibody against haloperidol is available, the proteins can be transferred to a membrane (Western blotting) and probed with the antibody to detect the labeled receptor.
-
-
Analysis: The molecular weight of the labeled protein can be determined from its position on the gel. The specificity of labeling is confirmed by the absence of the labeled band in the samples that were co-incubated with the competing antagonist.
Visualizations
The following diagrams illustrate the experimental workflow for photoaffinity labeling and the principle of Scatchard analysis.
Caption: Experimental workflow for photoaffinity labeling of the D2 receptor.
Caption: Principle of Scatchard analysis for determining Kd and Bmax.
References
- 1. Dose determination of haloperidol, risperidone and olanzapine using an in vivo dopamine D2-receptor occupancy method in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Antipsychotics Olanzapine, Risperidone, Clozapine, and Haloperidol Are D2-Selective Ex Vivo but Not In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Haloperidol 4-azidobenzoate for Dopamine Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the selectivity of Haloperidol 4-azidobenzoate for dopamine receptor subtypes. Due to the limited availability of specific binding affinity data for this compound in publicly accessible literature, this document focuses on the binding profile of its parent compound, haloperidol, and other key antipsychotic agents. This comparative analysis serves as a crucial reference for understanding the broader landscape of dopamine receptor selectivity.
Comparative Binding Affinity of Antipsychotics for Dopamine Receptors
The following table summarizes the binding affinities (Ki values in nM) of haloperidol and other selected typical and atypical antipsychotic drugs for the five dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | Type | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | 5-HT2A (Ki, nM) |
| Haloperidol | Typical | 210 | 0.55 | - | - | 60 |
| Chlorpromazine | Typical | 16 | 0.99 | - | - | 2 |
| Spiperone | Typical | 1.6 | 0.04 | - | - | 0.57 |
| Clozapine | Atypical | - | 75 | - | - | - |
| Olanzapine | Atypical | - | 7.4 | - | - | - |
| Risperidone | Atypical | 5.5 | 1.1 | - | - | 0.2 |
| Quetiapine | Atypical | - | 140 | - | - | - |
| Amisulpride | Atypical | - | 1.8 | - | - | - |
| Sertindole | Atypical | - | 1.9 | - | - | - |
Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[1] The following is a generalized protocol for a competitive binding assay.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for a specific dopamine receptor subtype.
Materials:
-
Cell membranes expressing the dopamine receptor subtype of interest (e.g., from CHO or HEK293 cells).
-
A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]spiperone for D2-like receptors).[2][3]
-
Test compound (unlabeled).
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[4]
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid.
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: A sample of the cell membrane homogenate is analyzed for protein content. On the day of the assay, the membrane preparation is thawed and resuspended in the final assay binding buffer.[4]
-
Assay Setup: The assay is performed in 96-well plates. To each well, the following are added in order:
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[4]
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[1][4]
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[4]
-
Scintillation Counting: The filters are dried, and scintillation fluid is added. The radioactivity trapped on the filters is then measured using a scintillation counter.[2]
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
Dopamine Receptor Signaling Pathways
Dopamine receptors are G protein-coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).
Caption: Simplified signaling pathways for D1-like and D2-like dopamine receptors.
Experimental Workflow for Assessing Receptor Selectivity
The following diagram illustrates a typical workflow for determining the selectivity of a novel compound for dopamine receptor subtypes.
Caption: A generalized experimental workflow for assessing the selectivity of a compound.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Radioligand binding assays [bio-protocol.org]
- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to In Vitro and In Situ Labeling with Haloperidol 4-azidobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro and in situ labeling techniques using Haloperidol 4-azidobenzoate, a photoaffinity probe for the dopamine D2 receptor. The information presented herein is intended to assist researchers in selecting the most appropriate methodology for their experimental objectives.
Introduction to this compound
This compound is a derivative of the typical antipsychotic drug haloperidol. It is designed as a photoaffinity label, a powerful tool in chemical biology for identifying and characterizing ligand-binding proteins. This compound incorporates a photolabile azido group, which, upon exposure to UV light, forms a highly reactive nitrene intermediate that can covalently bond to nearby amino acid residues within the binding pocket of its target protein. This irreversible binding allows for the identification and detailed study of the target receptor. Haloperidol is known to be a potent antagonist of the dopamine D2 receptor, and its azido derivative is therefore a valuable tool for studying this important neurological target.
Comparison of In Vitro and In Situ Labeling
The choice between in vitro and in situ labeling methodologies depends on the specific research question. In vitro studies, conducted in a controlled environment outside of a living organism, offer simplicity and high throughput. In contrast, in situ experiments, performed within a more complex biological context such as tissue slices or even a whole organism, provide data that is more physiologically relevant.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the binding of Haloperidol and its derivatives to the dopamine D2 receptor in both in vitro and in situ settings. It is important to note that direct comparative data for this compound across both conditions is limited; therefore, data for the parent compound, haloperidol, is included for a more complete picture.
| Parameter | In Vitro | In Situ (or In Vivo) | Data Source |
| Binding Affinity (Kd) | 15 nM (for Azido-Haloperidol) | 0.25 ± 0.1 nM (for Haloperidol) | [1] |
| Labeled Protein | 94 kDa polypeptide (D2 Receptor) | Dopamine D2/D3 Receptors | [1] |
| Experimental System | Bovine striatal membranes | Human brain (via SPECT) | [1] |
Note: The in vitro Kd value is for the azido-haloperidol derivative, while the in situ value is for the parent compound, haloperidol. This difference in the ligand likely contributes to the variation in binding affinity.
Experimental Protocols
Detailed methodologies for performing in vitro and in situ labeling experiments are crucial for reproducibility and accurate interpretation of results.
In Vitro Photoaffinity Labeling of Dopamine D2 Receptors
This protocol is adapted from studies on photoaffinity labeling of the D2 receptor in isolated membranes.
1. Membrane Preparation:
- Isolate crude synaptic membranes from bovine striatum (or other appropriate tissue source) by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by differential centrifugation.
- Resuspend the final membrane pellet in the binding buffer.
2. Binding Assay:
- In a series of microcentrifuge tubes, combine the membrane preparation with increasing concentrations of this compound.
- For competition assays, include a fixed concentration of the photoaffinity label and increasing concentrations of a competing ligand (e.g., haloperidol, spiperone).
- Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Photolabeling:
- Place the samples on ice and expose them to a UV light source (e.g., 254 nm or 365 nm, depending on the specific properties of the azido group) for a predetermined duration (e.g., 10-30 minutes).
4. Analysis:
- Terminate the reaction and prepare the samples for SDS-PAGE.
- Separate the proteins by gel electrophoresis.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Detect the labeled protein by autoradiography (if a radiolabeled probe is used) or by Western blotting using an antibody that recognizes a tag on the probe or the haloperidol moiety itself.
In Situ Labeling (Conceptual Workflow)
1. Tissue Preparation:
- Prepare acute brain slices from a rodent model. The thickness of the slices (e.g., 200-300 µm) is critical to allow for probe penetration and light exposure.
- Maintain the slices in an oxygenated artificial cerebrospinal fluid (aCSF) solution.
2. Probe Incubation:
- Incubate the brain slices with this compound in aCSF at a controlled temperature. The concentration of the probe and incubation time will need to be optimized.
3. Photolysis:
- Illuminate the slices with UV light for a defined period. The light source and duration must be carefully controlled to induce covalent binding without causing significant tissue damage.
4. Tissue Processing and Analysis:
- Following photolabeling, the tissue slices can be processed in several ways:
- Homogenization and Western Blotting: Homogenize the tissue, solubilize the proteins, and perform SDS-PAGE and Western blotting as described in the in vitro protocol to identify the labeled protein.
- Autoradiography: If a radiolabeled probe is used, the slices can be apposed to X-ray film to visualize the distribution of the labeled receptors.
- Microscopy: If the probe is fluorescently tagged, confocal microscopy can be used to visualize the cellular and subcellular localization of the labeled receptors.
Visualizing the Process and Pathways
Diagrams are provided below to illustrate the experimental workflows and the relevant signaling pathway.
Caption: In Vitro Photoaffinity Labeling Workflow.
Caption: In Situ Photoaffinity Labeling Workflow.
References
Safety Operating Guide
Safe Disposal of Haloperidol 4-azidobenzoate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. Haloperidol 4-azidobenzoate, a photo-reactive and potentially hazardous compound, requires specific handling and disposal procedures due to its azide functional group. This guide provides essential, step-by-step instructions for its safe disposal.
Key Safety Considerations
This compound contains an aryl azide group, which can be light-sensitive and potentially explosive under certain conditions, especially upon contact with heavy metals. Therefore, standard laboratory personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.
Disposal Workflow
The recommended disposal procedure for this compound involves a two-stage process: first, the chemical inactivation of the hazardous azido group, followed by the disposal of the resulting organic waste in accordance with institutional and regulatory guidelines.
Experimental Protocol for Chemical Inactivation (Small Scale, <1 g)
This protocol is intended for the treatment of small quantities of this compound waste, typically generated in a research laboratory setting.
Materials:
-
Waste this compound in a suitable reaction vessel (e.g., round-bottom flask).
-
An appropriate organic solvent (e.g., Tetrahydrofuran (THF) or Ethanol).
-
Sodium Nitrite (NaNO₂).
-
Dilute Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) (e.g., 2M).
-
Sodium Bicarbonate (NaHCO₃) solution.
-
Starch-iodide paper.
-
Stir plate and stir bar.
-
Standard laboratory glassware.
Procedure:
-
Dissolution: If the waste is not already in solution, dissolve the this compound in a minimal amount of a suitable organic solvent.
-
Prepare Nitrite Solution: In a separate container, prepare a fresh aqueous solution of sodium nitrite. A molar excess of sodium nitrite (approximately 1.5 equivalents relative to the azide) is recommended.
-
Reaction Initiation: While stirring the azide solution vigorously in a fume hood, slowly add the sodium nitrite solution.
-
Acidification: Cautiously add the dilute acid dropwise to the reaction mixture. The addition of acid will generate nitrous acid in situ, which reacts with the azide. Maintain the pH of the solution at approximately 2-3. Be aware that this reaction may produce nitrogen oxides, which are toxic and should be properly vented.
-
Reaction Completion: Allow the mixture to stir at room temperature for a minimum of 4 hours to ensure the complete destruction of the azide group.
-
Verification of Azide Destruction: To ensure the reaction is complete, test for the presence of excess nitrous acid. A drop of the reaction mixture applied to starch-iodide paper should turn blue/black, indicating that all the azide has been consumed. If the test is negative, add more sodium nitrite and acid and continue stirring.
-
Neutralization: Once the absence of azide is confirmed, slowly and carefully neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate until the pH is between 6 and 8. Be cautious as this will generate carbon dioxide gas.
Waste Segregation and Final Disposal
After successful inactivation of the azido group, the resulting mixture will contain the deactivated organic compound, water, salts, and any remaining organic solvent.
-
Collection: Collect the neutralized solution in a designated waste container.
-
Segregation: If a biphasic mixture is present, separate the aqueous and organic layers. The organic layer should be disposed of as halogenated organic waste. The aqueous layer should be collected as aqueous waste.
-
Labeling: Clearly label all waste containers with their contents, including the original compound (now deactivated) and any solvents used.
-
Final Disposal: The segregated and labeled waste must be disposed of through your institution's hazardous waste management program.[1][2] Never pour chemical waste down the drain.[3][4]
Quantitative Data Summary
| Parameter | Recommendation |
| Scale of Disposal | < 1 gram |
| Sodium Nitrite | ~1.5 molar equivalents |
| Reaction pH | ~2-3 |
| Reaction Time | Minimum 4 hours |
| Final pH | 6-8 |
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 3. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 4. Reddit - The heart of the internet [reddit.com]
Essential Safety and Logistical Information for Handling Haloperidol 4-azidobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and operational guidance for the handling and disposal of Haloperidol 4-azidobenzoate, a photo-reactive aryl azide derivative of the potent antipsychotic drug Haloperidol. Due to its combined toxicological and energetic properties, stringent safety measures are imperative to mitigate risks of exposure and accidental decomposition.
Hazard Identification and Summary
This compound presents a dual-hazard profile, combining the pharmacological risks of Haloperidol with the explosive potential of aryl azides. No specific Safety Data Sheet (SDS) is currently available for this compound; therefore, a conservative approach based on the hazards of its constituent parts is essential.
-
Haloperidol: A potent antipsychotic agent with known reproductive and developmental toxicity, neurotoxicity, and the potential to cause severe side effects such as tardive dyskinesia and neuroleptic malignant syndrome[1][2][3][4][5]. It is considered a hazardous substance[3].
-
Aryl Azides: This class of compounds is known for its potential to be explosive, sensitive to heat, light, shock, and pressure. Organic azides can decompose violently with the introduction of external energy[1][2][3][4][5]. They are also acutely toxic, with toxicity comparable to cyanides[1].
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with a chemical-resistant outer glove (e.g., Nitrile) over a base layer. | Prevents skin contact with the toxic Haloperidol moiety and the azide group. |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes of solutions and potential shrapnel in the event of decomposition. |
| Lab Coat | Flame-resistant lab coat, fully fastened. | Provides a barrier against chemical splashes and potential thermal hazards. |
| Body Protection | Chemical-resistant apron when handling concentrates or large quantities. | Offers an additional layer of protection against spills. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. For handling powders outside of a fume hood (not recommended), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required. | Prevents inhalation of airborne particles of the toxic and potentially explosive compound. |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
All manipulations involving solid this compound must be conducted in a certified chemical fume hood with the sash positioned as low as possible.
-
Use a blast shield, especially when handling quantities greater than a few milligrams.
-
Do not use metal spatulas or weigh boats; use non-sparking materials (e.g., plastic, ceramic). Metal azides are highly explosive.
-
Weigh the smallest quantity necessary for the experiment.
2. Solution Preparation:
-
Dissolve the compound in a suitable solvent in the fume hood. Avoid chlorinated solvents (e.g., dichloromethane, chloroform) as they can form explosive diazidomethane.
-
Store solutions in amber vials to protect from light and at a reduced temperature (e.g., 4°C) to minimize decomposition.
3. Photoaffinity Labeling Experiment:
-
The UV irradiation step must be performed in an interlocked and shielded apparatus to prevent exposure to UV radiation and contain any potential explosion.
-
Ensure the UV source is properly cooled to prevent excessive heating of the sample.
-
After irradiation, the unreacted and highly reactive nitrene species must be quenched. This can often be achieved by the addition of a scavenger molecule such as a thiol (e.g., dithiothreitol).
4. Spill and Emergency Procedures:
-
Small Spills: In a fume hood, absorb the spill with a non-reactive absorbent material (e.g., vermiculite, sand). Collect the material in a designated, non-metallic container for hazardous waste disposal.
-
Large Spills: Evacuate the area immediately. Alert laboratory personnel and contact the institution's environmental health and safety (EHS) office.
-
In Case of Fire: Use a Class D fire extinguisher for fires involving reactive metals. Do not use water.
-
Personal Exposure:
-
Skin: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Eyes: Immediately flush with an eyewash station for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air immediately and seek medical attention.
-
Disposal Plan
All waste containing this compound must be treated as hazardous and photo-reactive waste.
| Waste Stream | Collection and Labeling | Disposal Procedure |
| Solid Waste | Collect in a designated, non-metallic, and clearly labeled container. Label as "Hazardous Waste: this compound, Photo-reactive, Toxic". | Arrange for pickup by the institution's EHS for incineration or other approved disposal methods for reactive chemicals. |
| Liquid Waste (Organic Solvents) | Collect in a designated, sealed, and shatter-resistant container. Label with all chemical constituents. | Arrange for pickup by EHS. Do not mix with other waste streams unless compatibility has been confirmed. |
| Liquid Waste (Aqueous Solutions) | Collect in a designated, sealed container. Label with all chemical constituents. Do not pour down the drain. | Treatment with a freshly prepared solution of sodium nitrite followed by dilute acid can be used to destroy the azide moiety in dilute solutions (<5%). This procedure must be performed in a fume hood by trained personnel. Contact EHS for guidance. |
| Contaminated Labware (pipette tips, etc.) | Collect in a designated, sealed container. | Dispose of as solid hazardous waste. |
Experimental Protocol: Photoaffinity Labeling
-
Preparation of Reagents: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and store it in an amber vial at -20°C. Prepare all other necessary buffers and solutions.
-
Incubation: In a microcentrifuge tube, incubate the target protein with the this compound probe in the dark for a predetermined time to allow for binding.
-
UV Irradiation: Place the open tubes in a UV cross-linker with a specific wavelength (e.g., 254 nm or 365 nm, depending on the azide's absorption maximum). Irradiate for a specified time. This step should be performed in a cold room or on ice to minimize heat-induced damage to the protein.
-
Quenching: After irradiation, add a quenching reagent (e.g., DTT) to scavenge any unreacted nitrene species.
-
Analysis: The covalently labeled protein can now be analyzed by various techniques such as SDS-PAGE, mass spectrometry, or Western blotting to identify the labeled protein and the site of modification.
Visual Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
